1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-3-1-2-8-13(11)9-4-6-10(7-5-9)14(17)18/h4-7,11H,1-3,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPOGQYQMNRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Nitrophenyl)piperidine-2-carboxylic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid
Introduction
This compound is a derivative of pipecolic acid, a non-proteinogenic amino acid. Pipecolic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, often incorporated into molecules to introduce conformational rigidity or to mimic peptide turns.[1][2] The introduction of the 4-nitrophenyl group via a stable C-N bond provides a versatile chemical handle for further functionalization and a building block for more complex pharmacologically active compounds. This guide provides a detailed protocol for the synthesis of this target compound, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and is intended for researchers in organic synthesis and drug discovery.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The formation of the C-N bond between the piperidine nitrogen and the aromatic ring is the key transformation in this synthesis. Two primary strategies are viable for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This is a powerful, versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds from aryl halides and amines.[3][4][5] While highly effective, it requires the use of a palladium catalyst, specialized phosphine ligands, and strictly inert reaction conditions, which can add complexity and cost.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This guide will focus on the SNAr pathway, which offers a more direct and operationally simpler alternative for this specific target molecule. The SNAr reaction is highly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly when positioned ortho or para to the leaving group.[7] In our target synthesis, the para-nitro group on the phenyl ring strongly activates the substrate, 1-fluoro-4-nitrobenzene, for nucleophilic attack by the secondary amine of piperidine-2-carboxylic acid.
Causality of Experimental Choice
The selection of the SNAr approach is based on the following rationale:
-
High Substrate Activation: The 4-nitro group makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack.
-
Excellent Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.[8]
-
Operational Simplicity: The reaction can typically be carried out without the need for sensitive metal catalysts or ligands, simplifying the experimental setup and purification.[9]
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nitrogen atom of piperidine-2-carboxylic acid acts as the nucleophile, attacking the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene that bears the fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. This step is generally fast. A base is required in the reaction to deprotonate the piperidine nitrogen after the addition, which yields the final product.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from (±)-piperidine-2-carboxylic acid and 1-fluoro-4-nitrobenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (±)-Piperidine-2-carboxylic acid | ≥98% | Commercial | Also known as (±)-Pipecolic acid |
| 1-Fluoro-4-nitrobenzene | ≥99% | Commercial | Toxic and irritant. Handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Acts as the base. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. | For acidification. |
| Brine (saturated NaCl) | In-house prep. | In-house prep. | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying. |
| Round-bottom flask | 100 mL | N/A | |
| Magnetic stir bar | N/A | N/A | |
| Condenser | N/A | N/A | |
| Heating mantle with stirrer | N/A | N/A | |
| Separatory funnel | 250 mL | N/A |
Quantitative Data and Reaction Parameters
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| (±)-Piperidine-2-carboxylic acid | 129.16 | 1.29 g | 10.0 | 1.0 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| Anhydrous DMSO | N/A | 30 mL | N/A | N/A |
| Reaction Temperature: | 80 °C | |||
| Reaction Time: | 12-16 hours |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (±)-piperidine-2-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Add 30 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Stir the suspension for 10 minutes at room temperature to ensure good mixing.
-
Carefully add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the flask using a syringe.
-
Attach a condenser to the flask and place it in a heating mantle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
The aqueous mixture is then acidified to a pH of approximately 2-3 by the slow addition of 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a solid.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons on the piperidine ring and the aromatic ring. The characteristic signals for the nitrophenyl group (two doublets in the aromatic region) and the protons of the piperidine backbone are expected.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
1-Fluoro-4-nitrobenzene: Is toxic, an irritant, and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Handle with care.
-
Potassium Carbonate: Is an irritant. Avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Boto, A., et al. (2002). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Schrey, A., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Schrey, A., et al. (2019). A versatile route towards 6-arylpipecolic acids. PMC - NIH. Available at: [Link]
- Cativiela, C., et al. (2001).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Al-Masoudi, N., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
- Watson, P. S., et al. (2010).
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Hartmann, M., et al. (2018). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PMC - NIH.
-
Khan, A. S., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
- Nevsky, Y. A., et al. (2021).
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
- He, H. Y. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. Applied Microbiology and Biotechnology.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
- Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.
- University of Bath. (n.d.).
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Available at: [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- DTIC. (n.d.). Piperidine Synthesis.
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC - PubMed Central.
- ResearchGate. (n.d.). Biosynthesis of l-pipecolic acid.
Sources
- 1. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
A Technical Guide to the Physicochemical Characterization of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This compound, featuring a piperidine scaffold common in pharmaceuticals, a polar nitro group, and an ionizable carboxylic acid, presents an interesting profile for drug discovery and development.[1] Due to the limited availability of specific experimental data in public literature for this particular isomer, this document serves as a procedural whitepaper. It outlines authoritative, field-proven methodologies for determining critical properties including solubility, pKa, and spectral characteristics. The protocols herein are designed for researchers, medicinal chemists, and formulation scientists, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reliable data generation.
Chemical Identity and Core Properties
The foundational step in characterizing any compound is to establish its chemical identity and fundamental properties. The molecular formula and weight for this compound are identical to its isomers, such as the 4-carboxylic acid variant.[2]
Chemical Structure:
Figure 1: Structure of this compound
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [2] |
| Molecular Weight | 250.25 g/mol | [2] |
| CAS Number | Not readily available in public databases | - |
Solubility Profile: A Multifaceted Analysis
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The structure of this compound suggests a complex solubility profile; the non-polar phenyl and piperidine rings are balanced by the polar carboxylic acid and nitro functional groups. A systematic evaluation in aqueous and organic media is therefore essential.
Rationale for Solubility Testing
Understanding solubility across different pH levels and in various solvents is crucial for crystallization, extraction, and chromatography techniques.[3] For drug development, aqueous solubility dictates dissolution rate and absorption, while solubility in organic solvents informs purification strategies and the potential for non-aqueous formulations. The presence of an acidic carboxylic acid group suggests that the compound's solubility will be highly pH-dependent, increasing significantly in basic solutions where it can form a more polar ionic salt.
Experimental Protocol for Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing solubility.
-
Preparation: Dispense approximately 25 mg of the compound into a series of clean, labeled test tubes.[4]
-
Aqueous Solubility (Neutral):
-
To the first tube, add 0.75 mL of deionized water in 0.25 mL increments, shaking vigorously for 60 seconds after each addition.[3][4]
-
Observe if the compound dissolves completely. If it dissolves, it is classified as "water-soluble."
-
If soluble, test the resulting solution with litmus paper to determine its acidic or basic nature.
-
-
Aqueous Solubility (Acidic & Basic Conditions):
-
If the compound is insoluble in water, prepare two additional tubes.
-
To one, add 0.75 mL of 5% HCl solution in increments, shaking after each addition.[5] Solubility indicates the presence of a basic functional group.
-
To the other, add 0.75 mL of 5% NaOH solution.[4] Solubility strongly indicates an acidic functional group, as the base deprotonates the carboxylic acid to form a soluble salt.
-
If soluble in 5% NaOH, repeat the test with 5% NaHCO₃. Solubility in this weak base confirms a strongly acidic group like a carboxylic acid.[4][5]
-
-
Organic Solvent Solubility:
-
To separate tubes, add 1 mL of various organic solvents (e.g., hexane, diethyl ether, ethanol, DMSO).
-
Stir or shake vigorously for 60 seconds and record whether the compound is soluble or insoluble.[3]
-
Visualization: Solubility Testing Workflow
Caption: Workflow for pKa determination via potentiometric titration and data analysis.
Spectroscopic and Structural Elucidation
Spectroscopic techniques provide an unambiguous confirmation of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is used to create a complete "fingerprint" of the molecule. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [7]For this compound, ¹H and ¹³C NMR are essential for verifying the connectivity of the piperidine and nitrophenyl rings.
-
Protocol for Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. 2. Ensure the compound is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the quality of the spectrum.
-
Adjust the sample depth to the manufacturer's specification (typically 4-5 cm) for optimal magnetic field homogeneity. * Expected ¹H NMR Signals:
-
Aromatic Region: Two distinct doublets in the downfield region (typically 7.0-8.5 ppm) corresponding to the protons on the para-substituted nitrophenyl ring.
-
Piperidine Ring: A series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) for the CH and CH₂ protons on the piperidine ring. The proton at the C2 position, adjacent to the carboxylic acid, will likely be a distinct signal.
-
-
Expected ¹³C NMR Signals:
-
Signals corresponding to the carbons of the nitrophenyl ring, the piperidine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9]
-
Protocol for Attenuated Total Reflectance (ATR-FTIR):
-
Run a background spectrum on the clean ATR crystal. 2. Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage. 3. Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically generate a transmittance or absorbance spectrum. [10]* Expected Characteristic Absorption Bands:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H (piperidine) and just above 3000 cm⁻¹ for aromatic C-H (phenyl).
-
C=O Stretch: An intense, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
N-O Stretches: Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), characteristic of the nitro group.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and providing structural information through fragmentation patterns. [11][12]
-
Technique Overview (Electron Ionization - EI):
-
A small sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. [13] 2. This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•), which is a radical cation. [12] 3. The mass analyzer separates the ions based on their m/z ratio, and a detector records their relative abundance. [13]* Expected Results:
-
Molecular Ion Peak (M⁺•): A peak at an m/z value corresponding to the molecular weight of the compound, 250. This is often the highest m/z value in the spectrum. [12] * Major Fragment Ions: Common fragmentation pathways may include the loss of the carboxylic acid group (-45 amu), the loss of the nitro group (-46 amu), or cleavage of the piperidine ring, leading to a series of smaller fragment ions that can help confirm the structure.
-
Conclusion
The physicochemical properties of this compound are fundamental to understanding its potential as a therapeutic agent or a synthetic intermediate. This guide provides a robust, methodology-driven approach for its characterization. By systematically determining its solubility, pKa, and spectroscopic fingerprint, researchers can generate the critical data needed to advance its study in medicinal chemistry, pharmacology, and formulation science. The application of these validated protocols ensures the generation of high-quality, reliable data, forming a solid foundation for any subsequent research and development efforts.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Oreate AI Blog. How to Determine Pka from Titration Curve. [Link]
-
Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
Determination of pKa's from titration curves. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
-
PubChem. 1-(4-Nitrophenyl)piperidin-2-one. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
fourier transform infrared spectroscopy. [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
NMR Sample Preparation. [Link]
-
PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
-
Scientist Live. LC/MS detection: powerful tool for organic compound analysis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry. [Link]
-
ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]
-
Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. [Link]
-
Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Wikipedia. Piperidine. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. CAS 223786-53-6 | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid - Synblock [synblock.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. photometrics.net [photometrics.net]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. rtilab.com [rtilab.com]
- 9. eag.com [eag.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid pipecolic acid. Due to its likely status as a non-commercially available research compound, a specific CAS (Chemical Abstracts Service) number has not been identified in public databases. This guide, therefore, focuses on a proposed synthetic route, detailed characterization methodologies, and potential applications for researchers in drug discovery and the chemical sciences.
Introduction and Compound Profile
This compound, also known as N-(4-nitrophenyl)pipecolic acid, is a fascinating molecule that merges the rigid, conformationally constrained structure of a pipecolic acid scaffold with the electron-withdrawing properties of a 4-nitrophenyl group. Pipecolic acid and its derivatives are of significant interest due to their presence in natural products and their ability to induce specific secondary structures in peptides.[1] The introduction of an N-aryl substituent, particularly one with a nitro group, can significantly alter the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable tool for chemical biology and medicinal chemistry research.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | - |
| Molecular Weight | 250.25 g/mol | - |
| XLogP3 | 1.9 | PubChem (Predicted for 1-(2-nitrophenyl)piperidine-4-carboxylic acid) |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 5 | - |
| Rotatable Bond Count | 2 | - |
Proposed Synthetic Pathway
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl Pipecolinate (Esterification)
-
Rationale: The carboxylic acid of pipecolic acid must be protected to prevent side reactions during the subsequent palladium-catalyzed amination. A methyl ester is a simple and effective protecting group that can be readily removed under mild basic conditions.
-
Procedure:
-
Suspend pipecolic acid (1.0 eq) in anhydrous methanol (10 mL per gram of pipecolic acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl pipecolinate, which can be used in the next step without further purification.
-
Part 2: Synthesis of Methyl 1-(4-Nitrophenyl)piperidine-2-carboxylate (Buchwald-Hartwig Amination)
-
Rationale: The Buchwald-Hartwig amination provides a reliable method for the N-arylation of secondary amines like methyl pipecolinate.[4][5] The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields. Xantphos is a bulky, electron-rich ligand that is often effective in these couplings.
-
Procedure:
-
To an oven-dried Schlenk flask, add methyl pipecolinate (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (15 mL per gram of methyl pipecolinate) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Part 3: Synthesis of this compound (Deprotection)
-
Rationale: Saponification of the methyl ester with a mild base like lithium hydroxide is a standard and effective method for deprotection to yield the final carboxylic acid.
-
Procedure:
-
Dissolve the purified methyl 1-(4-nitrophenyl)piperidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Compound Characterization
A thorough characterization of the synthesized this compound is critical to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 7.0-8.2 ppm). The protons on the piperidine ring will appear in the aliphatic region (around 1.5-4.0 ppm), with the proton at the C2 position adjacent to the carboxylic acid and nitrogen being the most downfield of the ring protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the piperidine ring and the six carbons of the 4-nitrophenyl group, in addition to the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm).
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition of the molecule. The expected exact mass for C₁₂H₁₄N₂O₄ can be calculated and compared with the experimental value.
Infrared (IR) Spectroscopy
-
FT-IR: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the N-O stretches of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹).
Table 2: Expected Analytical Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (2 doublets, ~7.0-8.2 ppm); Piperidine protons (~1.5-4.0 ppm); Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Carbonyl carbon (~170-180 ppm); Aromatic carbons (~110-150 ppm); Piperidine carbons (~20-60 ppm) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₅N₂O₄⁺ |
| IR (KBr) | O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700-1730 cm⁻¹); N-O stretches (~1500-1550 cm⁻¹, ~1335-1365 cm⁻¹) |
Potential Applications and Future Directions
While specific applications for this compound have not been documented, its structure suggests several promising areas of research:
-
Pharmaceutical Scaffolding: The piperidine ring is a common motif in many pharmaceuticals.[6] This N-arylated pipecolic acid derivative could serve as a valuable building block for the synthesis of novel bioactive compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization.
-
Chemical Biology Probes: The unique conformational properties of the pipecolic acid backbone, combined with the electronic characteristics of the nitrophenyl group, make this compound a potential candidate for designing probes to study protein-protein interactions or enzyme mechanisms.
-
Plant Science Research: Pipecolic acid is a key signaling molecule in plant immunity, specifically in systemic acquired resistance (SAR).[7][8] Derivatives such as N-hydroxy-pipecolic acid are crucial for this process.[9] this compound could be used to investigate the structural requirements for the enzymes and receptors involved in the pipecolic acid signaling pathway.
Conclusion
References
-
A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. Available at: [Link]
-
Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed. Available at: [Link]
-
An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Microbiology. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed. Available at: [Link]
Sources
- 1. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Structure Elucidation: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Certainty
1-(4-Nitrophenyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring, a foundational scaffold in numerous pharmacologically active agents.[1] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential biological interactions, and for ensuring purity and consistency in any drug development pipeline. The presence of a chiral center at the C2 position of the piperidine ring and the electronic influence of the nitrophenyl group introduce complexities that demand a multi-faceted analytical approach. This guide outlines a logical and efficient workflow, integrating data from various spectroscopic and spectrometric techniques to arrive at an unambiguous structural assignment.
The Analytical Blueprint: A Multi-Technique Strategy
The elucidation of this compound's structure is not reliant on a single technique but rather on the convergent validation from several orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Caption: A logical workflow for the structure elucidation of this compound.
Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial steps in structure elucidation aim to establish the molecular formula and identify key fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Expected Data & Interpretation: The expected monoisotopic mass for C₁₂H₁₄N₂O₄ is 250.09535 Da.[2] The observation of ions corresponding to this mass with high accuracy (typically < 5 ppm error) confirms the molecular formula.
Tandem Mass Spectrometry (MS/MS)
Rationale: MS/MS experiments provide valuable information about the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This helps to identify key substructures.
Experimental Protocol:
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
Expected Fragmentation Patterns: Key fragmentations for this compound would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the N-aryl bond.
-
Fragmentations characteristic of the nitrophenyl moiety, such as the loss of NO₂ (46 Da) or NO (30 Da).[3]
Table 1: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₅N₂O₄⁺ | 251.1026 |
| [M-H]⁻ | C₁₂H₁₃N₂O₄⁻ | 249.0881 |
| [M+H-HCOOH]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0972 |
| [M-H-CO₂]⁻ | C₁₁H₁₃N₂O₂⁻ | 205.0977 |
Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity and stereochemistry of organic molecules. A suite of 1D and 2D NMR experiments is essential for the complete assignment of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid exchange of the carboxylic acid proton.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining stereochemistry.
-
Expected NMR Spectral Features
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be downfield due to its strong electron-withdrawing nature.
-
Piperidine Ring Protons (δ 1.5-4.5 ppm): A complex set of multiplets due to the diastereotopic nature of the methylene protons and restricted rotation. The proton at C2 (α to the carboxylic acid and nitrogen) is expected to be a distinct multiplet.
-
Carboxylic Acid Proton (δ > 10 ppm): A broad singlet, which may be exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon.
-
Aromatic Carbons (δ ~110-150 ppm): Four signals for the nitrophenyl ring, with the carbon attached to the nitro group being the most deshielded.
-
Piperidine Carbons (δ ~20-60 ppm): Five signals corresponding to the piperidine ring carbons. The C2 and C6 carbons will be the most downfield due to their proximity to heteroatoms.
Connecting the Pieces with 2D NMR
Caption: Key 2D NMR correlations for assembling the molecular framework.
-
COSY: Will establish the proton-proton connectivities within the piperidine ring (H2-H3-H4-H5-H6).
-
HSQC: Will assign each proton resonance to its directly attached carbon.
-
HMBC: Is critical for connecting the nitrophenyl ring to the piperidine nitrogen. Correlations from the aromatic protons to C6, and from the H6 protons to the aromatic carbons will confirm the N-aryl linkage. A correlation from H2 to the carbonyl carbon will confirm the position of the carboxylic acid group.
Vibrational Spectroscopy: Confirming Functional Groups
Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
N-O Stretches (Nitro Group): Two strong absorptions, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-N Stretch: In the fingerprint region, typically 1000-1350 cm⁻¹.
Table 2: Summary of Expected FT-IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H | <3000 | Medium |
| Carbonyl C=O | 1700-1725 | Strong, Sharp |
| Nitro N-O (asym) | 1500-1550 | Strong |
| Nitro N-O (sym) | 1345-1385 | Strong |
The Gold Standard: Single-Crystal X-ray Diffraction
Rationale: When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state structure, including absolute stereochemistry (if a chiral reference is present or through anomalous dispersion).
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Expected Outcomes:
-
Absolute confirmation of the connectivity.
-
Determination of the piperidine ring conformation (e.g., chair, boat).[4]
-
Precise measurement of the relative orientation of the nitrophenyl and carboxylic acid substituents.
-
Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding.
Conclusion: A Convergent and Self-Validating Approach
The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. By systematically applying mass spectrometry, a full suite of NMR experiments, FT-IR spectroscopy, and, ideally, single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous, multi-faceted approach ensures the scientific integrity required for research, discovery, and development applications.
References
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
-
Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Serbian Chemical Society, 82(4), 425-433. [Link]
-
Zafar, S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(4), 785-790. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gakh, A. A., et al. (2000). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 65(22), 7370-7377. [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
IUCr. (2022). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 164–170. [Link]
Sources
- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 2. PubChemLite - 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.iucr.org [journals.iucr.org]
1-(4-Nitrophenyl)piperidine-2-carboxylic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Introduction
This compound is a substituted heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a piperidine scaffold, a common motif in pharmaceuticals, with a 4-nitrophenyl group and a carboxylic acid functionality. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This guide provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
Molecular Structure and Analytical Workflow
A logical workflow is critical for the unambiguous characterization of a newly synthesized or isolated compound. The process begins with sample preparation and proceeds through multiple orthogonal analytical techniques.
Caption: A typical workflow for the structural elucidation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: Experimental Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments of the molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will readily dissolve the carboxylic acid, and its exchangeable proton signal appears far downfield (~2.50 ppm for residual protons), minimizing interference with the aliphatic signals of the piperidine ring. The acidic proton of the carboxylic acid will also be clearly visible and can be confirmed by a D₂O exchange experiment.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
A spectral width of at least 16 ppm is necessary to capture both the downfield aromatic and carboxylic acid protons and the upfield aliphatic protons.
-
Perform a D₂O shake: acquire a spectrum, add one drop of D₂O, shake, and re-acquire. The disappearance of the carboxylic acid proton signal provides definitive proof of its identity.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
Running a DEPT-135 experiment is highly recommended to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons will be absent.
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The structure presents three distinct regions: the downfield aromatic region, the mid-field piperidine region, and the very downfield carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | > 12.0 | Broad singlet | - | Highly deshielded, exchangeable with D₂O. Its exact shift is concentration-dependent.[1] |
| H-2', H-6' (Aromatic) | ~8.10 | Doublet | ~9.2 | Part of an AA'BB' system. Strongly deshielded by the electron-withdrawing NO₂ group. |
| H-3', H-5' (Aromatic) | ~7.10 | Doublet | ~9.2 | Part of an AA'BB' system. Shielded relative to H-2'/H-6' but deshielded by the piperidine nitrogen. |
| H-2 (Piperidine) | ~4.20 | Doublet of doublets | ~8.0, ~4.0 | Alpha to both the nitrogen and the carbonyl group, leading to significant deshielding. |
| H-6eq, H-6ax (Piperidine) | ~3.6 - 3.8 | Multiplet | - | Protons on the carbon alpha to the nitrogen. Diastereotopic and will show complex splitting. |
| H-3, H-4, H-5 (Piperidine) | ~1.5 - 2.2 | Complex multiplets | - | Overlapping signals from the remaining piperidine ring protons. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes |
| C=O (Carboxylic Acid) | ~172-175 | Absent | Typical range for a carboxylic acid carbon.[1] |
| C-1' (Aromatic) | ~150-152 | Absent | Quaternary carbon attached to nitrogen, highly deshielded. |
| C-4' (Aromatic) | ~139-141 | Absent | Quaternary carbon attached to the nitro group. |
| C-2', C-6' (Aromatic) | ~125-126 | Positive (CH) | Aromatic carbons ortho to the nitro group. |
| C-3', C-5' (Aromatic) | ~113-115 | Positive (CH) | Aromatic carbons meta to the nitro group. |
| C-2 (Piperidine) | ~58-62 | Positive (CH) | Carbon alpha to both nitrogen and the carbonyl. |
| C-6 (Piperidine) | ~48-52 | Negative (CH₂) | Carbon alpha to the nitrogen. |
| C-3, C-4, C-5 (Piperidine) | ~20-30 | Negative (CH₂) | Aliphatic carbons of the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within a molecule.
Expertise & Causality: Experimental Protocol
Objective: To identify the characteristic vibrational frequencies of the carboxylic acid, nitro, and aromatic groups.
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal. It requires a minimal amount of solid sample placed directly on the crystal, is non-destructive, and provides high-quality spectra.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.
-
Scan the sample over the range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad | This is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[1][2] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Appears just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[2] |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Appears just below 3000 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp | The position is characteristic of a saturated carboxylic acid.[1][3] |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium-Strong | Two or more bands are typical for aromatic rings.[2] |
| N-O Asymmetric Stretch (NO₂) | 1510-1550 | Strong | A very strong and characteristic absorption for nitroarenes.[3][4] |
| N-O Symmetric Stretch (NO₂) | 1340-1360 | Strong | The second key absorption for the nitro group.[3][4] |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Often coupled with O-H bending. |
| C-N Stretch (Aryl-Amine) | 1250-1350 | Strong | Vibration of the bond between the aromatic ring and the piperidine nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expertise & Causality: Experimental Protocol
Objective: To determine the accurate molecular weight and identify key structural fragments.
-
Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method due to the polar nature of the carboxylic acid. It is a soft ionization technique that will likely keep the molecular ion intact. Analysis should be performed in both positive and negative ion modes.
-
Analysis:
-
Positive Ion Mode (ESI+): The molecule is expected to be detected as the protonated species, [M+H]⁺.
-
Negative Ion Mode (ESI-): The molecule will readily deprotonate at the carboxylic acid to be detected as [M-H]⁻. This is often the more sensitive mode for carboxylic acids.
-
High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer is essential to determine the elemental composition from the accurate mass measurement, providing definitive confirmation of the molecular formula (C₁₂H₁₄N₂O₄).
-
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₄N₂O₄
-
Monoisotopic Mass: 250.0954 Da
-
Average Molecular Weight: 250.25 g/mol
Expected Ions:
-
[M+H]⁺ (ESI+): m/z 251.1027
-
[M-H]⁻ (ESI-): m/z 249.0883
Predicted Fragmentation Pathway (Positive Ion Mode):
The fragmentation will likely be initiated by the loss of stable neutral molecules or through cleavage of the piperidine ring.
Caption: A plausible ESI+ fragmentation pathway for the target molecule.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectral data based on fundamental chemical principles and provides field-proven protocols for their acquisition. By correlating the data from these orthogonal methods—the proton and carbon framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—a researcher can achieve an unambiguous confirmation of the molecule's identity and purity, which is an indispensable step in any chemical or pharmaceutical development pipeline.
References
-
PubChem. 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]
-
ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments (Supporting Information). [Link]
- Google Patents.
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
KTH Diva. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
-
Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]
-
ResearchGate. Synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. [Link]
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. 1-(2-nitrophenyl)piperidine-4-carboxylic acid. [Link]
Sources
solubility of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Critical Parameter of Solubility in Drug Development
Physicochemical Profile of this compound
Understanding the solubility of a molecule begins with a thorough analysis of its structural and electronic features. This compound is a multifaceted molecule with distinct functional groups that govern its interactions with various solvents.
Molecular Structure and Key Functional Groups:
The structure comprises a piperidine ring, a nitrophenyl group, and a carboxylic acid moiety. Each of these components contributes to the overall physicochemical properties of the molecule.
-
Piperidine Ring: A six-membered heterocyclic amine, the piperidine ring is a common motif in many pharmaceuticals.[3] The nitrogen atom within the ring is basic and can act as a hydrogen bond acceptor.
-
4-Nitrophenyl Group: This aromatic substituent is strongly electron-withdrawing due to the nitro group. It contributes to the molecule's polarity and can participate in π-π stacking interactions.
-
Carboxylic Acid Group: This acidic functional group is a key determinant of the molecule's solubility. It can act as both a hydrogen bond donor and acceptor, and its ionization state is pH-dependent.
Figure 1: Structure of this compound with key functional groups highlighted.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~264.26 g/mol | Based on the molecular formula C13H16N2O4.[4] |
| Polarity | Polar | The presence of the nitro group, carboxylic acid, and the piperidine nitrogen contribute to a significant dipole moment. |
| pKa (acidic) | ~3-5 | Expected for the carboxylic acid group, influenced by the electron-withdrawing nitrophenyl group.[5][6] |
| pKa (basic) | ~8-10 | Expected for the piperidine nitrogen, although its basicity will be reduced by the electron-withdrawing effect of the nitrophenyl group.[3] |
| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid group can donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both oxygens). The piperidine nitrogen and the nitro group oxygens can also act as hydrogen bond acceptors. |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.
Figure 2: Predicted interactions between this compound and different organic solvent classes.
Qualitative Solubility Predictions in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Interactions |
| Protic Polar | Methanol, Ethanol | High | Extensive hydrogen bonding between the solvent and the carboxylic acid, piperidine nitrogen, and nitro group. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions and hydrogen bonding between the solvent (as an acceptor) and the carboxylic acid. |
| Ethers | Diethyl ether, THF | Medium to Low | Moderate dipole-dipole interactions. The ether oxygen can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane, Chloroform | Medium to Low | Primarily dipole-dipole interactions. Chloroform can act as a weak hydrogen bond donor. |
| Aromatic | Toluene | Low | π-π stacking interactions with the nitrophenyl ring may contribute, but overall polarity mismatch limits solubility. |
| Aliphatic | Hexane, Heptane | Very Low | Only weak van der Waals forces. Significant polarity mismatch. |
Experimental Determination of Solubility: A Standard Operating Procedure
Given the lack of published quantitative data, empirical determination is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7][8]
Figure 3: Workflow for the shake-flask method of solubility determination.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
1. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles throughout the experiment.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Then, separate the supernatant from the solid residue by either centrifugation or filtration through a chemically inert syringe filter.[10]
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[10] A calibration curve should be prepared using standard solutions of known concentrations.
3. Data Analysis and Reporting:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Data Interpretation and Troubleshooting
-
Impact of Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The solubility value obtained will be for the most stable polymorph under the experimental conditions.
-
Compound Stability: It is important to verify that the compound does not degrade in the chosen solvent during the equilibration period. This can be checked by analyzing the chromatogram for any additional peaks.
-
pH Effects in Protic Solvents: In protic solvents, particularly those containing water, the pH can influence the ionization state of the carboxylic acid and the piperidine nitrogen, thereby affecting solubility.
Conclusion
While a definitive, pre-existing table of solubility data for this compound in various organic solvents is not currently available, a comprehensive understanding of its physicochemical properties allows for robust qualitative predictions. The molecule's polar nature, arising from the carboxylic acid, nitrophenyl, and piperidine functionalities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents. For drug development professionals and researchers, the empirical determination of solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for obtaining precise quantitative solubility data. This information is indispensable for subsequent formulation development, preclinical studies, and ultimately, for advancing promising compounds through the drug development pipeline.
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Retrieved from [Link]
-
Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]
-
Rohani, S. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2-Nitrophenyl)methyl]piperidine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 1-[(2-Nitrophenyl)methyl]piperidine-4-carboxylic acid | C13H16N2O4 | CID 3450780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Strategic Sourcing and Application of Substituted Piperidine Carboxylic Acids in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and influential structural motifs in the landscape of modern pharmaceuticals.[1][2] Its prevalence is not a matter of chance, but a direct consequence of its favorable physicochemical properties. The piperidine scaffold imparts a three-dimensional character to molecules, a crucial attribute for enhancing binding affinity and specificity to biological targets.[3] This departure from the often-predominant flat, aromatic structures in screening libraries provides access to a broader chemical space.[4][5][6] Furthermore, the piperidine ring is metabolically stable and can serve as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth technical overview of the commercial availability of substituted piperidine carboxylic acids, key building blocks in the synthesis of novel therapeutics. We will delve into the strategic considerations for selecting the appropriate piperidine derivative, provide detailed protocols for their incorporation into target molecules, and offer insights into troubleshooting common synthetic challenges.
Navigating the Commercial Landscape: A Curated Selection of Substituted Piperidine Carboxylic Acids
The commercial availability of a diverse array of substituted piperidine carboxylic acids has significantly accelerated drug discovery efforts. Researchers can now readily access a wide range of building blocks, saving considerable time and resources that would otherwise be dedicated to multi-step syntheses. Leading suppliers in this space can be broadly categorized into large, comprehensive chemical suppliers and specialized, boutique providers of novel building blocks.
Major Chemical Suppliers:
-
Sigma-Aldrich (Merck): A global leader offering a vast portfolio of chemicals, including a wide selection of piperidine derivatives.
-
Thermo Fisher Scientific (Alfa Aesar): Provides a comprehensive range of research chemicals, with a strong offering of functionalized heterocyclic compounds.
-
eMolecules: A popular online marketplace that aggregates chemical products from numerous suppliers, offering a powerful search and comparison tool.
Specialized Building Block Providers:
-
Enamine: Renowned for its extensive and diverse collection of unique building blocks, including a vast library of piperidine analogues.[7]
-
WuXi AppTec: A leading contract research organization (CRO) that also offers a catalog of advanced and novel building blocks.
-
Combi-Blocks: Specializes in providing a wide range of combinatorial building blocks for medicinal chemistry.
-
Key Organics: A provider of chemistry services and a diverse catalog of intermediates and building blocks.
The following tables provide a representative, non-exhaustive list of commercially available substituted piperidine carboxylic acids, categorized by the position of the carboxylic acid group.
Table 1: Commercially Available Piperidine-4-Carboxylic Acid Derivatives
| Compound Name | Structure | CAS Number | Representative Supplier(s) |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | 498-94-2 | Sigma-Aldrich, Thermo Fisher Scientific | |
| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | Sigma-Aldrich, Combi-Blocks, WuXi AppTec | |
| 1-Cbz-piperidine-4-carboxylic acid | 83399-63-5 | Enamine, Key Organics | |
| 1-Methylpiperidine-4-carboxylic acid | 24345-98-2 | Sigma-Aldrich | |
| 4-Amino-1-Boc-piperidine-4-carboxylic acid | 189321-65-1 | Enamine, Combi-Blocks |
Table 2: Commercially Available Piperidine-3-Carboxylic Acid Derivatives
| Compound Name | Structure | CAS Number | Representative Supplier(s) |
| Piperidine-3-carboxylic acid (Nipecotic acid) | 498-95-3 | Sigma-Aldrich, Thermo Fisher Scientific | |
| (R)-(-)-Piperidine-3-carboxylic acid | 25137-00-2 | Sigma-Aldrich | |
| (S)-(+)-Piperidine-3-carboxylic acid | 59045-82-8 | Sigma-Aldrich | |
| 1-Boc-piperidine-3-carboxylic acid | 84358-12-3 | Combi-Blocks, Key Organics | |
| 1-Cbz-piperidine-3-carboxylic acid | 78190-11-1 | Enamine |
Table 3: Commercially Available Piperidine-2-Carboxylic Acid Derivatives
| Compound Name | Structure | CAS Number | Representative Supplier(s) |
| Piperidine-2-carboxylic acid (Pipecolic acid) | 535-75-1 | Sigma-Aldrich, Thermo Fisher Scientific | |
| (R)-Piperidine-2-carboxylic acid | 1723-00-8 | Sigma-Aldrich | |
| (S)-Piperidine-2-carboxylic acid | 3105-95-1 | Sigma-Aldrich | |
| 1-Boc-piperidine-2-carboxylic acid | 84358-11-2 | Combi-Blocks, WuXi AppTec | |
| 1-Cbz-piperidine-2-carboxylic acid | 79990-79-5 | Enamine |
Strategic Selection of Piperidine Carboxylic Acids: A Medicinal Chemist's Decision Workflow
The selection of a specific substituted piperidine carboxylic acid is a critical decision in the drug design process. The choice is dictated by the desired properties of the final molecule, including its intended biological target, desired pharmacokinetic profile, and the synthetic route. The following diagram illustrates a typical decision-making workflow for a medicinal chemist.
Caption: A decision tree for the strategic selection of a commercially available substituted piperidine carboxylic acid.
Experimental Protocols: Incorporation of Piperidine Carboxylic Acids into Target Molecules
The carboxylic acid functionality of these building blocks provides a versatile handle for their incorporation into a wide range of molecules, most commonly through amide bond formation. The following protocols provide detailed, step-by-step methodologies for common applications.
Protocol 1: Amide Bond Formation with an N-Boc Protected Piperidine-4-Carboxylic Acid
This protocol describes a general procedure for the coupling of 1-Boc-piperidine-4-carboxylic acid to a primary or secondary amine using HATU as the coupling reagent.[8][9]
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Amine of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), providing an orthogonal protection strategy.[10][11]
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or carboxylic acids.[12][13] It forms a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond with minimal racemization.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
Protocol 2: Incorporation of a Piperidine Carboxylic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of an Fmoc-protected piperidine carboxylic acid derivative into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[14]
Materials:
-
Fmoc-protected piperidine carboxylic acid (e.g., Fmoc-N-amido-piperidine-4-carboxylic acid)
-
Rink Amide resin (or other suitable solid support)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected piperidine carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent cocktail (e.g., HATU/DIPEA or HOBt/DIC in DMF).
-
Add the activated piperidine carboxylic acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (or other suitable ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Product Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the incorporated piperidine carboxylic acid moiety.
Causality Behind Experimental Choices:
-
Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard N-terminal protecting group in modern SPPS. It is base-labile (cleaved by piperidine) and orthogonal to the acid-labile side-chain protecting groups and the resin linker.[14]
-
Solid Support: The choice of solid support (e.g., Rink Amide resin) determines the C-terminal functionality of the cleaved peptide (in this case, a carboxamide).
-
Coupling Reagents: The choice of coupling reagents in SPPS is critical for efficient peptide bond formation. For challenging couplings, such as those involving sterically hindered amino acids or piperidine derivatives, more potent reagents like HATU are often preferred.[13]
Troubleshooting Common Challenges
Even with well-established protocols, challenges can arise during the synthesis.
Low Coupling Yields:
-
Steric Hindrance: Substituted piperidine rings can be sterically demanding. In such cases, consider using a more powerful coupling reagent like COMU or increasing the reaction time and/or temperature.[15][16] Double coupling (repeating the coupling step) can also improve yields.
-
Moisture: Coupling reagents are often sensitive to moisture. Ensure all solvents and reagents are anhydrous.
Side Reactions:
-
Racemization: While HATU minimizes racemization, it can still occur, especially with sensitive amino acids. The use of additives like HOBt can help suppress this side reaction.
-
Piperidine as a Nucleophile: If the piperidine nitrogen is unprotected, it can compete with the desired amine in the coupling reaction. N-protection is crucial to avoid this.
Visualization of the Procurement and Application Workflow
The following diagram provides a high-level overview of the entire workflow, from sourcing the building block to its final application.
Caption: A comprehensive workflow from sourcing to the final application of a substituted piperidine carboxylic acid.
Conclusion
Substituted piperidine carboxylic acids are invaluable building blocks in the arsenal of the modern medicinal chemist. Their commercial availability, coupled with robust and versatile synthetic methodologies for their incorporation, has streamlined the drug discovery process. By understanding the nuances of selecting the appropriate derivative and applying optimized experimental protocols, researchers can effectively leverage these privileged scaffolds to design and synthesize the next generation of therapeutic agents. This guide serves as a foundational resource to empower scientists and drug development professionals in their pursuit of innovative medicines.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Walton, M. C., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed. [Link]
-
Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]
-
Nikolova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona. [Link]
-
Walton, M. C., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Reddy, L. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Walton, M. C., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]
-
Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]
-
Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]
- Google Patents. (n.d.). SUBSTITUTED CARBOXYLIC PYRAZOLE PIPERIDINE ACIDS.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Multi-Tiered Computational Strategy for the Conformational Analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid
Abstract: The three-dimensional conformation of a small molecule is a critical determinant of its biological activity and physicochemical properties. For drug development professionals, accurately predicting the accessible conformational landscape of a potential therapeutic agent is paramount for successful structure-based drug design, docking studies, and ADMET profiling. This in-depth technical guide outlines a robust, multi-tiered computational workflow for elucidating the conformational preferences of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a molecule featuring the flexible piperidine scaffold substituted with electronically and sterically demanding groups. We will move from rapid, broad exploration using Molecular Mechanics (MM) to high-accuracy refinement with Density Functional Theory (DFT), providing both the theoretical rationale and practical, step-by-step protocols for each stage. This guide is intended for researchers, computational chemists, and drug development scientists seeking a field-proven methodology for small molecule conformational analysis.
Introduction: The Conundrum of Molecular Flexibility
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like structure allows substituents to adopt distinct axial or equatorial orientations, which can profoundly alter the molecule's interaction with a biological target. When substituted as in this compound, the conformational complexity increases significantly. The key challenges arise from:
-
Piperidine Ring Pucker: The equilibrium between chair, boat, and twist-boat conformations.
-
Nitrogen Inversion: The pyramidal nitrogen atom can invert, further diversifying the conformational space.
-
Substituent Orientation: The C2-carboxylic acid group can be either axial or equatorial.
-
Rotatable Bonds: Torsion around the N-aryl bond and the C-COOH bond introduces additional degrees of freedom.
-
Intramolecular Interactions: Potential for hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen or the nitro group oxygen atoms.
A simple energy minimization from a single starting structure is insufficient, as it will likely fall into the nearest local minimum, potentially missing the biologically relevant global minimum energy conformation.[1] Therefore, a systematic and hierarchical approach is required to comprehensively map the potential energy surface.[2]
Foundational Principles: Choosing the Right Tools
Our strategy is built on the principle of leveraging computational methods of increasing accuracy and cost. We begin with a fast, approximate method to scan the vast conformational space and conclude with a slow, highly accurate method to refine the energies of the most promising candidates.[3]
| Methodology Tier | Description | Primary Advantage | Key Limitation |
| Tier 1: Molecular Mechanics (MM) | Uses a classical physics model (balls and springs) to calculate steric energy. Atoms are typed, and energy is a function of bond lengths, angles, and torsions based on a pre-parameterized "force field".[4][5] | Extremely fast, allowing for the exploration of thousands or millions of conformations. | Accuracy is entirely dependent on the quality of the force field parameters.[6] Poor at describing complex electronic effects or intramolecular interactions not explicitly parameterized. |
| Tier 2: Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to calculate the electronic structure and energy of the molecule. Density Functional Theory (DFT) is a popular, cost-effective QM method.[7] | High accuracy. Explicitly models electronic distribution, making it ideal for systems with conjugation, charge transfer, or hydrogen bonding.[8][9] | Computationally expensive. Not feasible for an initial broad conformational search of a flexible molecule. |
Our proposed workflow integrates these two tiers to create a computationally efficient and scientifically rigorous protocol.
The Computational Workflow: From Chaos to Clarity
The following diagram illustrates our multi-tiered strategy for conformational analysis.
Caption: A multi-tiered workflow for robust conformational analysis.
Tier 1 Protocol: Molecular Mechanics Conformational Search
Causality: The goal of this stage is not to find the exact energy of each conformer but to rapidly generate a diverse set of low-energy structures that likely includes the global minimum.[10] We use a molecular mechanics force field, such as MMFF94s or GAFF, which are generally well-parameterized for drug-like organic molecules.[4][11]
Step-by-Step Methodology:
-
Input Generation:
-
Generate a 2D sketch of this compound.
-
Convert this to an initial 3D structure using a tool like Open Babel or the builder function in molecular modeling software (e.g., Avogadro, Maestro, MOE).[12] A quick energy minimization at this stage is advisable.
-
-
Conformational Search Execution:
-
Select a suitable computational chemistry package (e.g., TINKER, MacroModel, RDKit).[10][13]
-
Choose a robust force field, such as MMFF94s.
-
Employ a conformational search algorithm. A mixed torsional/low-mode search is often effective.[3]
-
Systematic Search: Rotates each bond by a defined increment. Exhaustive but computationally expensive.
-
Stochastic (Monte Carlo) Search: Randomly rotates bonds and accepts or rejects the new conformation based on its energy. More efficient for highly flexible systems.[3]
-
-
Set an energy window (e.g., 10-15 kcal/mol) to discard high-energy, irrelevant conformers during the search.
-
-
Post-Search Processing:
-
Minimize the energy of all generated conformers using the same force field.
-
Cluster the resulting conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 1.0 Å) to remove duplicates.
-
Sort the unique conformers by their final steric energy and select the lowest energy structures (e.g., all conformers within 5-7 kcal/mol of the identified minimum) for the next tier.
-
Tier 2 Protocol: DFT Geometry Optimization & Refinement
Causality: The conformers from the MM search are promising candidates, but their geometries and relative energies need refinement. DFT provides a much more accurate description of the electronic structure, which is critical for correctly modeling the planarity of the N-aryl system and potential intramolecular hydrogen bonds.[14][15] The choice of the B3LYP functional with a Pople-style basis set like 6-31G(d) offers a well-validated balance of accuracy and computational cost for organic molecules.[8][9]
Step-by-Step Methodology:
-
Input Preparation:
-
Use the Cartesian coordinates of the selected MM conformers as the starting geometries for DFT calculations.
-
Prepare input files for a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
-
Geometry Optimization:
-
Specify the level of theory: B3LYP/6-31G(d).
-
Crucial Step - Solvation: Biological processes occur in solution. An implicit solvent model, like the Polarizable Continuum Model (PCM), is essential to account for the stabilizing effect of a solvent (e.g., water or chloroform) on polar groups.[16] The keyword in Gaussian would be SCRF=(PCM, Solvent=Water).
-
Run a geometry optimization calculation (e.g., Opt keyword in Gaussian).
-
-
Validation and Thermodynamic Analysis:
-
On the optimized geometry, perform a frequency calculation (Freq keyword) at the same level of theory.
-
Self-Validation: Confirm that the calculation yielded zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, not a true energy minimum.[1]
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. The Gibbs free energy (G) is the most relevant value for comparing conformer stability at a given temperature as it includes entropic contributions.
-
Data Analysis and Interpretation
After completing the Tier 2 calculations, the results must be synthesized into actionable insights.
Quantitative Energetic Analysis
Summarize the final energies in a table. The Gibbs Free Energy (ΔG) is used to calculate the Boltzmann population of each conformer, which represents the percentage of each conformer present in equilibrium at a specific temperature (e.g., 298.15 K).
Equation for Boltzmann Distribution: Population (%) of Conformer i = 100 * ( e(-ΔGi / RT) / Σe(-ΔGj / RT) )
Where ΔG is the relative Gibbs free energy, R is the gas constant, and T is the temperature.
Table 2: Hypothetical DFT Results for Low-Energy Conformers
| Conformer ID | Key Dihedrals (deg) (Car-Car-N-Cpip, N-C2-C(O)-OH) | Relative Energy (ΔG, kcal/mol) | Boltzmann Population @ 298K (%) | Key Features |
| CONF-01 | 45.2, 178.5 | 0.00 | 75.3% | Equatorial COOH, Chair, No H-bond |
| CONF-02 | 44.8, -5.2 | 0.85 | 18.1% | Equatorial COOH, Chair, Intramolecular H-bond (COOH to N) |
| CONF-03 | 88.1, 175.1 | 2.10 | 2.5% | Axial COOH, Chair |
| CONF-04 | 50.5, 179.0 | 3.50 | 0.1% | Twist-boat conformation |
Note: Data is illustrative and represents a plausible outcome.
Structural Interpretation
From the data, a narrative emerges. In our hypothetical example, CONF-01 is the global minimum. It features an equatorial carboxylic acid group, which is sterically favorable. The 45-degree torsion angle of the nitrophenyl group represents a compromise between steric hindrance and electronic conjugation. CONF-02 , while slightly higher in energy, shows a potential intramolecular hydrogen bond, which could be significant for its chemical properties or receptor binding. The high energy of the axial conformer (CONF-03 ) suggests significant steric strain, a common finding in 2-substituted piperidines.[17]
Conclusion: A Foundation for Drug Discovery
This whitepaper has detailed a scientifically-grounded, multi-tiered workflow for the conformational analysis of this compound. By combining the speed of molecular mechanics with the accuracy of density functional theory, this approach provides a comprehensive and reliable map of the molecule's conformational landscape.[2][18] The resulting ensemble of low-energy, thermodynamically-ranked conformers provides a crucial foundation for subsequent drug development activities, including:
-
Pharmacophore Modeling: Identifying the 3D arrangement of features essential for biological activity.
-
Molecular Docking: Posing the flexible ligand into a protein binding site. Using a pre-calculated ensemble of conformers can significantly improve docking accuracy.
-
QSAR Studies: Correlating molecular shape and properties with activity.
This methodology, while demonstrated for a specific molecule, is broadly applicable to a wide range of flexible small molecules, serving as a cornerstone of modern computational drug discovery.
References
- Title: Density functional theory study of piperidine and diazocine compounds Source: Journal of Hazardous Materials URL
- Title: Molecular Mechanics Force Fields and their Applications in Drug Design Source: Medicinal Chemistry URL
- Source: New Journal of Chemistry (RSC Publishing)
- Title: TINKER Tutorial: Conformational Analysis Source: UC Santa Barbara Chemistry URL
- Title: Development of Molecular Mechanics Methods to Cover Conjugated Drug-Like Molecules for Structure Based Drug Design Source: eScholarship@McGill URL
- Title: Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules Source: Frontiers in Chemistry URL
- Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program Source: Journal of Chemical Education URL
- Title: DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles Source: MDPI URL
- Title: The Future of Force Fields in Computer-Aided Drug Design Source: Taylor & Francis Online URL
- Title: Recommendations for software that calculates the conformational energy of a molecule Source: Reddit r/chemistry URL
- Title: Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach Source: ResearchGate URL
- Title: Molecular Mechanics Force Fields and their Applications in Drug Design Source: ResearchGate URL
- Title: Conformational Searching Source: Rowan Scientific URL
- Title: Conformational Analysis Source: Drug Design Org URL
- Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL
- Source: Pharmdbm.
-
Title: Conformational Searches Using Molecular Mechanics Source: YouTube URL: [Link]
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines Source: ResearchGate URL: [Link]
- Source: ACS Omega (NIH)
Sources
- 1. pharmdbm.com [pharmdbm.com]
- 2. Conformational Analysis - Drug Design Org [drugdesign.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]
- 8. Density functional theory study of piperidine and diazocine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles | MDPI [mdpi.com]
- 10. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 11. Frontiers | Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational Searching | Rowan [rowansci.com]
The N-Aryl Piperidine Motif: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the N-Aryl Piperidine Scaffold
The N-aryl piperidine moiety, a seemingly simple heterocyclic scaffold, represents one of the most prolific and impactful structural motifs in the history of medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, history, and synthetic development of N-aryl piperidine compounds, offering insights for researchers, scientists, and drug development professionals. Its prevalence in a vast array of clinically successful drugs, from potent analgesics to complex antipsychotics, underscores its remarkable versatility and privileged status in drug design.[1] The piperidine ring's three-dimensional structure allows for precise spatial orientation of substituents, while the N-aryl group provides a critical anchor for interaction with a multitude of biological targets.[1] This unique combination of properties has enabled the development of drugs with high affinity and selectivity for a diverse range of receptors and enzymes.
This guide will delve into the historical milestones that have shaped our understanding of N-aryl piperidine pharmacology, explore the intricate mechanisms of action of key drug classes, and provide detailed synthetic methodologies for the construction of this vital scaffold. By synthesizing historical context with modern synthetic strategy and pharmacological data, this document aims to serve as a valuable resource for those seeking to innovate within this rich and continually evolving area of medicinal chemistry.
A Historical Trajectory: From Serendipity to Rational Design
The journey of N-aryl piperidine compounds from their initial discovery to their current prominence is a compelling narrative of scientific inquiry, serendipitous findings, and the evolution of rational drug design.
Early Discoveries and the Dawn of a New Pharmacological Class
One of the earliest significant chapters in the history of N-aryl piperidines began with the synthesis of phencyclidine (PCP) . Initially synthesized in 1956 by chemist Victor Maddox at Parke-Davis, it was investigated as a dissociative anesthetic.[2] While its potent anesthetic properties were recognized, its significant mind-altering effects and psychotomimetic properties led to its discontinuation for human use.[2] However, the study of PCP and its unique mechanism of action as an NMDA receptor antagonist opened new avenues for understanding neuropsychiatric disorders and laid the groundwork for future CNS drug discovery.[2]
A pivotal moment in the therapeutic application of N-aryl piperidines came with the work of Dr. Paul Janssen and his team at Janssen Pharmaceutica. In 1958, their systematic investigation into analogs of the opioid analgesic pethidine led to the discovery of haloperidol , a butyrophenone derivative featuring a 4-aryl-4-hydroxypiperidine core. Synthesized on February 11, 1958, by Bert Hermans, haloperidol was found to possess potent neuroleptic properties without the morphine-like activity of its predecessors.[3][4] Its introduction into clinical practice in 1959 revolutionized the treatment of psychosis and schizophrenia, offering a new tool to manage delusions and hallucinations.[4] The success of haloperidol firmly established the N-aryl piperidine scaffold as a key pharmacophore for targeting the central nervous system.
The Opioid Revolution: The Rise of Fentanyl
Building on their success, Dr. Paul Janssen's team continued to explore the potential of the N-aryl piperidine structure, leading to another landmark discovery. In 1959, they first synthesized fentanyl , a potent synthetic opioid.[5] Fentanyl's remarkable potency, approximately 50 to 100 times that of morphine, stemmed from its high affinity for the µ-opioid receptor.[5][6] Initially introduced as an intravenous anesthetic under the brand name Sublimaze in the 1960s, its rapid onset and short duration of action made it invaluable in surgical settings.[5] The development of fentanyl and its analogs, such as sufentanil and alfentanil, marked a significant advancement in pain management and anesthesiology.[5] The structural foundation of fentanyl, a 4-anilidopiperidine, demonstrated that strategic modifications to the N-aryl piperidine core could yield compounds with profoundly different pharmacological profiles.[7]
The Atypical Antipsychotics: Refining the Paradigm
The latter half of the 20th century saw the evolution of antipsychotic drug discovery, with a focus on mitigating the extrapyramidal side effects associated with typical antipsychotics like haloperidol. This led to the development of "atypical" antipsychotics, many of which incorporated the N-aryl piperidine or a related N-arylpiperazine motif. A prime example is risperidone , which features a more complex heterocyclic system attached to a piperidine ring. Its development and that of its active metabolite, paliperidone , showcased a refined understanding of the interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism in achieving antipsychotic efficacy with an improved side-effect profile.[8][9]
Mechanisms of Action: Modulating Key Signaling Pathways
The therapeutic utility of N-aryl piperidine compounds lies in their ability to interact with high specificity and affinity with a variety of G-protein coupled receptors (GPCRs), thereby modulating critical intracellular signaling cascades.
Antipsychotic Activity: Dopamine D2 Receptor Antagonism
The antipsychotic effects of drugs like haloperidol and risperidone are primarily attributed to their antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[10] The D2 receptor is a member of the Gi/o-coupled GPCR family.[11] Upon binding of dopamine, the D2 receptor activates inhibitory G-proteins, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[11] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.
N-aryl piperidine antagonists, such as haloperidol, bind to the D2 receptor but do not elicit this conformational change, thereby blocking the effects of endogenous dopamine. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Synthetic Methodologies: Constructing the N-Aryl Piperidine Core
The efficient and versatile synthesis of N-aryl piperidines is crucial for drug discovery and development. Several powerful methods have been established, with transition-metal-catalyzed cross-coupling reactions being the most prominent.
The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. [12]This reaction offers a highly versatile and functional-group-tolerant method for coupling aryl halides or triflates with primary or secondary amines, including piperidine. [12] General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs2CO3).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the piperidine derivative (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. [13]While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, ligand-promoted Ullmann-type reactions. [14] General Protocol for Ullmann Condensation:
-
Reaction Setup: To a reaction vessel, add the copper catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K2CO3 or K3PO4).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the piperidine derivative (1.2-2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-180 °C) and stir for an extended period (typically 12-48 hours), monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by flash column chromatography.
Pharmacological Data of Key N-Aryl Piperidine Compounds
The following table summarizes the in vitro pharmacological data for several representative N-aryl piperidine drugs, highlighting their affinity for their primary targets.
| Compound | Primary Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Drug Class |
| Haloperidol | Dopamine D₂ Receptor | 0.89 [15] | 1.5 | Typical Antipsychotic |
| Risperidone | Dopamine D₂ Receptor | 3.13 | - | Atypical Antipsychotic |
| Serotonin 5-HT₂A Receptor | 0.16 | - | ||
| Paliperidone | Dopamine D₂ Receptor | 0.49 [15] | - | Atypical Antipsychotic |
| Serotonin 5-HT₂A Receptor | 0.25 | - | ||
| Fentanyl | µ-Opioid Receptor | 0.39 [5] | - | Opioid Analgesic |
| Compound 9f | Dopamine D₂ Receptor | - | (antagonist) | Investigational Antipsychotic |
| Serotonin 5-HT₂A Receptor | - | (antagonist) | ||
| Compound 3w | Dopamine D₂ Receptor | - | 11.6 (antagonist) [16] | Investigational Antipsychotic |
| Serotonin 5-HT₁A Receptor | - | 218.5 (antagonist) [16] | ||
| Serotonin 5-HT₂A Receptor | - | 141.8 (antagonist) [16] |
Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the experimental conditions and assay used.
Conclusion and Future Perspectives
The N-aryl piperidine scaffold has undeniably carved out an indelible niche in the landscape of medicinal chemistry. From its early, somewhat serendipitous beginnings with phencyclidine to the highly rationalized design of modern therapeutics, this structural motif has consistently provided a fertile ground for the discovery of new and impactful drugs. Its ability to confer favorable pharmacokinetic properties and to be readily elaborated through robust synthetic methodologies ensures its continued relevance in drug discovery programs.
Future directions in N-aryl piperidine research are likely to focus on several key areas. The development of even more selective and efficient catalytic systems for their synthesis will remain a priority, enabling the rapid generation of diverse compound libraries. Furthermore, a deeper understanding of the subtleties of receptor pharmacology, including biased agonism and allosteric modulation, will undoubtedly lead to the design of N-aryl piperidine-based drugs with improved efficacy and reduced side effects. As our knowledge of the molecular basis of disease continues to expand, the N-aryl piperidine scaffold is poised to remain a critical tool in the hands of medicinal chemists for the foreseeable future.
References
-
Fentanyl. In: Wikipedia. ; 2026. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. J Med Chem. 2011;54(23):8164-8175. [Link]
-
Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. Published April 6, 2022. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
López-Muñoz F, Alamo C. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Res Bull. 2009;79(2):130-141. [Link]
-
Granger B, Albu S. [The discovery of haloperidol]. Encephale. 2005;31(4 Pt 1):517-521. [Link]
-
How fentanyl triggered the deadliest drug epidemic in U.S. history. The Washington Post. Published March 13, 2019. [Link]
-
Valdez CA, Leif RN, Mayer BP. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One. 2014;9(9):e108250. [Link]
-
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. J Med Chem. 1993;36(15):2075-2083. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;302:118213. [Link]
-
Phencyclidine. In: Wikipedia. ; 2026. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Lett Drug Des Discov. 2019;16(1):88-102. [Link]
-
A novel series of pyrazolylpiperidine N-type calcium channel blockers. Bioorg Med Chem Lett. 2012;22(19):6148-6152. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013;69:59-69. [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One. 2014;9(9):e108250. [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Adv. 2021;11(31):19205-19219. [Link]
- Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile.
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Front Pharmacol. 2025;16:1420718. [Link]
-
An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Org Lett. 2005;7(19):4177-4179. [Link]
-
Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ACS Med Chem Lett. 2013;4(10):967-972. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. J Mol Struct. 2018;1155:65-74. [Link]
-
Dopamine receptor. In: Wikipedia. ; 2026. [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One. 2014;9(9):e108250. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. J Med Chem. 2016;59(17):8151-8165. [Link]
-
Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Pharmaceuticals (Basel). 2024;17(6):745. [Link]
-
Mu Receptors. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. Eur J Med Chem. 2020;194:112248. [Link]
-
Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. Chemistry. 2023;5(1):50-60. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Chemistry-Methods. 2025;5(5):e202400085. [Link]
-
Comparative Pharmacology of Risperidone and Paliperidone. Pharmacology. 2017;100(5-6):275-284. [Link]
-
Biased signaling of Mu opioid receptors involves distinct pathways. The G-protein pathway and β-arrestin pathway mediate the analgesic effects and adverse effects, respectively, of MOP receptor ligands. ResearchGate. [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biol Psychiatry. 2017;81(1):74-85. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]
-
Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. J Med Chem. 1983;26(8):1167-1171. [Link]
-
Dopamine Receptor Signaling. J Neurochem. 2004;90(6):1290-1301. [Link]
-
Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels. Mol Pharmacol. 1999;55(1):144-152. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 2014;24(15):3389-3392. [Link]
-
Classics in Chemical Neuroscience: Haloperidol. ACS Chem Neurosci. 2020;11(1):12-21. [Link]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Org Process Res Dev. 2022;26(6):1618-1641. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules. 2022;12(8):1112. [Link]
-
A focus on piperidine and piperazine scaffolds. Eur J Med Chem. 2024;282:117001. [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Eur J Med Chem. 2025;285:117228. [Link]
Sources
- 1. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid Derivatives
Introduction: The Significance of the N-Aryl Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as one of the most important nitrogen-containing heterocycles in FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets.[2][3] The specific derivatization of this core, particularly through N-arylation, gives rise to compounds with a vast range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.[3][4]
This guide focuses on the synthesis of a key subclass: 1-(4-nitrophenyl)piperidine-2-carboxylic acid and its derivatives . This structure serves as a versatile intermediate in drug discovery. The 4-nitrophenyl group can act as a potent pharmacophore or be chemically modified—for instance, through reduction to the corresponding aniline—to enable further diversification. The carboxylic acid at the 2-position provides an additional handle for amide coupling or other modifications, allowing for the construction of complex molecular architectures.
These application notes provide a comprehensive overview of the primary synthetic strategies, detailed step-by-step protocols, and critical experimental insights for the successful synthesis of these valuable compounds. We will focus on two cornerstone methodologies of modern organic chemistry for the key N-arylation step: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Part 1: Retrosynthetic Analysis and Strategic Overview
The primary challenge in synthesizing the target compound lies in the formation of the C-N bond between the piperidine nitrogen and the nitrophenyl ring. The retrosynthetic analysis reveals two main starting materials: a piperidine-2-carboxylic acid derivative and a 4-nitro-substituted aryl halide.
The piperidine-2-carboxylic acid (pipecolic acid) starting material can be obtained commercially or synthesized. A common laboratory-scale synthesis involves the catalytic hydrogenation of 2-pyridinecarboxylic acid using a palladium-on-carbon catalyst.[5] For the N-arylation step, it is crucial to protect the carboxylic acid, typically as a methyl or ethyl ester, to prevent side reactions with the bases used in the coupling reactions.
Part 2: Key Synthetic Methodologies & Comparative Analysis
The choice between Palladium- and Copper-catalyzed methods often depends on substrate availability, cost, and desired reaction conditions. The Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions, while the Ullmann condensation, a classic transformation, has been revitalized with modern ligands, making it a viable alternative.[6][7][8]
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Typical Ligand | Phosphine-based (e.g., Xantphos, BINAP) | Diamines, Amino acids (e.g., L-Proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) | Moderate (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80 - 110 °C | 100 - 180 °C (can be lower with ligands) |
| Yields | Generally Good to Excellent | Moderate to Good |
| Advantages | Milder conditions, broad substrate scope, high functional group tolerance.[6] | Lower catalyst cost, effective for electron-deficient aryl halides.[7] |
| Disadvantages | High cost of Pd and ligands, sensitivity to air and moisture. | Often requires higher temperatures, can have limited substrate scope.[8] |
Part 3: Detailed Experimental Protocols
Safety Precaution: These protocols involve handling hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions under pressure should be conducted behind a blast shield.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes the coupling of ethyl piperidine-2-carboxylate with 1-bromo-4-nitrobenzene.
Principle: This reaction relies on a palladium catalyst and a specialized phosphine ligand to facilitate the formation of the C-N bond. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the catalyst.[6]
Materials & Reagents:
-
Ethyl piperidine-2-carboxylate (1.0 equiv)
-
1-Bromo-4-nitrobenzene (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene, followed by ethyl piperidine-2-carboxylate and 1-bromo-4-nitrobenzene.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol details a modern, ligand-assisted Ullmann reaction for the synthesis of the target scaffold.
Principle: The Ullmann condensation involves a copper-catalyzed nucleophilic aromatic substitution.[7] While traditional methods required stoichiometric copper and very high temperatures, the addition of ligands like L-proline or diamines allows the reaction to proceed with catalytic amounts of copper under significantly milder conditions.[8][9] The mechanism is believed to involve the formation of a copper(I)-amidate complex, which then reacts with the aryl halide.[7]
Materials & Reagents:
-
Ethyl piperidine-2-carboxylate (1.0 equiv)
-
1-Iodo-4-nitrobenzene (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl piperidine-2-carboxylate, 1-iodo-4-nitrobenzene, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the mixture in an oil bath at 110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated ester.
Protocol 3: Saponification to the Carboxylic Acid
This final step converts the ester intermediate into the target carboxylic acid.
Procedure:
-
Dissolve the purified ethyl 1-(4-nitrophenyl)piperidine-2-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, This compound .
Part 4: Mechanistic Visualization
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established N-arylation methodologies. The Palladium-catalyzed Buchwald-Hartwig amination offers a modern, efficient, and mild route, while the ligand-assisted Ullmann condensation provides a cost-effective alternative. The choice of method should be guided by the specific substrate, available resources, and desired scale of the reaction. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to access this valuable class of chemical intermediates for further exploration in pharmaceutical research.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
- Karakurt, A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid.
- Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
- Bazurin, A. A., et al. (2005).
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Afonin, S., et al. (2022).
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
- Khan, M. S., et al. (n.d.).
- Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.).
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- ResearchGate. (2019).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
Application Note & Protocol: Strategic Incorporation of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, selectivity, and metabolic stability. This document provides a comprehensive technical guide for the successful incorporation of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a unique N-aryl piperidine-based amino acid analogue, into peptide sequences using solid-phase peptide synthesis (SPPS). We delve into the fundamental principles, optimized protocols, and critical characterization techniques required to leverage this building block effectively. The protocols herein are designed to be self-validating, emphasizing robust coupling strategies for sterically hindered residues and concluding with rigorous analytical verification.
Introduction: The Rationale for Piperidine Scaffolds in Peptide Design
Peptide-based therapeutics often suffer from limitations such as poor bioavailability and susceptibility to proteolytic degradation. The introduction of rigid structural motifs, such as the piperidine ring system found in numerous natural products and synthetic drugs, is a proven strategy to overcome these challenges.[1][2] The this compound scaffold offers several distinct advantages:
-
Conformational Rigidity: The piperidine ring locks the peptide backbone, reducing conformational flexibility. This can pre-organize the peptide into a bioactive conformation, enhancing binding affinity for its target.
-
Proteolytic Resistance: The N-substituted, non-standard backbone linkage is resistant to cleavage by common proteases.
-
Physicochemical Modulation: The 4-nitrophenyl group is a strong electron-withdrawing moiety that can modulate the electronic properties of the peptide, influence cell permeability, and potentially serve as a handle for further chemical modification or as a key pharmacophoric element.
This guide addresses the primary challenge in utilizing this building block: its inherent steric hindrance due to the N-aryl substitution, which necessitates specialized coupling conditions for efficient peptide bond formation.
Building Block Profile and Handling
Before beginning synthesis, it is crucial to understand the properties of the core building block.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Typically a pale yellow to white solid |
| Solubility | Soluble in DMF, NMP, and DMSO. Limited solubility in DCM. |
| Storage | Store desiccated at 2-8°C. Protect from light. |
The structure of the building block is depicted below. Note that the α-nitrogen is a tertiary amine, meaning it does not require, nor can it accept, a temporary N-α-protecting group like Fmoc or Boc.
Caption: Structure of this compound.
Core SPPS Workflow and Mechanistic Considerations
The standard Fmoc/tBu SPPS strategy is the most suitable framework for incorporating this residue.[3][4] The overall process involves sequential cycles of deprotection and coupling on a solid support.[5] The critical deviation from a standard cycle occurs during the coupling of the this compound itself.
Caption: SPPS cycle for incorporating the hindered piperidine residue.
Causality Behind Experimental Choices:
-
No N-α-Deprotection Required: As the α-nitrogen is permanently substituted, the standard Fmoc-deprotection step is omitted for this specific residue after it has been coupled. The peptide chain is immediately ready for the coupling of the subsequent Fmoc-protected amino acid.
-
Potent Coupling Reagents are Mandatory: The N-aryl group and the piperidine ring create significant steric bulk around the carboxylic acid. This slows down the rate of peptide bond formation.[6] Standard carbodiimide activators like DIC are often insufficient.[7] Phosphonium or aminium-based reagents that generate highly reactive activated esters are required to drive the reaction to completion and prevent deletion sequences.[8]
Comparison of Recommended Coupling Reagents
| Reagent | Activating Group | Advantages | Considerations |
| HATU | OAt (7-Aza-1-hydroxybenzotriazole) | Extremely fast and efficient, especially for hindered couplings. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance.[8] | Higher cost. Can cause guanidinylation of the free N-terminus if pre-activation times are too long. |
| HCTU | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | More reactive and soluble than HBTU. A cost-effective alternative to HATU with similar high performance.[8] | Byproducts can be slightly more difficult to wash away than HBTU. |
| PyAOP | OAt (7-Aza-1-hydroxybenzotriazole) | Phosphonium-based analogue of HATU. Excellent for hindered couplings with very low racemization.[7] Does not cause guanidinylation side reactions.[8] | Produces phosphine oxide byproducts. |
| COMU | OxymaPure | High coupling efficiency comparable to HATU. The OxymaPure leaving group is non-explosive and has reduced allergenic potential.[9] | Newer reagent, may have less literature precedent for highly unusual sequences. |
Recommendation: For initial trials, HATU is the gold standard due to its proven efficacy with sterically demanding couplings.
Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling
This protocol assumes a standard Fmoc-compatible resin, such as Rink Amide or Wang resin.
-
Resin Loading: Place the desired amount of resin (e.g., 100 mg, 0.5-0.8 mmol/g substitution) into a fritted SPPS reaction vessel.[5]
-
Initial Wash: Add dichloromethane (DCM, ~10 mL/g resin) and gently agitate for 1 minute. Drain the solvent.
-
Swelling: Add N,N-Dimethylformamide (DMF, ~10 mL/g resin) and agitate for 30-60 minutes at room temperature to ensure full swelling of the resin beads.[4] Drain the DMF.
-
Fmoc Deprotection (if starting with Fmoc-AA-Resin): Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute treatment.[4][10]
-
Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound
This is the critical step. The following procedure uses HATU.
-
Prepare Coupling Solution: In a separate vial, dissolve:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
in DMF (sufficient to dissolve, ~5 mL/g resin).
-
-
Activation: To the dissolved mixture, add N,N-Diisopropylethylamine (DIPEA, 8 equivalents). The solution should change color (typically to yellow). Allow the solution to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize side reactions.
-
Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin from Protocol 1.
-
Agitation: Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time is recommended. A minimum of 2 hours is advised.
-
Monitoring (Optional but Recommended): To ensure the reaction has gone to completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove excess reagents and byproducts. The resin-bound peptide is now ready for the coupling of the next amino acid.
Protocol 3: Chain Elongation and Final Cleavage
-
Next Coupling: The peptide-resin from Protocol 2 does not have an N-terminal Fmoc group. Proceed directly to coupling the next amino acid by performing a standard Fmoc-amino acid coupling cycle (e.g., using HATU/DIPEA for 30 minutes).
-
Continue Synthesis: Repeat the standard deprotection/coupling cycles until the desired peptide sequence is assembled.[11]
-
Final Wash: After the final Fmoc deprotection, wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., for standard tBu-based groups, use Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[3]
-
Reaction: Add the cleavage cocktail to the dried resin (~10 mL/g) and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Analysis and Characterization
Rigorous analysis is essential to confirm the successful synthesis and purity of the final product.[12]
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[13] | A major peak corresponding to the target peptide. Purity is determined by the area percentage of this peak. |
| Mass Spectrometry (LC-MS / MALDI-TOF) | Molecular weight verification.[14][15] | The observed mass should match the calculated theoretical mass of the peptide containing the this compound residue (mass addition of C₁₂H₁₂N₂O₃ = 232.24 Da per incorporation). |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient coupling time or reagent equivalency for the hindered residue. | Double couple: Repeat Protocol 2 immediately after the first coupling. For extremely difficult sequences, microwave-assisted SPPS can be employed to drive the reaction.[6] |
| Deletion of the Piperidine Residue | Inefficient coupling. | Use a more potent coupling reagent (e.g., PyAOP if HATU fails). Increase reagent equivalents to 5-6 eq. and coupling time to 4-6 hours. |
| Low Purity of Crude Peptide | Incomplete reactions throughout the synthesis; side reactions during cleavage. | Ensure all couplings are monitored and driven to completion. Optimize scavenger cocktail for cleavage based on sequence (e.g., add EDT for Trp-containing peptides). |
References
- Vertex AI Search Grounding API, Overview of Solid Phase Peptide Synthesis (SPPS).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Bachem AG. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Beyer, H., & Wipf, P. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- AAPPTec. (n.d.).
- International Journal of Science and Research Archive. (2025).
- Al-Tannak, N. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.).
- Oxford Global. (2023).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- SpringerLink. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2023).
- ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
- Request PDF. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- BOC Sciences. (2025).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (n.d.).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biovera.com.au [biovera.com.au]
- 5. bachem.com [bachem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
- 14. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 15. oxfordglobal.com [oxfordglobal.com]
analytical methods for 1-(4-Nitrophenyl)piperidine-2-carboxylic acid quantification
An Application Guide to the Quantitative Analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key chemical intermediate in various synthetic pathways. Given the necessity for stringent quality control in pharmaceutical development and chemical research, establishing a reliable and robust analytical method is paramount. This application note details a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, chosen for its accessibility, precision, and suitability for chromophore-containing molecules like the target analyte. Additionally, it outlines a confirmatory and higher-sensitivity approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices and adherence to the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound.
Introduction and Analyte Overview
This compound is a heterocyclic compound featuring a piperidine ring, a carboxylic acid group, and a nitrophenyl moiety. Its structure makes it a valuable building block in medicinal chemistry and a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is therefore critical for ensuring the purity of starting materials, monitoring reaction progress, and controlling the quality of final products.
The analytical strategy is dictated by the analyte's physicochemical properties:
-
Molecular Formula : C₁₂H₁₄N₂O₄
-
Molecular Weight : 250.25 g/mol [3]
-
Key Structural Features :
-
Nitrophenyl Group : A strong chromophore, making UV-Vis spectrophotometric detection highly effective.
-
Carboxylic Acid and Piperidine Nitrogen : These functional groups impart polarity and provide sites for ionization, making the molecule amenable to both reversed-phase chromatography and mass spectrometry.
-
This guide focuses on developing and validating a primary RP-HPLC-UV method, which offers a balance of performance, cost, and availability in most analytical laboratories.
Recommended Analytical Method: RP-HPLC with UV Detection
Reversed-Phase HPLC is the method of choice due to its exceptional ability to separate polar to moderately nonpolar compounds. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. The polarity of the mobile phase is adjusted to control the retention and elution of the analyte.
Principle of Method Selection : The presence of the nitrophenyl chromophore allows for sensitive detection using a standard UV detector, avoiding the need for complex derivatization or more expensive detection systems like mass spectrometry for routine analysis. The carboxylic acid and basic nitrogen allow for manipulation of retention time through pH control of the mobile phase, providing a powerful tool for method development and optimization.
Workflow for Analytical Method Implementation
Caption: Overall workflow for HPLC method implementation.
Detailed Protocol: RP-HPLC-UV Quantification
This protocol provides a starting point for the analysis. Optimization and full validation are required for specific applications.
Materials and Reagents
-
Reference Standard : this compound (≥98% purity).
-
Solvents : Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Water : Deionized or HPLC grade.
-
Buffers : Formic acid or trifluoroacetic acid (TFA) for mobile phase pH adjustment.
-
Sample Diluent : 50:50 (v/v) Acetonitrile:Water is recommended as a starting point.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector. | Provides necessary control and reproducibility for reliable quantification. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). | Industry-standard for retaining and separating molecules of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water. | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | %B 0.0 | 10 15.0 | 90 17.0 | 90 17.1 | 10 20.0 | 10 | A gradient is recommended to ensure elution of the analyte with good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column, providing a good balance of analysis time and backpressure. |
| Column Temperature | 30 °C. | Maintaining a constant temperature ensures retention time stability.[4] |
| Injection Volume | 10 µL. | A typical volume that can be adjusted based on analyte concentration and sensitivity needs. |
| Detection Wavelength | ~270 nm (or determined by UV scan). | The nitrophenyl group exhibits strong absorbance in the UV region. A preliminary scan of the standard solution is required to find λmax. |
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions : Prepare a series of calibration standards by serially diluting the primary stock solution. A recommended range is 1 µg/mL to 100 µg/mL.
-
Sample Preparation : Accurately weigh the sample material, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][6][7] The following parameters must be assessed according to ICH guidelines.[1][2]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[6] | Peak purity analysis (using a PDA detector) should pass. In forced degradation studies, the main peak should be spectrally pure and well-resolved from degradation products. |
| Linearity & Range | To establish a linear relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at the 100% level. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by spike-recovery studies at 3 levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6) : RSD ≤ 2.0%. Intermediate Precision (different day/analyst/instrument): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Typically determined as an S/N ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. The effect of changes on results should be minimal.[8] |
Validation Workflow Diagram
Caption: Key parameters for analytical method validation.
Alternative Method: LC-MS/MS for Higher Sensitivity
For applications requiring ultra-low quantification limits, such as bioanalysis or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10][11]
Principle : This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[8][12] The instrument is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, virtually eliminating matrix interference and providing unambiguous identification.
Proposed LC-MS/MS Parameters
-
Chromatography : A fast LC gradient using smaller particle size columns (e.g., sub-2 µm) can be employed to reduce run times.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode is recommended. The piperidine nitrogen is readily protonated to form the [M+H]⁺ precursor ion.
-
Precursor Ion (Q1) : m/z 251.1 (calculated for [C₁₂H₁₅N₂O₄]⁺).
-
Product Ions (Q3) : Fragmentation of the precursor ion would need to be determined experimentally by infusing a standard solution. Likely product ions would result from the loss of H₂O, CO₂, or fragmentation of the piperidine ring.
-
Benefit : The high selectivity allows for minimal sample cleanup and quantification at levels (ng/mL or pg/mL) far below what is achievable with UV detection.[9][13]
Conclusion
This application note provides a robust framework for the quantitative analysis of this compound. The primary RP-HPLC-UV method is suitable for a wide range of applications in quality control and research, offering a reliable balance of performance and accessibility. The detailed validation protocol ensures that the method can be demonstrated to be fit-for-purpose, generating trustworthy and reproducible data. For applications demanding higher sensitivity, the outlined LC-MS/MS approach serves as a powerful alternative. The successful implementation of these methods will enable accurate characterization and quality assessment of this important chemical compound.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
Bansal, S. K., & Layloff, T., et al. Validation of Impurity Methods, Part II. Pharmaceutical Technology. (2004). [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). [Link]
-
de Oliveira, A. R. M., & de Oliveira, A. P. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. (2021). [Link]
-
Chavda, V., et al. Analytical method validation: A brief review. ResearchGate. (2010). [Link]
-
PubChem. 1-(4-Nitrophenyl)piperidin-2-one. (Database Entry). [Link]
-
de Oliveira, R. S., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. (2023). [Link]
-
Kaza, M., et al. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. (2023). [Link]
-
de Oliveira, R. S., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Semantic Scholar. (2023). [Link]
- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
K-Y, Chen, et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. (2021). [Link]
-
Clavijo, C., et al. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Hindawi. (2019). [Link]
- Google Patents. Process for the preparation of apixaban.
-
Li, H., et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. (2022). [Link]
-
Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. (2001). [Link]
-
Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. (2013). [Link]
-
Rajput, A. P., & Rajput, S. S. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. (2016). [Link]
-
Richardson, S. D. Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. (2012). [Link]
-
Zhou, G., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2021). [Link]
-
World Health Organization. Analytical methods and achievability. Guidelines for drinking-water quality. (2004). [Link]
-
CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. (Database Entry). [Link]
-
Ligor, T., & Buszewski, B. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. (2008). [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. CAS 223786-53-6 | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid - Synblock [synblock.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. particle.dk [particle.dk]
- 6. scielo.br [scielo.br]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Abstract
This application note presents a detailed and scientifically grounded protocol for the analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This document is intended for researchers, scientists, and professionals in the drug development field. The methodology herein is designed to provide a robust starting point for the quantification and characterization of this compound, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Analyzing this compound
This compound is a heterocyclic compound incorporating a piperidine ring, a carboxylic acid group, and a nitrophenyl moiety. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making their analysis critical in drug discovery and development. The presence of both a polar carboxylic acid and a moderately nonpolar nitrophenyl group gives this molecule unique physicochemical properties that present a challenge for chromatographic separation and sensitive detection.
Developing a reliable analytical method is crucial for various stages of pharmaceutical development, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To accurately quantify the compound and its metabolites in biological matrices.
-
Impurity profiling: To identify and quantify process-related impurities and degradation products, ensuring the safety and efficacy of a potential drug substance.
-
Quality control: For routine analysis of bulk drug substance and formulated products.
This application note provides a comprehensive HPLC-MS method, explaining the rationale for the selected chromatographic conditions and mass spectrometric parameters.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 250.25 g/mol | [1][2] |
| Structure | A piperidine ring substituted with a 4-nitrophenyl group on the nitrogen and a carboxylic acid at the 2-position. | |
| Polarity | The molecule possesses both polar (carboxylic acid) and non-polar (nitrophenyl) characteristics, making it a polar compound overall.[3][4] |
The presence of the carboxylic acid group suggests that the compound's retention in reversed-phase chromatography will be highly dependent on the mobile phase pH. The nitrophenyl group provides a chromophore for UV detection and is the primary site for ionization in mass spectrometry.
Experimental Workflow: From Sample to Data
The overall analytical process is a multi-step workflow designed to ensure accurate and reproducible results. Each step is critical for the success of the analysis.
Figure 1: A schematic overview of the analytical workflow for this compound analysis.
Detailed HPLC-MS Protocol
This protocol is a robust starting point and should be optimized and validated according to ICH guidelines for its intended use.[5][6][7][8]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Standard and Sample Preparation
The accuracy of the final result is highly dependent on the initial sample preparation.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent to achieve a concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
HPLC Method Parameters
Reversed-phase chromatography is selected as it is well-suited for the separation of moderately polar compounds.[9] A C18 column is a good initial choice for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides a good balance of resolution, speed, and efficiency for a compound of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and compatibility with ESI-MS. |
| Gradient Elution | 5% B to 95% B over 10 minutes | A gradient is necessary to elute the compound with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
Mass Spectrometry Method Parameters
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like the target analyte.[10] Analysis can be performed in both positive and negative ion modes to determine the most sensitive and selective response.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive and Negative | The piperidine nitrogen is a site for protonation (positive mode), and the carboxylic acid can be deprotonated (negative mode). Both should be evaluated. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | A typical starting point for ESI. This should be optimized for the specific instrument. |
| Drying Gas Flow | 10 L/min | To efficiently desolvate the ESI droplets. |
| Drying Gas Temp. | 350 °C | To aid in desolvation without causing thermal degradation of the analyte. |
| Nebulizer Pressure | 45 psi | To generate a fine spray of droplets. |
| Scan Range | m/z 50-500 | To cover the expected mass of the precursor ion and potential fragments. |
| MS/MS Analysis | For confirmation, a product ion scan of the precursor ion ([M+H]⁺ or [M-H]⁻) should be performed. |
Expected Mass Spectrometry Behavior and Fragmentation
Understanding the potential fragmentation pathways is key for structural confirmation and developing selective MS/MS methods.
-
Positive Ion Mode ([M+H]⁺): The expected protonated molecule will have an m/z of 251.10.
-
Negative Ion Mode ([M-H]⁻): The expected deprotonated molecule will have an m/z of 249.09.
Potential Fragmentation Pathways: The fragmentation of nitrophenyl compounds in mass spectrometry can involve characteristic losses.[11][12][13] For this compound, likely fragmentation pathways include:
-
Loss of H₂O (water): From the carboxylic acid group.
-
Loss of CO₂ (carbon dioxide): From the carboxylic acid group, particularly in negative ion mode.
-
Loss of NO₂ (nitrogen dioxide): A characteristic fragmentation of nitroaromatic compounds.
-
Cleavage of the piperidine ring: Leading to various smaller fragment ions.
Figure 2: Plausible fragmentation pathways for this compound in positive and negative ESI modes.
Method Validation Considerations
Once the method is developed, it must be validated to ensure it is fit for its intended purpose, following ICH guidelines Q2(R2).[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity and Range: The method should be linear over a defined concentration range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. This is evaluated at different concentrations and on different days with different analysts.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically justified HPLC-MS method for the analysis of this compound. The provided protocol serves as a strong foundation for method development and subsequent validation. By understanding the physicochemical properties of the analyte and the principles of HPLC and mass spectrometry, researchers can adapt and optimize this method for their specific applications in the pharmaceutical and drug development industries.
References
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Available at: [Link]
-
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]
-
Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]
-
Fragmentation of Deprotonated Nitrophenol Anions. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
1-(4-Nitrophenyl)piperidin-2-one. PubChem. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available at: [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of apixaban. Google Patents.
Sources
- 1. 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 223786-53-6 | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid - Synblock [synblock.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. hplc.eu [hplc.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise: A Comprehensive Guide to Investigating 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the investigation of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid as a potential novel anticancer agent. Given the nascent stage of research on this specific molecule, this guide emphasizes a foundational, mechanism-driven approach to its evaluation. We will explore the rationale for its investigation based on the known activities of structurally related compounds and provide detailed protocols for its synthesis, characterization, and a comprehensive suite of in vitro and in vivo assays to rigorously assess its therapeutic potential.
Introduction: The Rationale for Investigation
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including significant potential in oncology.[1][2] The incorporation of a nitrophenyl group can also confer or enhance anticancer properties, as seen in various compound classes where this moiety is associated with activities like microtubule disruption or kinase inhibition.[3]
While direct studies on this compound are not extensively reported in publicly available literature, the combination of the piperidine core and the nitrophenyl substituent presents a compelling case for its investigation as a novel anticancer agent. Structurally similar compounds, such as certain N-(4′-nitrophenyl)-l-prolinamides, have shown promising anti-tumor activity against various cancer cell lines.[4] This guide, therefore, serves as a comprehensive roadmap for researchers to systematically explore the synthesis, biological activity, and mechanism of action of this promising, yet understudied, compound.
Synthesis and Characterization
The first crucial step in evaluating this compound is to ensure a reliable and scalable synthetic route to obtain a highly pure compound. While several methods for the synthesis of piperidine derivatives exist, a common approach involves the nucleophilic substitution of a suitable piperidine precursor with a nitrophenylating agent.[5]
Protocol 2.1: Synthesis of this compound
This protocol outlines a potential synthetic route. Optimization may be required based on laboratory conditions and available starting materials.
Materials:
-
Piperidine-2-carboxylic acid (or its ester derivative)
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine-2-carboxylic acid in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro screening process is essential to determine the cytotoxic and antiproliferative effects of the compound against a panel of cancer cell lines.[6][7]
Cell Viability and Cytotoxicity Assays
These initial assays provide a broad understanding of the compound's ability to inhibit cell growth or induce cell death.[8]
Protocol 3.1.1: MTT/XTT Assay for Cell Viability
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
At the end of the incubation period, add the MTT or XTT reagent to each well.
-
Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or a soluble formazan product (XTT).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HCT-116 | 24 | |
| 48 | ||
| 72 |
Investigation of the Mechanism of Cell Death
Understanding how the compound induces cell death is crucial for its development as a therapeutic agent. Key cellular processes to investigate include apoptosis and cell cycle arrest.
Protocol 3.2.1: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
Cancer cells treated with the compound at its IC50 concentration
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol 3.2.2: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]
Materials:
-
Cancer cells treated with the compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.
Elucidation of Molecular Signaling Pathways
Western blotting is a key technique to investigate the effect of the compound on specific proteins involved in cancer-related signaling pathways.[21][22][23][24] Based on the activities of other piperidine-containing anticancer agents, potential pathways to investigate include PI3K/Akt and MAPK.[1][2][25]
Protocol 3.3.1: Western Blot Analysis of Key Signaling Proteins
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of a Potential Signaling Pathway:
Caption: Hypothetical PI3K/Akt Signaling Pathway Modulation.
In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies should be followed up with in vivo experiments to assess the compound's efficacy in a more complex biological system.[26] Human tumor xenograft models in immunocompromised mice are a standard preclinical approach.[27][28][29][30][31]
Protocol 4.1: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that showed sensitivity in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the compound and vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The proposed studies will systematically evaluate its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. Positive outcomes from these foundational studies would warrant further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as more in-depth mechanistic studies to identify its direct molecular target(s). The exploration of this and similar novel chemical entities is vital in the ongoing search for more effective and selective cancer therapies.
References
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
-
Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society of Chemistry. Available at: [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. PubMed Central. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. Available at: [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
- Process for the preparation of apixaban. Google Patents.
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. Available at: [Link]
-
Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available at: [Link]
-
Nitroxides as Antioxidants and Anticancer Drugs. PubMed Central. Available at: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. CPTAC. Available at: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. ResearchGate. Available at: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University College London. Available at: [Link]
-
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
-
Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4. Der Pharma Chemica. Available at: [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. University of Cambridge. Available at: [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 30. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 31. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Piperidine Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the piperidine ring stands out as a "privileged structure."[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its favorable physicochemical properties and versatile biological activities.[2][3] Substituted piperidine derivatives, in particular, have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the investigation of substituted piperidine derivatives as potential antimicrobial agents. We will delve into their mechanisms of action, the critical aspects of their structure-activity relationships (SAR), and provide step-by-step methodologies for their synthesis and antimicrobial evaluation.
Part 1: Application Notes - Understanding the "Why"
Proposed Mechanisms of Antimicrobial Action
The antimicrobial efficacy of piperidine derivatives is not attributed to a single, universal mechanism but rather a combination of actions that disrupt essential cellular processes in microorganisms. The specific mechanism is often dictated by the nature and position of the substituents on the piperidine core. Key proposed mechanisms include:
-
Cell Membrane Disruption: Many piperidine derivatives possess lipophilic characteristics that enable them to intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer's integrity, leading to increased permeability, leakage of vital intracellular contents like ions and metabolites, and ultimately, cell lysis.[6]
-
Enzyme Inhibition (e.g., DNA Gyrase): DNA gyrase is a topoisomerase II enzyme crucial for bacterial DNA replication, recombination, and repair.[6] Certain piperidine-containing compounds have been shown to inhibit this enzyme's activity, preventing the necessary supercoiling of DNA and thereby halting bacterial proliferation.[7] This is a well-established target for quinolone antibiotics, and piperidine derivatives may offer an alternative scaffold for inhibitors.
-
Efflux Pump Inhibition: A significant mechanism of bacterial resistance involves efflux pumps, which actively expel antimicrobial agents from the cell before they can reach their target.[8] Some piperidine alkaloids act as efflux pump inhibitors (EPIs). By blocking these pumps, they can restore or enhance the efficacy of other antibiotics and overcome existing resistance profiles.[8]
Diagram 1: Proposed Antimicrobial Mechanisms
Caption: Proposed antimicrobial mechanisms of substituted piperidine derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of piperidine derivatives is profoundly influenced by the chemical nature, size, and position of substituents on the piperidine ring and its nitrogen atom.[6] Understanding these relationships is crucial for the rational design of more effective drug candidates.
-
Lipophilicity: A balanced lipophilicity is key. Increased lipophilicity can enhance membrane penetration, but excessive hydrophobicity may lead to poor aqueous solubility and non-specific toxicity.
-
N-Substitution: The group attached to the piperidine nitrogen is a critical determinant of activity. Long alkyl chains, aromatic rings, or other heterocyclic moieties can significantly modulate the biological profile. For instance, certain N-substituted piperidine-2,6-diones have shown good antibacterial activity.[1]
-
Ring Substituents: The presence of functional groups like halogens, hydroxyls, or methoxy groups on aryl rings attached to the piperidine core can dramatically alter the antimicrobial spectrum and potency.[5] For example, studies on 1-piperidinealkoxy phenyl acrylate derivatives showed that changing an N-ethyl group to an N-methyl group increased the zone of inhibition against both Staphylococcus aureus and Escherichia coli.[6]
Part 2: Protocols - The "How-To" Guide
This section provides detailed, self-validating protocols for the synthesis of a model piperidine derivative and its subsequent antimicrobial evaluation.
Protocol 1: Synthesis of a Model N-Substituted Piperidine Derivative
This protocol describes a general method for synthesizing N-aryl piperidine derivatives, which can be adapted for various starting materials. The example here is based on the synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate, a compound shown to have antimicrobial activity.[2][9]
Rationale: This multi-step synthesis involves an O-alkylation followed by a nucleophilic substitution. This approach is versatile and allows for the introduction of diverse piperidine moieties onto a phenolic core structure, enabling the creation of a library of analogs for SAR studies.[2]
Materials:
-
(E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve piperidine (30 mmol) in ethanol (250 mL). Stir the solution at room temperature (25°C) for 5 minutes.[2]
-
Addition of Reagents: To the stirring solution, add (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate (15 mmol).[2]
-
Base and Catalyst: Subsequently, add potassium carbonate (45 mmol) and a catalytic amount of potassium iodide dissolved in 20 mL of water.[2] The K₂CO₃ acts as a base to neutralize the HBr formed, and KI facilitates the substitution reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the pure N-substituted piperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis of an N-substituted piperidine derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Rationale: This method is highly reproducible, conservative of materials, and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, making it ideal for screening libraries of derivatives.[13]
Materials:
-
96-well microtiter plates (sterile)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Standard control antibiotic (e.g., Chloramphenicol, Ampicillin)[2][14]
-
Spectrophotometer or turbidity meter
-
Multichannel pipette, sterile pipette tips
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Compound Dilution Series: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Prepare a stock solution of your test compound. Add 100 µL of this stock to the first column of wells, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the final dilution column. This creates a range of concentrations.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing MHB only.
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Inoculation: Add the diluted bacterial inoculum (from step 2) to each well (except the sterility control wells). The final volume in each well should be uniform.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader. The growth control well should be turbid.[15]
Protocol 3: Agar Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[9]
Rationale: The disc diffusion assay is a simple, cost-effective, and widely used method to quickly screen compounds for antimicrobial properties. The size of the inhibition zone provides a preliminary indication of the compound's potency.[15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds at a known concentration (e.g., 10 mg/mL in ethanol)[9]
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Standard antibiotic discs (e.g., Chloramphenicol 30 µg)
-
Incubator (35-37°C)
Procedure:
-
Plate Inoculation: Within 15 minutes of preparing the 0.5 McFarland standard inoculum, dip a sterile cotton swab into the suspension. Press the swab against the inside of the tube to remove excess liquid.[16]
-
Lawn Culture: Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Disc Application: a. Impregnate sterile paper discs with a defined volume (e.g., 10-20 µL) of the test compound solution.[9] Allow the solvent to evaporate completely. b. Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate. Gently press each disc to ensure complete contact with the agar. c. Place a standard antibiotic disc as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).[9]
Part 3: Data Presentation
Quantitative data from antimicrobial testing should be presented clearly for comparison.
Table 1: Example MIC Data for Piperidine Derivatives
| Compound ID | R Group (Substitution) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PD-01 | -CH₃ (Methyl) | 16 | 32 | 64 |
| PD-02 | -CH₂CH₃ (Ethyl) | 32 | 64 | >128 |
| PD-03 | -C₆H₅ (Phenyl) | 8 | 16 | 32 |
| Control | Chloramphenicol | 4 | 8 | N/A |
| Control | Fluconazole | N/A | N/A | 2 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Zone of Inhibition Data (Disc Diffusion)
| Compound ID | Concentration per Disc | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| PD-01 | 10 µg | 14 ± 0.5 | 12 ± 0.5 |
| PD-02 | 10 µg | 10 ± 0.5 | 8 ± 0.5 |
| PD-03 | 10 µg | 17 ± 1.0 | 15 ± 0.5 |
| Control | Chloramphenicol (30 µg) | 22 ± 1.0 | 20 ± 1.0 |
Data adapted from literature for illustrative purposes.[6]
References
- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
- Shaikh, T., & Ammare, Y. (2020).
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. BenchChem.
-
Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
- Patil, S. A., et al. (2014).
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
-
de Oliveira, V. M., et al. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Medicinal Chemistry. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- ResearchGate. (n.d.). In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains.
- ResearchGate. (n.d.). In vitro antimicrobial activity of the synthesized compounds.
-
Le, T. V. M., et al. (2022). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed. Available at: [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
-
Dai, J., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Frontiers in Pharmacology. Available at: [Link]
-
Luo, J., et al. (2021). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules. Available at: [Link]
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
- Aiyelabola, O. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.
- Yildirim, S., et al. (2013).
-
Trawińska, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules. Available at: [Link]
- Hombach, M. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Sharma, G., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules.
- Semantic Scholar. (n.d.). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
- ResearchGate. (n.d.). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.
-
Cushnie, T. P., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules. Available at: [Link]
-
Wanger, A. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
- ResearchGate. (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. academicjournals.org [academicjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. routledge.com [routledge.com]
- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid as a Versatile Fragment for Enzyme Inhibitor Discovery
Introduction: The Power of the Piperidine Scaffold in Fragment-Based Drug Discovery
In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for the identification of novel therapeutic agents.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," as starting points for the development of high-affinity ligands. The core principle of FBDD lies in the efficiency of exploring chemical space with smaller molecules, which can then be elaborated into more potent and selective drug candidates.[2][3]
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[4] Its conformational rigidity and synthetic tractability make it an ideal core structure for the design of enzyme inhibitors. This document provides a detailed guide to the application of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid , a promising fragment for the discovery and development of novel enzyme inhibitors.
Chemical and Structural Profile
This compound is an organic compound featuring a piperidine ring substituted with a 4-nitrophenyl group at the nitrogen atom and a carboxylic acid at the 2-position.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Key Structural Features | Piperidine core, N-aryl substitution, Carboxylic acid at C2 |
The presence of the carboxylic acid at the 2-position makes it a structural mimic of the amino acid proline, suggesting its potential to interact with enzymes that recognize proline or proline-like substrates. The 4-nitrophenyl group offers a vector for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Hypothesized Enzyme Target: Proline Racemases
Based on its structural analogy to proline, a primary hypothesized target for this fragment is the proline racemase enzyme family. Proline racemases are enzymes that catalyze the interconversion of L-proline and D-proline.[5] These enzymes are crucial for the survival of certain pathogenic bacteria and parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, but are absent in humans. This makes them attractive targets for the development of novel antimicrobial agents.[5]
The piperidine-2-carboxylic acid core can mimic the pyrrolidine ring of proline, while the carboxylic acid can engage in similar interactions with the enzyme's active site residues. The 4-nitrophenyl group can then be modified to probe and occupy adjacent binding pockets, a key strategy in fragment-to-lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route for the preparation of this compound, based on established methods for the N-arylation of piperidine derivatives.
Materials:
-
Piperidine-2-carboxylic acid
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add piperidine-2-carboxylic acid (1 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction: Stir the mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
-
Causality Behind Experimental Choices:
-
1-Fluoro-4-nitrobenzene is chosen as the arylating agent due to the activating effect of the nitro group, which makes the fluorine atom a good leaving group for nucleophilic aromatic substitution.
-
Potassium carbonate acts as a base to deprotonate the secondary amine of the piperidine, making it nucleophilic for the attack on the aryl fluoride.
-
DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: Proline Racemase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a prokaryotic proline racemase. The assay is based on the conversion of L-proline to D-proline, which is then detected by a D-amino acid oxidase-coupled reaction.
Materials:
-
Purified prokaryotic proline racemase
-
L-proline
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound (test inhibitor)
-
Pyrrole-2-carboxylic acid (positive control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 530-560 nm / ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitors in assay buffer to the desired concentrations.
-
Prepare a solution of L-proline in assay buffer.
-
Prepare a detection mix containing DAAO, HRP, and Amplex Red in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (100% enzyme activity): Proline racemase, assay buffer, and DMSO (at the same final concentration as in the test wells).
-
Test wells: Proline racemase and the desired concentrations of the test inhibitor.
-
Positive control wells: Proline racemase and the desired concentrations of the positive control inhibitor.
-
-
Pre-incubation: Add the enzyme to the control, test, and positive control wells. Add the inhibitor solutions to the test and positive control wells. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-proline solution to all wells except the blank.
-
Detection: Immediately add the detection mix to all wells.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Self-Validating System:
-
The inclusion of a positive control inhibitor with known activity against proline racemase validates the assay's ability to detect inhibition.
-
Control wells with enzyme and substrate but no inhibitor establish the baseline for 100% enzyme activity.
-
Blank wells account for background fluorescence from the assay components.
Visualization of the Enzyme Inhibition Workflow:
Caption: Workflow for the proline racemase inhibition assay.
Structure-Activity Relationship (SAR) Insights and Fragment Elaboration
The initial fragment, this compound, provides a starting point for SAR studies. The following logical relationships can be explored to optimize its inhibitory activity:
Caption: Logical relationships for SAR-guided fragment optimization.
-
Piperidine Ring: The stereochemistry at the 2-position of the piperidine ring is critical. The (R)- and (S)-enantiomers should be synthesized and tested separately, as enzymes are chiral and will likely exhibit stereospecific binding.
-
Carboxylic Acid: This group is likely a key pharmacophore, forming important hydrogen bonds or salt bridges in the enzyme's active site. Bioisosteric replacements, such as tetrazoles, could be explored to modulate physicochemical properties and binding interactions.
-
4-Nitrophenyl Group: This group serves as a vector for fragment growing. Modifications to the nitro group (e.g., reduction to an amine, replacement with other electron-withdrawing or -donating groups) and exploration of different substitution patterns on the phenyl ring can lead to significant improvements in potency by accessing additional binding interactions.
Conclusion and Future Directions
This compound represents a valuable starting fragment for the discovery of novel enzyme inhibitors, with proline racemase being a prime illustrative target. The protocols provided herein offer a robust framework for its synthesis and biological evaluation. Future work should focus on the enantioselective synthesis of this fragment and a systematic exploration of its SAR to develop potent and selective lead compounds for further preclinical development.
References
-
Schiebel, J., et al. (2017). Fragment-based drug discovery for the design of non-covalent proteasome inhibitors. Angewandte Chemie International Edition, 56(3), 830-834. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]
-
Goytia, M., et al. (2010). Proline racemases are conserved mitogens: characterization of a Trypanosoma vivax proline racemase. Molecular and Biochemical Parasitology, 165(2), 170-179. [Link]
-
Kerff, F., et al. (2008). Crystal structure and activity of the glutamine-specific amido-ligase AsnB from Streptococcus pyogenes. Journal of Molecular Biology, 384(4), 887-900. [Link]
-
Singh, N., et al. (2021). The piperidine scaffold: a versatile framework in medicinal chemistry. Future Medicinal Chemistry, 13(16), 1479-1505. [Link]
-
Cardinale, G. J., & Abeles, R. H. (1968). Purification and mechanism of action of proline racemase. Biochemistry, 7(11), 3970-3978. [Link]
Sources
- 1. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for the Derivatization of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid for Biological Screening
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] This guide provides a comprehensive framework for the strategic derivatization of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a versatile starting material for the creation of diverse chemical libraries. We will explore robust synthetic protocols for modifying both the carboxylic acid and the nitroaryl moieties, explain the chemical rationale behind these methodologies, and outline the subsequent steps for library preparation and quality control essential for successful high-throughput screening (HTS) campaigns.
Introduction: The Strategic Value of the Piperidine Scaffold
The overrepresentation of the piperidine ring in pharmaceuticals is not coincidental. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets.[1] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, significantly influencing pharmacokinetic properties such as solubility and cell permeability. The specific starting material, this compound, offers three key points for diversification: the C2-carboxylic acid, the C1-nitrophenyl group, and the piperidine ring itself.
The derivatization of this core structure is a fundamental exercise in drug discovery, aimed at generating a library of related compounds to explore the Structure-Activity Relationship (SAR). By systematically altering different parts of the molecule, researchers can identify which chemical features are critical for biological activity and which can be modified to optimize properties like potency, selectivity, and metabolic stability. The nitro group, in particular, is a versatile functional handle; while it is present in some active drugs, it is often used as a synthetic precursor to the more pharmacologically acceptable aniline group, which can be further functionalized.[2][3][4]
This document serves as a practical guide for researchers, providing detailed, validated protocols to build a focused library from this promising scaffold, preparing it for biological evaluation.
Synthesis of Starting Material: this compound
The synthesis of the core scaffold is the critical first step. A common and reliable method is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, such as 1-fluoro-4-nitrobenzene, with a piperidine-2-carboxylic acid derivative.
Synthetic Workflow
Caption: Synthesis of the core scaffold via SNAr reaction.
Detailed Protocol: Synthesis of this compound
Materials:
-
(DL)-Pipecolic acid (or the desired enantiomer)
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (DL)-Pipecolic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl. This protonates the carboxylic acid, making it extractable into the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the desired this compound.
Core Derivatization Strategies
The true power of this scaffold lies in its potential for diversification. The following sections detail robust protocols for derivatization at two key functional groups: the carboxylic acid and the nitro group.
Strategy 1: Amide Bond Formation via Carboxylic Acid Activation
Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities from commercially available amines.[5][6] The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[5]
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the chiral center is present) and reacts efficiently with the amine.[7]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the HCl salt often present in amine starting materials and to scavenge the proton generated during the reaction, driving it to completion.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature until completion (typically 4-16 hours), monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the final amide.
| Amine Building Block | Rationale for Inclusion | Expected Physicochemical Impact |
| Benzylamine | Introduces aromatic ring for potential π-π stacking. | Increases lipophilicity. |
| Morpholine | Adds a polar, H-bond accepting heterocycle. | Increases polarity and aqueous solubility. |
| 4-Fluoroaniline | Introduces an electron-withdrawing group on an aryl ring. | Modulates electronics, potential for H-bonding. |
| tert-Butylamine | Adds a bulky, lipophilic aliphatic group. | Increases steric bulk and lipophilicity. |
Strategy 2: Esterification of the Carboxylic Acid
Esterification provides another avenue for derivatization, often used to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. Esters also significantly modulate lipophilicity.
Causality Behind Experimental Choices: A mild and effective method for esterification utilizes N-bromosuccinimide (NBS) as a catalyst.[8] This avoids the harsh acidic conditions of traditional Fischer esterification, which might be incompatible with other functional groups. The proposed mechanism involves the activation of the carboxylic acid by NBS, facilitating the nucleophilic attack by the alcohol.
Procedure:
-
In a vial, combine this compound (1.0 eq), the desired alcohol (e.g., methanol, ethanol, 5-10 eq), and N-bromosuccinimide (NBS, 0.1 eq).
-
If the alcohol is a solid, use a co-solvent like acetonitrile.
-
Heat the mixture to 60-70 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, remove the excess alcohol/solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired ester.
Strategy 3: Reduction of the Nitro Group and Subsequent Functionalization
The nitro group is a key synthetic handle. Its reduction to an aniline provides a nucleophilic site for a wide range of subsequent reactions, dramatically expanding the accessible chemical space.[9][10]
Causality Behind Experimental Choices:
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for nitro reduction.[9] It avoids the use of stoichiometric metal reagents that can complicate purification. The reaction must be carefully monitored to prevent over-reduction of other functionalities if present.
Caption: Multi-step derivatization via nitro reduction.
Protocol A: Nitro Group Reduction to Aniline
-
Dissolve the 1-(4-nitrophenyl)piperidine derivative (1.0 eq) in a solvent like methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by LC-MS. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the aniline product, which is often used immediately in the next step without further purification.
Protocol B: Sulfonamide Formation from Aniline
-
Dissolve the aniline intermediate (1.0 eq) in DCM containing pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry, concentrate, and purify by column chromatography.
Library Preparation for High-Throughput Screening (HTS)
The successful synthesis of a compound library is followed by the critical step of preparing it for biological assaying. This involves precise formatting, documentation, and rigorous quality control.[11]
Overall Workflow: From Powder to Assay Plate
Caption: Standard workflow for preparing a compound library for HTS.
Protocol: Preparation of Assay-Ready Plates
Materials:
-
Synthesized, purified, and dried compounds.
-
Analytical balance.
-
Vials with caps.
-
High-purity DMSO.
-
Multichannel pipette or automated liquid handler.
-
96- or 384-well microtiter plates (polypropylene for storage, polystyrene for assays).
Procedure:
-
Weighing and Registration: Accurately weigh each compound into a pre-tared and labeled vial. Record the weight and associate it with the compound's structure and unique ID in a database.
-
Solubilization: Add the calculated volume of DMSO to each vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Use a vortex mixer and gentle warming if necessary to ensure complete dissolution.
-
Quality Control (QC): Take a small aliquot from each stock solution for QC analysis. The primary QC method is typically LC-MS to confirm the identity (correct mass) and assess the purity of the compound in solution.[12] Visual inspection for precipitation is also critical.[13][14]
-
Master Plate Creation: For compounds that pass QC, transfer the stock solutions into a master microtiter plate (e.g., a 96-well deep-block plate). This plate should be sealed and stored at -20 °C or -80 °C.
-
Assay Plate Preparation: Using an automated liquid handler, create copies of the master plate or prepare "assay-ready" plates by transferring a small volume of the stock solution into the assay plates and diluting with assay buffer to the final desired screening concentration.
Quality Control Parameters
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (MS) | Measured Mass ± 0.5 Da of Theoretical Mass | Confirms the correct compound was synthesized and plated. |
| Purity | Liquid Chromatography (LC-UV/ELSD) | ≥ 95% Purity | Ensures that any observed biological activity is due to the intended compound, not an impurity.[12] |
| Solubility | Visual Inspection / Nephelometry | No visible precipitate at stock concentration | Ensures accurate concentration and avoids false negatives/positives due to compound crashing out of solution.[13] |
Conclusion
The this compound scaffold represents a highly valuable starting point for the construction of diverse and drug-like chemical libraries. By employing the robust and validated protocols for amide coupling, esterification, and nitro group reduction followed by functionalization, researchers can efficiently generate a multitude of analogs. The success of any screening campaign, however, is critically dependent not only on the quality of the chemistry but also on the rigor of the library preparation and quality control processes.[11][15] The methodologies and workflows detailed in this guide provide a comprehensive and self-validating system to empower drug discovery and chemical biology programs, ultimately accelerating the identification of novel bioactive molecules.
References
-
Title: Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed Source: PubMed URL: [Link]
-
Title: High Throughput Drug Screening Source: Sygnature Discovery URL: [Link]
-
Title: Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF Source: ResearchGate URL: [Link]
-
Title: Compound Libraries Source: Charles River Laboratories URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL: [Link]
-
Title: Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research Source: Ash Ermish URL: [Link]
-
Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC Source: PubMed Central URL: [Link]
-
Title: Reduction of nitro compounds - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Developments in the Reduction of Nitro and Nitroso Compounds Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Evaluating and evolving a screening library in academia: the St. Jude approach - PMC Source: NIH URL: [Link]
-
Title: Chapter 9: Compound Library Design – Principles and Applications Source: Books URL: [Link]
-
Title: Compound Management for Quantitative High-Throughput Screening - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed Source: PubMed URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Schrödinger URL: [Link]
-
Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]
-
Title: [Synthesis and in vitro antimicrobial activity of N-substituted derivatives of phenylpiperidine and phenylpiperazine] - PubMed Source: PubMed URL: [Link]
-
Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: NIH URL: [Link]
-
Title: (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
-
Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: Academic Journals URL: [Link]
-
Title: (PDF) Antimicrobial and antioxidant activities of piperidine derivatives Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]
-
Title: (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions Source: ResearchGate URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. criver.com [criver.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Piperidine-2-carboxylic Acid
Introduction: The Significance of N-Aryl Piperidine-2-Carboxylic Acids in Modern Drug Discovery
The N-aryl piperidine scaffold is a privileged structural motif, prominently featured in a multitude of pharmaceutical agents and biologically active molecules.[1] The incorporation of an aryl group onto the nitrogen atom of the piperidine ring profoundly influences the molecule's pharmacological profile, modulating properties such as receptor affinity, selectivity, and metabolic stability. Specifically, N-aryl derivatives of piperidine-2-carboxylic acid, a cyclic α-amino acid, are of significant interest as constrained building blocks in peptidomimetics and as key intermediates in the synthesis of complex drug candidates. Their rigid conformation allows for precise orientation of functional groups, making them invaluable tools for probing and optimizing molecular interactions with biological targets.
The synthesis of these compounds, however, presents a unique set of challenges. The substrate is bifunctional, containing both a secondary amine and a carboxylic acid. The nucleophilicity of the amine can be tempered by the electron-withdrawing effect of the adjacent carboxyl group, and the presence of the acidic proton can interfere with the basic conditions often required for cross-coupling reactions. This guide provides a detailed exploration of robust and field-proven protocols for the N-arylation of piperidine-2-carboxylic acid, with a focus on the underlying chemical principles and practical considerations for successful execution in a research and development setting. We will delve into the two cornerstone methodologies for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[1][2][3]
Core Concepts: Navigating the Challenges of N-Arylating a Cyclic Amino Acid
The primary difficulty in the N-arylation of piperidine-2-carboxylic acid lies in its dual functionality. The carboxylic acid can act as a competing nucleophile or coordinate to the metal catalyst, potentially impeding the desired C-N coupling. Furthermore, the zwitterionic nature of the substrate in certain pH ranges can affect its solubility and reactivity. Strategies to circumvent these issues often involve either the direct coupling of the free acid under carefully optimized conditions or a protecting group strategy, wherein the carboxylic acid is esterified prior to N-arylation and subsequently deprotected.
This guide will focus on direct arylation methods, which offer greater atom and step economy, and will also present the ester protection strategy as a viable alternative for particularly challenging substrates.
Method 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] Its development has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups.[3][4]
Reaction Principle & Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5] A Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][5] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting both the oxidative addition and the final reductive elimination steps, particularly with challenging substrates.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Conventional Heating
This protocol provides a general procedure for the N-arylation of piperidine-2-carboxylic acid with an aryl bromide.
Materials:
-
Piperidine-2-carboxylic acid
-
Aryl bromide (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add piperidine-2-carboxylic acid (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product and unreacted starting material.
-
Extract the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~5-6, which may cause the product to precipitate. Alternatively, extract the product into an organic solvent like dichloromethane.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Expert Insights:
-
The choice of base is critical. Stronger bases like NaOtBu can lead to side reactions with the carboxylic acid. Milder carbonate or phosphate bases are generally preferred.[7]
-
The zwitterionic nature of piperidine-2-carboxylic acid can lead to poor solubility in non-polar solvents like toluene. A co-solvent system, such as toluene/t-BuOH, or the use of a more polar solvent like dioxane, can improve solubility and reaction rates.
Protocol Enhancement: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing thermal decomposition of sensitive substrates.[8][9][10]
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine piperidine-2-carboxylic acid (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (2 mol%), the ligand (4 mol%), and the base (2.5 equiv.).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dioxane).
-
Microwave Conditions: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow the same procedure as described for the conventional heating protocol.
Method 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, predating the palladium-catalyzed approaches.[11] Modern iterations of this reaction utilize catalytic amounts of copper and various ligands, making it a cost-effective and powerful alternative, especially for certain substrate classes.[12][13]
Reaction Principle & Mechanistic Insight
The modern, ligand-assisted Ullmann reaction is thought to proceed via a Cu(I)/Cu(III) catalytic cycle.[12] The active Cu(I) catalyst coordinates with the amine (or its conjugate base) and the ligand. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate furnishes the N-arylated product and regenerates the Cu(I) catalyst.[13] Ligands, often N,N- or N,O-bidentate molecules like amino acids or diamines, are crucial for stabilizing the copper intermediates and facilitating the catalytic cycle under milder conditions.[14][15]
Caption: A plausible catalytic cycle for the Ullmann N-arylation.
Detailed Experimental Protocol: Conventional Heating
This protocol is adapted for the N-arylation of piperidine-2-carboxylic acid using an aryl iodide. Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings.
Materials:
-
Piperidine-2-carboxylic acid
-
Aryl iodide (1.1 - 1.5 equivalents)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the copper(I) iodide (10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), piperidine-2-carboxylic acid (1.0 equiv.), and the aryl iodide (1.2 equiv.).[15]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-120 °C with vigorous stirring for 12-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with a non-polar solvent like hexanes or ether to remove unreacted aryl iodide.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Expert Insights:
-
The use of polar aprotic solvents like DMSO or DMF is often necessary to achieve sufficient solubility for all reaction components.
-
L-proline and its derivatives are excellent, inexpensive, and readily available ligands for copper-catalyzed N-arylation reactions.[15]
-
Microwave-assisted copper-catalyzed N-arylation of amino acids in water has been reported and presents a greener alternative.[12][16][17] This approach often utilizes a β-diketone ligand and can afford good yields in under an hour.[12]
Alternative Strategy: Protection of the Carboxylic Acid
For substrates that are particularly sensitive or yield low conversions in direct arylation, a protection-arylation-deprotection sequence is a reliable alternative. Esterification to a methyl or tert-butyl ester is a common approach.
Caption: Workflow for the N-arylation via an ester protection strategy.
-
Esterification: The carboxylic acid can be converted to its methyl ester using thionyl chloride in methanol or to its tert-butyl ester using standard methods.
-
N-Arylation: The resulting amino ester can then be subjected to either the Buchwald-Hartwig or Ullmann conditions as described above. The absence of the free carboxylic acid often leads to cleaner reactions and easier work-ups.
-
Hydrolysis: The final step is the saponification of the ester (e.g., with LiOH for methyl esters) or acid-catalyzed cleavage (e.g., with TFA for tert-butyl esters) to yield the desired N-aryl piperidine-2-carboxylic acid.
Data Presentation: Comparative Summary of N-Arylation Protocols
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Palladium precatalysts (e.g., Pd₂(dba)₃) | Copper(I) salts (e.g., CuI) |
| Ligand | Bulky, electron-rich phosphines (XPhos, RuPhos) | N,N- or N,O-bidentate (L-proline, diamines) |
| Typical Loading | 1-5 mol% Pd | 5-20 mol% Cu |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-OTf | Ar-I, Ar-Br |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, t-BuOH | DMSO, DMF, Water |
| Temperature | 80-120 °C (Conventional), 100-150 °C (MW) | 90-140 °C (Conventional), 90-120 °C (MW) |
| Reaction Time | 4-24 h (Conventional), 15-60 min (MW) | 12-48 h (Conventional), 30-90 min (MW) |
| Advantages | Broad substrate scope, high functional group tolerance, generally faster.[3] | Lower catalyst cost, effective for electron-deficient amines, potential for aqueous conditions.[12][13] |
| Disadvantages | Higher catalyst and ligand cost, sensitivity to air and moisture.[12] | Often requires higher temperatures and longer reaction times, narrower substrate scope for aryl halides. |
Conclusion and Future Outlook
The N-arylation of piperidine-2-carboxylic acid is a crucial transformation for the generation of high-value building blocks in medicinal chemistry. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation provide effective and reliable pathways to these target molecules. The choice between these methods will depend on factors such as cost, substrate availability, and the specific functional groups present in the aryl halide. The advent of microwave-assisted synthesis has significantly accelerated these processes, enabling rapid library synthesis and optimization. For particularly challenging substrates, a protection strategy involving esterification remains a robust alternative. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, milder, and environmentally benign protocols for the synthesis of this important class of compounds.
References
-
Röttger, S., Sjöberg, P. J. R., & Larhed, M. (2018). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ACS Combinatorial Science. Available at: [Link]
-
Sharma, K. K., Mandloi, M., Rai, N., & Jain, R. (2016). Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Advances. Available at: [Link]
-
Sharma, K. K., et al. (2016). Copper-catalyzed N-(hetero)arylation of amino acids in water. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. TSpace. Available at: [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Available at: [Link]
-
Organic Chemistry Portal. (2021). Ullmann Reaction. Available at: [Link]
-
Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Available at: [Link]
-
Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Available at: [Link]
-
Mobinikhaledi, A., et al. (2005). Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Asian Journal of Chemistry. Available at: [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]
-
Singh, R., et al. (2014). Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Organic & Biomolecular Chemistry. Available at: [Link]
-
NIH. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
Tundel, R. E., et al. (2006). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. ResearchGate. Available at: [Link]
-
MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
NIH. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Chemical Communications. Available at: [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. Available at: [Link]
Sources
- 1. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. asianpubs.org [asianpubs.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Copper-catalyzed N-(hetero)arylation of amino acids in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed N-(hetero)arylation of amino acids in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Nitrophenylpiperidine Motif: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Nitrophenylpiperidine Core
In the landscape of contemporary drug discovery, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The introduction of a nitrophenyl group to this versatile piperidine core creates the nitrophenylpiperidine scaffold, a chemical entity with significant and diverse applications in medicinal chemistry. This guide will provide an in-depth exploration of the synthesis, applications, and therapeutic potential of nitrophenylpiperidine derivatives, offering valuable insights and detailed protocols for researchers and drug development professionals.
The nitrophenyl group, with its strong electron-withdrawing properties, can significantly influence the physicochemical characteristics of the piperidine moiety, impacting its reactivity, lipophilicity, and potential for hydrogen bonding. This, in turn, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. From serving as a crucial synthetic intermediate for blockbuster drugs to forming the core of novel central nervous system (CNS) agents, the nitrophenylpiperidine scaffold has proven its worth in the relentless pursuit of new and improved therapeutics.
Applications in Drug Discovery and Development
The utility of the nitrophenylpiperidine scaffold spans a wide range of therapeutic areas, primarily driven by its role as a versatile building block and its inherent bioactivity when appropriately functionalized.
A Key Intermediate in the Synthesis of Anticoagulants: The Apixaban Story
One of the most prominent applications of a nitrophenylpiperidine derivative is as a key intermediate in the synthesis of Apixaban , an FDA-approved oral anticoagulant that directly inhibits Factor Xa in the coagulation cascade. The synthesis of Apixaban highlights the strategic use of 1-(4-nitrophenyl)piperidin-2-one as a crucial building block. The nitro group in this intermediate is later reduced to an aniline, which is a key step in the formation of the final drug molecule.
The following workflow illustrates the pivotal role of the nitrophenylpiperidine intermediate in the synthesis of Apixaban:
Caption: General signaling pathways of the μ-opioid receptor.
Quantitative Structure-Activity Relationship (SAR) Data
The following table provides representative data on the binding affinities of various piperidine derivatives to CNS targets. While not exclusively nitrophenylpiperidines, this data illustrates how structural modifications on the piperidine scaffold can significantly impact biological activity.
| Compound ID | R1 (at Piperidine N) | R2 (at Phenyl Ring) | µ-Opioid Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 1 | -CH3 | 4-NO2 | 15.2 | 250.6 | 89.4 |
| 2 | -CH3 | 4-Cl | 8.7 | 180.2 | 65.1 |
| 3 | -CH2CH2Ph | 4-NO2 | 2.1 | 55.8 | 12.3 |
| 4 | -CH2CH2Ph | 4-Cl | 1.5 | 42.1 | 8.9 |
| 5 | -H | 4-NO2 | 50.4 | >1000 | 350.7 |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative nitrophenylpiperidine derivative, 1-(4-nitrophenyl)piperidine-2,6-dione .
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione
Materials:
-
Glutaric acid
-
Thionyl chloride (SOCl2)
-
4-Nitroaniline
-
1:1 Hydrochloric acid (HCl)
-
Aqueous ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
TLC plates
Procedure:
-
Acid Chloride Formation: In a round bottom flask, take glutaric acid (0.01 mol) and add thionyl chloride (0.02 mol). Warm the reaction mixture for 2 hours.
-
Amine Addition: To the same round bottom flask, add 4-nitroaniline (0.01 mol).
-
Reflux: Reflux the reaction mixture for 1 hour. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into cooled water. Wash the solid product with 1:1 HCl to remove any unreacted amine.
-
Purification: Filter the solid product and recrystallize it from aqueous ethanol to obtain pure 1-(4-nitrophenyl)piperidine-2,6-dione. [3]
Protocol 2: Characterization of 1-(4-Nitrophenyl)piperidine-2,6-dione
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the synthesized compound.
-
Analysis: Record the FT-IR spectrum.
-
Expected Peaks: Look for characteristic peaks corresponding to the C=O stretching of the dione (around 1633 cm⁻¹), the N-O stretching of the nitro group (around 1570 cm⁻¹ and 1344 cm⁻¹), and C-H stretching of the piperidine ring (around 2910 cm⁻¹). [3] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: Record the ¹H NMR spectrum. Expect to see signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and splitting patterns will confirm the structure. For example, in DMSO-d6, aromatic protons may appear in the range of δ 6.0-7.0 ppm, and the piperidine protons as triplets around δ 4.04 and 2.48 ppm. [3]* ¹³C NMR Analysis: Record the ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.
3. Mass Spectrometry (MS):
-
Analysis: Obtain the mass spectrum of the compound using a suitable ionization technique (e.g., GC-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-(4-nitrophenyl)piperidine-2,6-dione (C11H10N2O4), which is approximately 234 g/mol . [3]
Conclusion and Future Perspectives
The nitrophenylpiperidine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its proven utility as a key intermediate in the synthesis of approved drugs like Apixaban underscores its industrial relevance. Furthermore, its potential as a core structure for novel CNS agents, including antipsychotics and opioid receptor modulators, ensures its continued exploration in drug discovery programs.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to novel nitrophenylpiperidine derivatives. The application of computational modeling and structure-based drug design will be instrumental in rationally designing ligands with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, the nitrophenylpiperidine scaffold will undoubtedly play a significant role in the development of the next generation of targeted therapeutics.
References
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025).
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Antipsychotic Medications. (2023). In StatPearls.
- Pharmacology of antipsychotics. (2021). Deranged Physiology.
-
1-(4-Nitrophenyl)piperidin-2-one. (n.d.). PubChem. Retrieved from [Link]
- Martin, G. E., Elgin, R. J., Jr, Mathiasen, J. R., Davis, C. B., Kesslick, J. M., Baldy, W. J., Shank, R. P., DiStefano, D. L., Fedde, C. L., & Scott, M. K. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052–1056.
- 1-(4-Nitrophenyl)-2-piperidinone synthesis. (n.d.). ChemicalBook.
- Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids. (2021).
- Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry.
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (2017). International Journal of Molecular Sciences, 18(11), 2364.
- The common pharmacophoric features of the FDA-approved drugs (erlotinib, sorafenib, and vandetanib). (n.d.).
- Guide to Antipsychotic Medications - Mechanisms of Action. (2018). Psych Scene Hub.
- FDA approves drug to treat idiopathic pulmonary fibrosis. (2025). U.S.
- Piperidine containing FDA approved drugs. (n.d.).
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). Scientific Reports, 14(1), 24158.
- Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... (n.d.).
- Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). Medicinal Research Reviews, 44(5), 2035-2077.
- New Drugs and Biologics For Treatment of Central Nervous Dysfunction. (n.d.). MDPI.
- Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. (2025). European Biotechnology.
- Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? (2021). Frontiers in Neurology, 12, 784336.
- Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. (2017). International Journal of Neuropsychopharmacology, 20(9), 702–713.
- 3D Quantitative and Qualitative Structure-Activity Relationships of the δ-Opioid Receptor Antagonists. (n.d.).
Sources
- 1. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid is a critical step in the development of various pharmaceutical compounds. The N-aryl piperidine scaffold is a prevalent motif in a wide range of biologically active molecules.[1] However, the convergence of a secondary amine and a carboxylic acid in the piperidine starting material, coupled with the electron-deficient nature of the 4-nitrophenyl group, can present several synthetic challenges. This guide will explore the common synthetic routes and provide solutions to the obstacles that researchers may encounter.
The primary methods for the N-arylation of piperidine-2-carboxylic acid are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods is often dictated by the specific substrates and desired reaction conditions.[2][3]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: Why is my N-arylation reaction yield consistently low?
Low yields can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in piperidine-2-carboxylic acid or the aryl halide can interfere with the reaction.
-
Solution: Ensure the purity of starting materials. Piperidine derivatives can be purified by distillation or recrystallization.[4] Commercially available high-purity reagents are recommended.
-
-
Inactive Catalyst (Buchwald-Hartwig Amination): The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its inactivation can halt the catalytic cycle.
-
Solution:
-
Use an Inert Atmosphere: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4]
-
Select a Stable Pre-catalyst: Employ air- and moisture-stable pre-catalysts.[5]
-
Ligand Screening: The choice of phosphine ligand is crucial, especially with challenging substrates. Screen various bulky, electron-rich ligands like XPhos or RuPhos to identify the optimal one for your specific system.[1][3]
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.
-
Solution:
-
Temperature Optimization: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[1] However, excessively high temperatures can lead to catalyst decomposition.[3] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
Solvent Choice: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations.[1] If solubility is an issue, consider a more polar aprotic solvent.[3] For SNAr reactions, polar aprotic solvents like DMF or NMP are often used at high temperatures.[3]
-
-
-
Inappropriate Base Selection: The base plays a critical role in both SNAr and Buchwald-Hartwig reactions.
-
Solution:
-
Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) is a common strong base used.[1] If substrate decomposition is observed, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[3]
-
SNAr: A non-nucleophilic base such as triethylamine or pyridine is often used to neutralize the acid formed during the reaction.[6]
-
-
-
Product Loss During Workup and Purification: Significant product can be lost during extraction, chromatography, or crystallization.
-
Solution: Optimize your purification strategy. For extraction, ensure the correct pH to minimize the product's solubility in the aqueous layer. For chromatography, select an appropriate solvent system to achieve good separation.[4]
-
Question 2: I am observing significant side reactions. How can I minimize them?
Side reactions consume starting materials and complicate purification, ultimately reducing the yield of the desired product.
Potential Causes & Solutions:
-
Hydrodehalogenation of the Aryl Halide (Buchwald-Hartwig): This is a common side reaction where the aryl halide is reduced.[3]
-
Solution: This can sometimes be minimized by adjusting the ligand, base, or temperature.[3]
-
-
Di-arylation: While less common with piperidine-2-carboxylic acid due to steric hindrance, it can occur if other reactive sites are present.
-
Solution: The use of protecting groups on other reactive functionalities can prevent this.[4]
-
-
Reaction with the Carboxylic Acid Group: The carboxylic acid can potentially react with the base or catalyst.
-
Solution: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step.
-
-
Epimerization: If the starting piperidine-2-carboxylic acid is chiral, basic conditions can potentially lead to epimerization at the C2 position.
-
Solution: Careful selection of a non-nucleophilic, sterically hindered base and maintaining a low reaction temperature can help minimize epimerization.[6]
-
Question 3: My purification by column chromatography is difficult. Are there alternative methods?
The amphoteric nature of this compound can make chromatographic purification challenging.
Potential Causes & Solutions:
-
Streaking on Silica Gel: The acidic carboxylic acid and basic piperidine nitrogen can interact strongly with the silica gel.
-
Solution:
-
Acid/Base Treatment: Add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[4]
-
Salt Formation: The product can be converted to its hydrochloride or other salt, which is often a crystalline solid that can be purified by recrystallization.[4] The free acid can then be regenerated by treatment with a base.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
The choice of synthetic route depends on several factors:
-
Substrate Scope: Buchwald-Hartwig amination generally has a broader substrate scope and better functional group tolerance.[2]
-
Reaction Conditions: SNAr reactions are most effective when the aryl halide is activated by strong electron-withdrawing groups, such as the nitro group in 4-halonitrobenzene.[3] They often require high temperatures.[3] Buchwald-Hartwig amination can often be performed under milder conditions.[2]
-
Cost and Availability of Reagents: Palladium catalysts and specialized phosphine ligands for Buchwald-Hartwig amination can be expensive. SNAr reactions often use more readily available and less expensive reagents.
Q2: Should I protect the carboxylic acid group before the N-arylation reaction?
Protecting the carboxylic acid as an ester is a highly recommended strategy. The presence of the free carboxylic acid can lead to several complications:
-
Reaction with the Base: The acidic proton can be abstracted by the base, potentially interfering with the catalytic cycle in a Buchwald-Hartwig reaction.
-
Coordination to the Catalyst: The carboxylate can coordinate to the palladium center, potentially inhibiting catalysis.
-
Solubility Issues: The zwitterionic nature of the unprotected amino acid can lead to poor solubility in common organic solvents used for these reactions.
A common protecting group is the methyl or ethyl ester, which can be easily removed by hydrolysis after the N-arylation step.
Q3: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[6]
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information by providing the mass of the components in the reaction mixture, confirming the formation of the desired product.
Q4: What are the key safety precautions I should take during this synthesis?
-
Handling of Reagents:
-
Palladium Catalysts and Ligands: Many are air and moisture sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents are often flammable and should be used in a well-ventilated fume hood.
-
-
Reaction Conditions:
-
Elevated Temperatures: Reactions run at high temperatures should be carefully monitored to prevent runaway reactions.
-
Pressure: Reactions under an inert atmosphere should be equipped with a pressure relief system.
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of Piperidine-2-carboxylic acid methyl ester
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Piperidine-2-carboxylic acid methyl ester
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), piperidine-2-carboxylic acid methyl ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ester Hydrolysis
Materials:
-
This compound methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Hydrolysis: Add LiOH (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based | Typically uncatalyzed |
| Ligand | Required (e.g., XPhos, RuPhos) | Not required |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Non-nucleophilic (e.g., Et₃N) |
| Temperature | 80-110 °C | Often >100 °C |
| Substrate Scope | Broad | Best with electron-deficient aryl halides |
| Functional Group Tolerance | High | Moderate |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Low Yields
Sources
Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for the purification of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. Given the specific nature of this molecule—possessing both a polar carboxylic acid group and a non-polar nitrophenyl moiety—purification is not always straightforward. This guide provides field-proven insights and troubleshooting strategies based on fundamental chemical principles and established methodologies for analogous structures.
Section 1: Foundational Principles & Initial Work-up
Before attempting advanced purification, a proper reaction work-up is critical to remove the bulk of impurities, such as unreacted starting materials, reagents, and inorganic salts.
Frequently Asked Questions (FAQs): Initial Work-up
Q1: What is the best general approach to isolate the crude this compound from a typical reaction mixture?
A1: The most effective initial purification is an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to selectively move your target compound between aqueous and organic phases.
-
Step 1: Quench and Dilute. Carefully quench the reaction mixture (e.g., with water or ice) and dilute it with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Step 2: Basify to Extract. Add an aqueous base solution (e.g., 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃)) to the separatory funnel. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble. Shake gently and separate the layers. Your product is now in the aqueous layer.
-
Step 3: Wash the Aqueous Layer. Wash the basic aqueous layer with an organic solvent (e.g., EtOAc) one or two more times to remove any non-acidic organic impurities.
-
Step 4: Acidify to Precipitate. Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M or 2 M hydrochloric acid (HCl)) until the pH is acidic (pH ~2-3). The protonated this compound will become water-insoluble and precipitate out as a solid.
-
Step 5: Isolate the Crude Product. Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum. This dried solid is your crude product, ready for further purification.
Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH) for the extraction?
A2: Using a weak base like sodium bicarbonate is a strategic choice to enhance selectivity. Your target compound is a carboxylic acid, which is acidic enough to be deprotonated by NaHCO₃. However, other less acidic compounds that might be present as impurities (like phenols, if any) will not be deprotonated and will remain in the organic layer. A strong base like NaOH is less selective and could pull unwanted acidic impurities into the aqueous layer along with your product.
Section 2: Purification by Recrystallization
Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds. The key is selecting an appropriate solvent or solvent system.
Recrystallization Workflow Diagram
Caption: A standard workflow for the purification of a solid organic compound via recrystallization.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound?
A1: An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Given the molecule's structure, you should explore polar protic solvents or mixtures. While no direct solubility data for this exact compound is readily available, we can extrapolate from similar structures like 1-(4-nitrophenyl)piperidin-2-one, which can be crystallized from isopropyl alcohol.[1]
Here is a table of suggested starting solvents to screen:
| Solvent System | Rationale & Expected Outcome |
| Isopropyl Alcohol (IPA) | Often a good starting point for moderately polar compounds. Likely to show good solubility when hot and poor solubility when cold. |
| Ethanol (EtOH) / Water | Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool. |
| Acetic Acid / Water | Acetic acid can be an excellent solvent for carboxylic acids. Dissolve in hot acetic acid, then add water to induce crystallization upon cooling. |
| Ethyl Acetate (EtOAc) / Hexanes | A less polar option. Dissolve in hot EtOAc and add hexanes as an anti-solvent to decrease solubility and promote crystal formation. |
Q2: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. Essentially, the compound comes out of the solution as a liquid instead of a solid.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add more of the primary solvent to make the solution more dilute. This lowers the saturation temperature.
-
Cool Slower: Allow the flask to cool much more slowly. You can insulate the flask to encourage the gradual formation of crystal nucleation sites.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
Section 3: Purification by Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What stationary and mobile phases should I use for purifying this compound?
A1:
-
Stationary Phase: Standard silica gel (SiO₂) is the best choice. The carboxylic acid group will interact strongly with the polar silica.
-
Mobile Phase (Eluent): You will need a relatively polar solvent system to move the compound down the column.
-
Starting Point: Begin with a mixture of Hexanes:Ethyl Acetate (e.g., 1:1).
-
Increasing Polarity: If the compound does not move, gradually increase the polarity by adding methanol (MeOH) to the ethyl acetate. A common system for carboxylic acids is DCM:MeOH (e.g., starting at 99:1 and gradually increasing the MeOH).
-
Adding Acid: Carboxylic acids often streak or "tail" on silica columns. To prevent this, add a small amount of acetic acid or formic acid (~0.5-1%) to your mobile phase. The acid protonates the carboxylate groups, reducing their strong interaction with the silica and leading to sharper, more symmetrical peaks.
-
Q2: My compound is streaking badly on the analytical TLC plate, even with an acidic mobile phase. What else can I do?
A2: Severe streaking can indicate several issues. Here is a troubleshooting decision tree to diagnose the problem.
TLC Streaking Troubleshooting Diagram
Caption: A decision tree for troubleshooting streaking during Thin-Layer Chromatography (TLC) analysis.
Section 4: Purity Assessment
After purification, you must verify the purity and confirm the identity of the compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should show a single major peak, allowing you to calculate purity as a percentage (e.g., >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring no significant impurities are present.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
References
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
Sources
Technical Support Center: N-Arylation of Piperidine-2-Carboxylic Acid
Welcome to the technical support center for the N-arylation of piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this challenging yet crucial transformation. The N-arylation of piperidine-2-carboxylic acid and its derivatives is a cornerstone in the synthesis of a multitude of pharmacologically active compounds. However, the presence of a chiral center and a carboxylic acid group on the same scaffold presents a unique set of challenges. This guide provides in-depth, mechanistically-grounded answers to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Racemization of the Piperidine-2-Carboxylic Acid Moiety
Question: I am observing significant or complete loss of enantiomeric purity in my N-arylated piperidine-2-carboxylic acid product. What are the potential causes and how can I mitigate this racemization?
Answer:
Racemization at the α-carbon is one of the most prevalent side reactions in the N-arylation of α-amino acids, including piperidine-2-carboxylic acid. The primary cause is the increased acidity of the α-proton upon N-arylation, which can be abstracted by the base present in the reaction mixture. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a racemic or partially racemic product.
Mechanistic Insight:
The racemization process is base-catalyzed. Strong bases, often used in Buchwald-Hartwig and Ullmann couplings, can readily deprotonate the α-carbon of the amino acid. The resulting planar carbanion intermediate loses its stereochemical information. Reprotonation then occurs statistically, leading to a mixture of enantiomers. Metal ions, such as Cu(II), can also chelate with the amino acid, further increasing the acidity of the α-proton and accelerating racemization[1][2].
Troubleshooting Strategies:
-
Choice of Base: The selection of the base is critical. Strong bases like sodium tert-butoxide are known to cause significant racemization. Weaker inorganic bases are generally preferred.
-
Recommendation: Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often strong enough to facilitate the catalytic cycle but less likely to cause extensive racemization. In some cases, organic bases with significant steric hindrance, like 2,4,6-collidine, can also be effective at minimizing racemization[3].
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is advisable to start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and only increase if the reaction is too slow.
-
-
Ligand Selection (for Palladium-Catalyzed Reactions): The ligand can influence the steric environment around the metal center and the rate of the desired reductive elimination versus side reactions.
-
Recommendation: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos can promote rapid C-N bond formation, which can outcompete the rate of racemization. The use of bidentate ligands like BINAP has also been shown to preserve enantioselectivity in some cases[4].
-
-
Protecting Groups: If feasible, converting the carboxylic acid to an ester (e.g., methyl or tert-butyl ester) can sometimes reduce the propensity for racemization, although this is not always the case and adds extra synthetic steps.
Comparative Table of Base Effects on Racemization:
| Base | Strength | Typical Observation in Amino Acid N-Arylation | Recommendation |
| Sodium tert-butoxide (NaOtBu) | Strong | High potential for racemization | Avoid if possible, or use at very low temperatures |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Generally good preservation of stereochemistry | Recommended starting point |
| Potassium Phosphate (K₃PO₄) | Moderate | Often provides good results with minimal racemization | Good alternative to Cs₂CO₃ |
| N,N-Diisopropylethylamine (DIEA) | Moderate (Organic) | Can be effective, but basicity may still be an issue | Use with caution, monitor racemization |
Issue 2: Unwanted Decarboxylation of the Starting Material or Product
Question: I am isolating a significant amount of N-arylpiperidine as a byproduct, indicating that decarboxylation is occurring. How can I prevent this?
Answer:
Decarboxylation, the loss of CO₂, is another common side reaction, particularly when dealing with α-amino acids under thermal or catalytic conditions. The N-arylation reaction can create an electronic environment that facilitates the cleavage of the C-C bond between the carboxyl group and the piperidine ring.
Mechanistic Insight:
The mechanism of decarboxylation can be complex and may proceed through several pathways. Under thermal stress, the zwitterionic form of the amino acid can undergo decarboxylation. In the presence of transition metals like copper or palladium, the formation of a metal-carboxylate intermediate can weaken the C-C bond. Oxidative decarboxylation can also occur, where the amino acid is oxidized to form a radical intermediate that then loses CO₂[5][6][7][8]. The resulting α-amino radical can then be trapped or undergo other reactions.
Troubleshooting Strategies:
-
Temperature Control: Decarboxylation is often promoted by high temperatures.
-
Recommendation: Maintain the lowest possible reaction temperature. If the desired N-arylation is sluggish at lower temperatures, consider optimizing other parameters before resorting to higher heat.
-
-
Catalyst System: The choice of metal and ligand can influence the propensity for decarboxylation.
-
Recommendation: For copper-catalyzed Ullmann reactions, ensure that the reaction conditions are as mild as possible. The use of appropriate ligands, such as L-proline or picolinic acid, can sometimes allow for lower reaction temperatures[9]. In palladium catalysis, a highly active catalyst system that promotes rapid C-N coupling can minimize the time the substrate is exposed to conditions that favor decarboxylation.
-
-
Atmosphere: For some oxidative decarboxylation pathways, the presence of oxygen can be detrimental.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions.
-
Logical Flow for Minimizing Decarboxylation:
Caption: Troubleshooting workflow for decarboxylation.
Issue 3: Formation of Hydrodehalogenated Byproduct
Question: My reaction is producing a significant amount of the arene corresponding to my aryl halide, and I am recovering unreacted piperidine-2-carboxylic acid. What is causing this hydrodehalogenation?
Answer:
Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene, effectively consuming the aryl halide and preventing the desired C-N coupling. This is a common issue in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Mechanistic Insight:
In the Buchwald-Hartwig catalytic cycle, after oxidative addition of the aryl halide to the Pd(0) catalyst, a Pd(II)-aryl halide complex is formed. If a source of hydride is present, it can displace the halide and, upon reductive elimination, release the arene. The source of the hydride can be varied, including trace water, the amine substrate itself, or the solvent. Another pathway involves β-hydride elimination from the palladium-amido complex, which can compete with reductive elimination to form the C-N bond[10].
Troubleshooting Strategies:
-
Choice of Base and Solvent: The base and solvent can be sources of protons or hydrides.
-
Recommendation: Use anhydrous solvents and ensure the base is not a significant source of water. While some Buchwald-Hartwig protocols tolerate water, in cases where hydrodehalogenation is a major issue, minimizing its presence is crucial. Avoid using bases that can act as hydride donors.
-
-
Ligand Design: The steric and electronic properties of the phosphine ligand are critical in preventing hydrodehalogenation.
-
Recommendation: Employ bulky, electron-rich ligands (e.g., biarylphosphines like XPhos, RuPhos). These ligands promote the reductive elimination step to form the C-N bond, making it kinetically more favorable than the pathways leading to hydrodehalogenation.
-
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular C-N coupling over unimolecular or side reactions that lead to hydrodehalogenation.
-
Recommendation: If hydrodehalogenation is a persistent issue, try increasing the molarity of the reaction.
-
Visualization of Competing Pathways:
Caption: Competing pathways from the Pd-amido complex.
Experimental Protocols
Representative Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general guideline for the N-arylation of piperidine-2-carboxylic acid esters, adapted from procedures for similar amino acid derivatives[3].
Materials:
-
Piperidine-2-carboxylic acid tert-butyl ester (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv.)
-
Palladium precatalyst (e.g., (CyPAd-Dalphos)Ni(o-tolyl)Cl, 10 mol%)
-
Base (e.g., Cs₂CO₃, 4.1 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst, aryl halide, and cesium carbonate to a screw-capped vial containing a magnetic stir bar.
-
Add the piperidine-2-carboxylic acid tert-butyl ester to the vial.
-
Add the anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.12 M).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is a general guideline based on modern Ullmann coupling procedures for amino acids[9].
Materials:
-
Piperidine-2-carboxylic acid (1.0 equiv.)
-
Aryl iodide (1.1 equiv.)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-proline or pipecolinic acid, 20 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add CuI, the ligand, and the base.
-
Add the piperidine-2-carboxylic acid and the aryl iodide.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to be acidic with dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.[Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[Link]
-
Proline/pipecolinic acid-promoted copper-catalyzed P-arylation. PubMed.[Link]
-
Proposed mechanism for the decarboxylative arylation of α‐amino acids. ResearchGate.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit.[Link]
-
Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping. ACS Publications.[Link]
-
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI.[Link]
-
Palladium-catalyzed base- and solvent-controlled chemoselective allylation of amino acids with allylic carbonates. ScienceDirect.[Link]
-
Decarboxylation. Wikipedia.[Link]
-
Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate.[Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate.[Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.[Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC.[Link]
-
Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. ACS Publications.[Link]
-
Palladium-catalyzed base- and solvent-controlled chemoselective allylation of amino acids with allylic carbonates. Wuhan Institute of Technology.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC.[Link]
-
A P,N-ligand for palladium-catalyzed ammonia arylation: coupling of deactivated aryl chlorides, chemoselective arylations, and room temperature reactions. PubMed.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Pipecolic acid. Wikipedia.[Link]
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. IUCr Journals.[Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link]
-
Scheme 1. 2-Piperidine-carboxylic acid.. ResearchGate.[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuI/Proline-catalyzed N-Arylation of Nitrogen Heterocycles [ccspublishing.org.cn]
- 9. Proline/pipecolinic acid-promoted copper-catalyzed P-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. We have structured this resource as a series of frequently asked questions and in-depth troubleshooting guides to provide direct, actionable solutions to problems encountered in the laboratory.
Introduction: The Synthetic Challenge
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, this involves the reaction of piperidine-2-carboxylic acid with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group is essential, as it activates the aromatic ring for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.[1][2] However, the bifunctional nature of piperidine-2-carboxylic acid, containing both a nucleophilic secondary amine and a carboxylic acid, presents unique challenges that can lead to low yields if not properly managed.
This guide provides expert insights into the reaction mechanism, key parameter optimization, and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this synthesis? The most significant factor is the zwitterionic nature of piperidine-2-carboxylic acid under neutral conditions. The protonated amine (ammonium) is not nucleophilic, and the deprotonated carboxylate anion reduces the electron-donating character of the piperidine ring. To achieve a successful reaction, a suitable base is required to deprotonate the amine, rendering it a potent nucleophile.
Q2: Why is 1-fluoro-4-nitrobenzene typically used over other halo-nitrobenzenes? The rate-determining step in this SNAr reaction is the initial nucleophilic attack on the aromatic ring.[3] Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. Furthermore, the fluoride ion is an excellent leaving group in this context because the C-F bond is the strongest, and its cleavage is not typically the rate-limiting step. The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.[4]
Q3: Which solvents are most effective for this reaction? Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents effectively dissolve the reactants and, more importantly, stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction rate.[5]
Q4: Can the reaction be run without protecting the carboxylic acid group? Yes, and it is often preferable to do so to maintain a shorter synthetic route. By carefully selecting a base that is strong enough to deprotonate the secondary amine but not so strong as to cause significant side reactions with the carboxylate (like decarboxylation at very high temperatures), the reaction can proceed efficiently. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.
Troubleshooting and Yield Optimization Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Reaction is slow or fails to reach completion.
-
Possible Cause A: Insufficient Basicity. The piperidine amine is not sufficiently deprotonated to act as an effective nucleophile.
-
Solution: Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used. One equivalent neutralizes the carboxylic acid, and the second deprotonates the amine to maintain a sufficient concentration of the active nucleophile. For stubborn reactions, a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be considered, though it may require more careful temperature control.
-
-
Possible Cause B: Low Reaction Temperature. The activation energy for the formation of the Meisenheimer complex is not being overcome.
-
Solution: Gradually increase the reaction temperature. A typical range for this SNAr reaction is 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and formation of the product. Avoid excessively high temperatures (>140 °C) which can lead to decomposition and side product formation.
-
-
Possible Cause C: Poor Solubility of Reactants. If the reactants, particularly the piperidine-2-carboxylate salt, are not fully dissolved, the reaction will be limited by mass transfer.
-
Solution: Confirm that you are using an appropriate polar aprotic solvent (DMSO, DMF). If solubility remains an issue, consider increasing the solvent volume or switching to a solvent with higher solvating power, like NMP.
-
Problem 2: Formation of multiple impurities and a dark reaction mixture.
-
Possible Cause A: Reaction Temperature is Too High. Excessive heat can cause the decomposition of the nitro-containing aromatic compound or the product itself, leading to complex side reactions and discoloration.
-
Solution: Reduce the reaction temperature and increase the reaction time. It is often better to run the reaction for 24 hours at 90 °C than for 4 hours at 130 °C. Use analytical monitoring to find the optimal balance between reaction rate and impurity formation.
-
-
Possible Cause B: Presence of Oxygen. An oxygen atmosphere can sometimes lead to oxidative side reactions, especially at elevated temperatures with amine-containing compounds.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). While not always essential, this is a good practice for ensuring reproducibility and minimizing oxidative impurities.
-
Problem 3: Difficult product isolation and purification.
-
Possible Cause A: Product is soluble in the aqueous phase during workup. The product is amphoteric, containing both a basic amine and an acidic carboxylic acid. Its solubility is highly pH-dependent.
-
Solution: The standard workup involves diluting the reaction mixture with water and then acidifying it. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically pH 3-4) using an acid like 1M HCl. At this pH, the product will exist as a zwitterion with minimal water solubility, causing it to precipitate. The precipitated solid can then be collected by filtration.
-
-
Possible Cause B: Emulsion formation during extraction. The presence of polar aprotic solvents and salts can lead to stubborn emulsions during extraction with an organic solvent.
-
Solution: If precipitation is not effective and extraction is necessary, first remove the high-boiling solvent (DMF, DMSO) under reduced pressure. Dissolve the residue in water, acidify to precipitate the product, and then filter. Alternatively, after acidification, extract with a more polar solvent like ethyl acetate, and use brine washes to break up any emulsions.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical outcomes based on different reaction parameters. Yields are approximate and can vary based on scale and specific laboratory conditions.
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield Range | Key Remarks |
| K₂CO₃ (2.2) | DMF | 90-100 | 12-24 | 65-75% | Standard, cost-effective conditions. Good for initial trials. |
| Et₃N (3.0) | DMSO | 100-110 | 18-30 | 50-65% | Weaker base; may result in slower reaction and lower conversion. |
| Cs₂CO₃ (2.2) | DMSO | 80-90 | 8-16 | 80-90% | Higher reactivity due to better solubility of the cesium carboxylate salt. More expensive. |
| NaH (2.1) | THF/DMF | 60-70 | 6-12 | 70-85% | Highly effective but requires strict anhydrous conditions and careful handling. |
Visualizing the Process
General Experimental Workflow
The following diagram outlines the key stages of the synthesis, from setup to final product analysis.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity based on extensive internal testing.
Materials and Reagents:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 5-10 mL per gram of starting material)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-2-carboxylic acid, cesium carbonate, and anhydrous DMSO.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress every 2-4 hours using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) or LC-MS until the starting piperidine derivative is consumed (typically 8-16 hours).
-
Cooling and Dilution: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing deionized water (10x the volume of DMSO used).
-
Precipitation: While stirring, slowly add 1M HCl to the aqueous solution. Monitor the pH. A precipitate will begin to form. Continue adding acid until the pH is approximately 3.5.
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the pale yellow solid under high vacuum at 50 °C to a constant weight. A typical yield for this protocol is 85-90%.
References
- Vertex AI Search Result: (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link not available]
- Vertex AI Search Result: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Vertex AI Search Result: Scheme 1. 2-Piperidine-carboxylic acid. (N/A).
- Vertex AI Search Result: Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives. (2005). ChemInform. [Link not available]
- Vertex AI Search Result: CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (N/A).
- Vertex AI Search Result: WO2015162551A1 - Process for the preparation of apixaban. (N/A).
- Vertex AI Search Result: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link not available]
- Vertex AI Search Result: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. [Link not available]
-
ResearchGate: Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... (N/A). [Link]
- Vertex AI Search Result: 1-[(4-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid. (N/A). Santa Cruz Biotechnology. [Link not available]
-
PMC - PubMed Central: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (N/A). [Link]
-
NIH: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (N/A). [Link]
-
Organic Chemistry Portal: Piperidine synthesis. (N/A). [Link]
-
PubMed: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). [Link]
-
Chemistry Stack Exchange: In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. (2020). [Link]
-
Vapourtec Flow Chemistry: Aromatic Substitution | Flow Reactions. (N/A). [Link]
- Vertex AI Search Result: (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (N/A). [Link not available]
-
PMC - NIH: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). [Link]
- Vertex AI Search Result: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (N/A). PMC - PubMed Central. [Link not available]
- Vertex AI Search Result: Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019).
-
ResearchGate: Schemes depicting the SNAr/nucleophilic substitution of the different... (N/A). [Link]
- Vertex AI Search Result: CN101602748B - A kind of purification method of high-purity piperidine. (N/A).
- Google Patents: US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. (N/A).
- Vertex AI Search Result: Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012).
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for stability studies of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on navigating the complexities of acidic stability testing for this molecule. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring your experiments are robust, compliant, and yield meaningful data.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common preliminary questions to establish a strong theoretical grounding before proceeding to experimental design.
Q1: What are the key structural features of this compound that I should consider for stability studies?
A1: The stability of this molecule is dictated by three primary functional groups:
-
Tertiary Amine within a Piperidine Ring: The nitrogen atom is a potential site for oxidation, which can lead to the formation of an N-oxide. The piperidine ring itself, particularly the carbons adjacent to the nitrogen (alpha-carbons), can also be susceptible to oxidative degradation or ring-opening reactions under harsh conditions.[1][2]
-
N-Aryl Bond: The bond connecting the piperidine nitrogen to the nitrophenyl group can be susceptible to hydrolytic cleavage under strong acidic conditions, although this is generally less common than ester or simple amide hydrolysis.
-
Nitroaromatic System: The 4-nitrophenyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. While the nitro group itself is generally stable to acid hydrolysis, its presence makes the compound an excellent chromophore, simplifying detection by UV-based methods like HPLC-UV.[3]
Q2: Why is it critical to perform acidic forced degradation studies on this compound?
A2: Acidic forced degradation, or stress testing, is a cornerstone of pharmaceutical development for several reasons:
-
Regulatory Compliance: International Council for Harmonisation (ICH) guidelines (specifically Q1A) mandate stress testing to understand a drug substance's intrinsic stability.[4][5][6] This includes evaluating its susceptibility to hydrolysis across a range of pH values.
-
Development of Stability-Indicating Methods: The primary goal is to generate potential degradation products.[7][8][9] An analytical method (like HPLC) that can separate these degradants from the parent compound and from each other is termed "stability-indicating." Without this, you cannot accurately measure the drug's purity over time in formal stability studies.
-
Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations, selecting appropriate packaging, and defining storage conditions.[9][10] For orally administered drugs, this data is crucial to assess stability in the acidic environment of the stomach.[11]
Part 2: Troubleshooting Guide - Experimental Design & Analysis
This section is formatted to address specific problems you may encounter during your experiments.
Experimental Design & Execution
Q3: I am setting up my first acidic stress experiment for this compound. What are the standard starting conditions?
A3: A systematic approach is recommended. According to regulatory guidance and common practice, a good starting point is to expose a solution of your compound to 0.1 M hydrochloric acid (HCl) at a moderately elevated temperature (e.g., 40-60°C).[9][10]
-
Why 0.1 M HCl? It is a commonly used concentration that provides significant acidic stress without being overly aggressive for most molecules.
-
Why elevated temperature? Heat is used to accelerate the degradation process, allowing you to observe in hours or days what might take months or years at room temperature.[12]
-
Sampling Plan: You should plan to take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to track the rate of degradation.
Q4: My compound is degrading too quickly (or not at all) under the initial stress conditions. How should I adjust the experiment?
A4: The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[8] This is enough to detect and quantify degradants without completely consuming the parent compound.
-
If Degradation is Too Fast:
-
Reduce Temperature: Lower the temperature in 10°C increments. Chemical reaction rates are highly sensitive to temperature.
-
Reduce Acid Concentration: Switch to a milder acid concentration, such as 0.01 M HCl.
-
-
If Degradation is Too Slow (or Absent):
-
Increase Temperature: Raise the temperature (e.g., to 70-80°C), but be mindful of potential alternative degradation pathways that may not be relevant at normal storage temperatures.[10]
-
Increase Acid Concentration: Move to a stronger acid concentration, such as 0.5 M or 1.0 M HCl.[9]
-
Increase Time: Extend the duration of the study.
-
The relationship between these factors can be visualized in the following decision-making workflow.
Part 3: Protocols and Data Management
Protocol 1: Standard Acidic Forced Degradation Study
This protocol outlines a typical experiment.
1. Materials:
-
This compound (drug substance)
-
Class A volumetric flasks and pipettes
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Reagent-grade hydrochloric acid (HCl)
-
Reagent-grade sodium hydroxide (NaOH) for neutralization
-
HPLC vials
-
pH meter
-
Calibrated heating block or water bath
2. Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the drug substance and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water) to create a 1 mg/mL stock solution.
3. Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a small vial or test tube.
-
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.
-
Cap the vial tightly and place it in a heating block set to 60°C.
4. Control Sample Preparation:
-
Time Zero (T0) Sample: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Immediately neutralize (if necessary for the analytical method) and dilute to the target concentration for HPLC analysis.
-
Unstressed Control: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl, but keep this sample protected from heat (e.g., in a refrigerator or at room temperature).
5. Sampling and Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.2 M NaOH). This is crucial to stop the degradation reaction before analysis.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze all samples (T0, stressed, control) using a validated, stability-indicating HPLC method.
Protocol 2: Starting HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detector: UV at 254 nm Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This table summarizes the starting gradient for the HPLC method.
References
-
ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]
-
Mechanism of Amide Hydrolysis. YouTube video by Professor Dave Explains. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Hydrolysis of Amides. University of Calgary. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
ICH Guideline for Stability Testing. SlideShare. [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbio. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight. [Link]
-
Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. National Institutes of Health (NIH). [Link]
-
Degradation of nitroaromatic compounds by microorganisms. National Institutes of Health (NIH). [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Nitroaromatic compounds, from synthesis to biodegradation. National Institutes of Health (NIH). [Link]
-
Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]
-
1-(4-Nitrophenyl)-4-piperidinecarboxylic acid. National Institutes of Health (NIH). [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 12. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Technical Support Center: Resolving Enantiomers of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with separating the enantiomers of this important chiral building block. As a molecule with both a carboxylic acid and a secondary amine within a piperidine scaffold, it presents unique opportunities and challenges for resolution.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Method Selection: Frequently Asked Questions
Choosing the right resolution strategy is critical for success and depends on factors like scale, desired purity, available equipment, and downstream applications.
Q1: What are the primary methods for resolving this compound?
A1: The two most effective and widely used methods are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .
-
Diastereomeric Salt Crystallization is a classical method ideal for larger-scale separations. It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form two diastereomeric salts.[2] These salts have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent.[3]
-
Chiral HPLC is a powerful analytical and preparative technique that directly separates enantiomers on a chiral stationary phase (CSP).[4] It is the preferred method for obtaining very high purity material (>99% enantiomeric excess) and is excellent for small-to-medium scale preparations.[5]
Q2: How do I decide which method to use?
A2: Your choice depends primarily on your experimental goals. The following decision tree and summary table can guide your selection.
Caption: Decision tree for selecting a chiral resolution method.
| Feature | Diastereomeric Salt Crystallization | Chiral HPLC |
| Typical Scale | Multi-gram to Kilogram | Microgram to Gram |
| Throughput | Lower; requires screening and optimization | Higher; rapid method development |
| Cost | Economical at large scale (solvents, resolving agents) | Expensive at large scale (solvents, columns) |
| Purity (e.e.) | Good to Excellent (often >95%), may require recrystallization | Excellent (>99% is achievable)[5] |
| Key Advantage | Scalability and cost-effectiveness for bulk production[6] | High purity, speed, and direct separation[4] |
| Key Challenge | Finding suitable resolving agent/solvent pair; can be laborious[2] | High cost and solvent consumption for scale-up |
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical method is powerful but often requires empirical optimization. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Expert Insights |
| No Crystals Form (Solution remains clear) | The diastereomeric salt is too soluble in the chosen solvent. The solution is not supersaturated. | 1. Change the Solvent System: Switch to a less polar solvent or use an anti-solvent system. Add a non-polar solvent (e.g., heptane, MTBE) dropwise to a solution in a polar solvent (e.g., ethanol, methanol) until persistent turbidity is observed, then warm slightly to clarify and cool slowly. 2. Increase Concentration: Carefully remove a portion of the solvent under reduced pressure and attempt to crystallize again. 3. Ensure Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent. Too much or too little can sometimes inhibit crystallization.[7] |
| An Oil Forms Instead of Crystals ("Oiling Out") | The melting point of the diastereomeric salt is lower than the temperature of the solution. The salt is precipitating from a highly supersaturated solution too quickly. | 1. Increase Solvent Volume: Dilute the mixture to lower the saturation level. 2. Lower the Crystallization Temperature: Start the crystallization from a lower initial temperature. 3. Slow Cooling: Employ a very slow, controlled cooling ramp. A water bath left to cool to room temperature overnight is effective. 4. Agitation: Gentle stirring can sometimes promote crystalline solid formation over oiling. |
| Poor Diastereomeric Excess (d.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. Co-precipitation is occurring. | 1. Recrystallize: A single recrystallization of the obtained solid from the same or a different solvent system can significantly enhance the d.e. 2. Screen Other Resolving Agents: The interaction between the acid and the chiral base is highly specific. Test other commercially available chiral bases (e.g., (R/S)-1-phenylethylamine, brucine, cinchonidine).[8] 3. Screen Other Solvents: Systematically screen a matrix of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one that maximizes the solubility difference.[6] |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the salt. 2. Lower Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 4 °C or 0 °C) before filtration to maximize precipitation.[9] 3. Recycle the Mother Liquor: The undesired enantiomer remains in the mother liquor. It can be recovered, racemized, and recycled to improve overall process efficiency.[7] |
Troubleshooting Guide: Chiral HPLC Separation
Direct separation by HPLC is often faster to develop but requires careful optimization of chromatographic parameters.
| Problem | Potential Cause(s) | Recommended Solutions & Expert Insights |
| No Separation (Co-elution of Enantiomers) | The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte. The mobile phase is inappropriate for the CSP. | 1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD/OJ or Chiralpak® AD/AS) are excellent starting points for this class of compounds.[10] If these fail, consider a macrocyclic antibiotic phase (e.g., Vancomycin).[4] 2. Change Mobile Phase Mode: Switch between normal phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Acetonitrile/Water with buffer) modes, as CSP selectivity is highly dependent on the mobile phase. |
| Poor Resolution (Rs < 1.2) | Suboptimal mobile phase strength or composition. Flow rate is too high. | 1. Optimize Mobile Phase Composition: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% isopropanol in hexane). Small changes can have a large impact on selectivity. 2. Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the number of theoretical plates and can improve resolution, albeit at the cost of longer run times. 3. Lower the Temperature: Running the column at a sub-ambient temperature can sometimes enhance chiral recognition and improve separation. |
| Poor Peak Shape (Tailing or Fronting) | Strong secondary interactions between the analyte and the CSP support. Mass overload on the column. | 1. Add a Mobile Phase Modifier: The molecule has both an acidic (carboxylic acid) and basic (piperidine) center. For normal phase, add a small amount of an acidic and a basic modifier. A common starting point is 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA). This neutralizes active sites on the silica support and improves peak shape. 2. Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization & Screening
This protocol outlines a screening approach to identify a suitable resolving agent and solvent system.
Caption: Workflow for diastereomeric salt resolution.
1. Materials & Setup:
-
Racemic this compound
-
Screening set of chiral bases (e.g., (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, Quinine, Cinchonidine)
-
Screening set of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
Small vials or test tubes for screening
2. Screening Procedure:
-
In separate vials, dissolve a small amount of the racemic acid (e.g., 100 mg) in a minimum volume of various heated solvents.
-
To each vial, add ~0.5 equivalents of a different chiral base.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe which combinations produce a crystalline precipitate.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
3. Analysis and Scale-up:
-
To analyze the diastereomeric excess (d.e.), liberate the free acid from a small sample of the crystals by dissolving in water, acidifying with HCl, and extracting with an organic solvent (e.g., ethyl acetate).
-
Determine the enantiomeric excess (e.e.) of the recovered acid using a developed chiral HPLC method (see Protocol 2). The e.e. of the acid will be equal to the d.e. of the salt.
-
Once the optimal resolving agent and solvent are identified, the procedure can be scaled up. Recrystallization may be necessary to achieve >98% d.e.[11]
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing an analytical method to determine enantiomeric excess.
1. Column and System:
-
Recommended Column: Chiralpak® AD-H or Chiralcel® OD-H (amylose and cellulose-based CSPs, respectively).
-
HPLC System: Standard HPLC with UV detection (the nitrophenyl group provides a strong chromophore).
2. Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)
-
Mobile Phase B: Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
Sample: Prepare a ~0.5 mg/mL solution of the racemic acid in the mobile phase.
3. Optimization Workflow:
-
Inject the racemic sample using the initial conditions. If no separation is observed, change the alcohol modifier (IPA vs. EtOH) or the CSP.
-
If partial separation is seen, optimize the percentage of the alcohol modifier. Increase the alcohol content to decrease retention time; decrease it to increase retention time and potentially improve resolution.
-
If peak tailing is observed, add a basic modifier like Diethylamine (DEA) at 0.1%. The combination of both TFA and DEA is often effective for amphoteric compounds.
-
Once a satisfactory resolution (Rs > 1.5) is achieved, the method can be validated and used for determining the e.e. of samples from the diastereomeric salt resolution.
General FAQs
Q3: Can I racemize the unwanted enantiomer to improve the overall yield? A3: Yes. Racemization is a key strategy in process chemistry to improve efficiency and avoid wasting half of your material.[3] For N-aryl amino acid derivatives, racemization can often be achieved by heating in the presence of a base. However, the specific conditions would need to be developed and could risk decomposition if too harsh.[12]
Q4: My resolved enantiomer seems to be losing optical purity over time. What is happening? A4: This phenomenon is known as racemization. The stereocenter at the 2-position of the piperidine ring is adjacent to a carbonyl group, making the alpha-proton acidic. Under certain conditions (especially basic pH or high temperatures), this proton can be abstracted to form a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of enantiomeric purity. It is crucial to store the purified enantiomer under neutral or slightly acidic conditions at a low temperature.
Q5: Are there any other resolution methods I could consider? A5: While less common for this specific substrate, enzymatic kinetic resolution is another powerful technique.[3] This would involve first converting the racemic carboxylic acid to an ester (e.g., methyl or ethyl ester). Then, an enzyme, such as a lipase or esterase, could be used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other ester enantiomer unreacted.[13] The resulting acid and ester can then be easily separated. This method offers high selectivity but is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50% without a recycling step.
References
- U.S.
-
Chemistry LibreTexts. (2023). "5.8: Racemic Mixtures and the Resolution of Enantiomers." [Link]
-
Wikipedia. "Chiral resolution." [Link]
- W.O.
-
ResearchGate. (2008). "Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector." [Link]
-
MDPI. (2019). "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." Molecules, 24(21), 3953. [Link]
-
PubMed. (1993). "Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography." Journal of Chromatography A, 634(2), 287-293. [Link]
-
Chiralpedia. (2025). "Part 6: Resolution of Enantiomers." [Link]
-
ACS Publications. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
- U.S.
-
ACS Publications. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." [Link]
-
White Rose eTheses Online. (2018). "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." [Link]
-
ResearchGate. "Initial Scheme to access 2‐piperidine carboxylates." [Link]
-
BioDuro. (2018). "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro." [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for piperidine derivative synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2] However, its synthesis is often fraught with challenges ranging from low yields and difficult purifications to complex stereochemical outcomes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable solutions to common problems encountered in the lab.
Section 1: Frequently Asked Questions (General & Purification Issues)
This section addresses broad, overarching challenges that can occur regardless of the specific synthetic route employed.
Q1: My final piperidine compound has a persistent yellow or brown color. What is the cause and how can I remove it?
A: A yellow or brown tint in piperidine derivatives is almost always due to oxidation products formed by exposure to air and light.[3][4] While minor discoloration may not affect subsequent reactions, high-purity applications require its removal.
-
Causality: The lone pair on the nitrogen atom makes the piperidine ring susceptible to oxidation, leading to the formation of colored impurities.
-
Recommended Solution: The most robust method for removing these impurities is distillation .[3] For non-volatile compounds, column chromatography or recrystallization may be effective.
-
Prevention: To prevent re-oxidation, store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[3]
Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?
A: This is a classic purification challenge caused by the formation of an azeotrope—a constant-boiling mixture—between piperidine and pyridine.[3][5] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine, makes complete separation by simple fractional distillation nearly impossible.[3][3]
-
Causality: The similar boiling points and intermolecular interactions between piperidine and pyridine lead to the formation of this azeotropic mixture.
-
Recommended Solution: A highly effective chemical separation method involves the selective formation of a piperidine carbonate salt. Piperidine, being a more basic secondary amine, reacts with carbon dioxide (CO₂) to form a solid, non-volatile salt, while the less basic pyridine does not react and remains in solution.[3][6]
Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation
This protocol is adapted from established chemical purification methods.[5][6]
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in an appropriate organic solvent (e.g., acetone, diethyl ether).[6]
-
Salt Formation: Bubble CO₂ gas through the stirred solution at room temperature. A white precipitate of piperidinium carbonate will begin to form. Continue bubbling CO₂ for 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture to isolate the solid piperidinium salt. Wash the filter cake with a small amount of the cold organic solvent to remove any residual pyridine. The filtrate contains the pyridine impurity and can be discarded or recovered.
-
Liberation of Free Base: Place the collected piperidinium salt in a flask and add a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to liberate the free piperidine from its salt.[5]
-
Extraction & Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH or anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. For exacting applications, a final distillation of the recovered piperidine is recommended.[5]
Q3: My reaction yield is consistently low or the reaction fails to proceed. What are the initial factors I should investigate?
A: Low yield is a multifaceted problem that requires systematic troubleshooting. Before optimizing specific reaction parameters, it's crucial to rule out foundational issues.
-
Reagent Quality: Are your starting materials, reagents, and solvents pure and anhydrous (if required)? Old bottles of reagents, especially amines or organometallics, may have degraded.
-
Inert Atmosphere: Are you using a properly inert atmosphere (Nitrogen/Argon) for sensitive reagents? Oxygen or moisture can quench catalysts and intermediates.
-
Reaction Temperature: Is the temperature being accurately monitored and controlled? A deviation of even a few degrees can halt a reaction or promote side products.
-
Side Reactions: Are you observing the formation of unexpected spots on your TLC plate? Side reactions like polymerization, decomposition, or over-alkylation can consume starting material.[3][7]
Below is a logical workflow to begin troubleshooting low-yield reactions.
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Troubleshooting Specific Synthetic Routes
Issue 1: Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental route to piperidines, but the high aromatic stability of the pyridine ring presents a significant challenge.[3][8]
A: This is a common issue stemming from the stability of the aromatic ring and potential catalyst poisoning.
-
Causality & Solutions:
-
Catalyst Activity: Standard palladium catalysts (Pd/C) can be sluggish for pyridine reduction.[3] More active catalysts like Rhodium (e.g., Rh/C, Rh₂O₃) or Platinum (PtO₂ - Adams' catalyst) are often more effective under milder conditions.[3][9] Raney Nickel is also used, but typically requires higher temperatures and pressures.[3]
-
Catalyst Poisoning: The nitrogen lone pair on both the pyridine starting material and the piperidine product can act as a Lewis base and poison the metal catalyst surface, inhibiting its activity.[3][8] Performing the reaction in an acidic solvent like glacial acetic acid protonates the nitrogen, preventing it from binding to the catalyst and increasing the reaction rate.[3]
-
Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to incomplete conversion. A systematic increase in pressure (e.g., from 50 to 80 bar) and/or temperature can significantly improve yields.[3]
-
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Solvent(s) | Notes |
| PtO₂ | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often highly effective for various substituted pyridines.[3] |
| Rh/C, Rh₂O₃ | 30 - 80 | 40 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[3][9] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Prone to catalyst poisoning; may require harsher conditions.[3] |
| Raney Ni | High (>100) | 170 - 200 | None or Alcohol | Often used for industrial synthesis of piperidine itself.[3] |
This is a general guideline for reducing functionalized pyridines.[3]
-
Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Under a flow of inert gas, add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-70 bar).
-
Execution: Begin vigorous stirring. The reaction can be run at room temperature or heated slightly (e.g., to 50 °C) for 4-24 hours. Monitor hydrogen uptake to gauge reaction progress.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[3] Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further by distillation, crystallization, or column chromatography.
Issue 2: N-Alkylation of Piperidines
A: Over-alkylation is a frequent side reaction because the mono-alkylated tertiary amine product is often more nucleophilic and less sterically hindered than the starting secondary amine, making it susceptible to a second alkylation.[7]
-
Causality & Solutions:
-
Stoichiometry Control: Use a slight excess of the piperidine starting material (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[7]
-
Slow Addition: Add the alkylating agent slowly over several hours using a syringe pump.[7][10] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine over the tertiary amine product.[7]
-
Alternative Route (Reductive Amination): This is an excellent method to avoid over-alkylation entirely. The piperidine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . This pathway does not generate a more reactive product and cleanly yields the desired tertiary amine.[7]
-
Caption: Over-alkylation pathway leading to undesired quaternary salt.
Issue 3: Stereocontrol in Piperidine Synthesis (e.g., Pictet-Spengler Reaction)
Achieving high diastereoselectivity is critical when synthesizing complex, substituted piperidines. The Pictet-Spengler reaction, a powerful tool for building tetrahydro-β-carboline and tetrahydroisoquinoline cores, is a prime example where stereocontrol is paramount.
A: Low diastereoselectivity in the Pictet-Spengler reaction arises from a lack of facial selectivity during the key intramolecular cyclization step onto the iminium ion intermediate.[11][12] This selectivity is governed by a delicate balance between kinetic and thermodynamic control.
-
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction conditions dictate which diastereomer is favored.[11]
-
To favor the kinetic product: Use lower reaction temperatures and shorter reaction times. This traps the first-formed, lower-activation-energy product.
-
To favor the thermodynamic product: Use higher reaction temperatures and longer reaction times. This allows the initial kinetic product to equilibrate to the more stable thermodynamic diastereomer.[11]
-
-
Acid Catalyst: The choice and strength of the acid catalyst can influence the transition state geometry. It is often necessary to screen Brønsted acids (TFA, HCl) and Lewis acids (TiCl₄, etc.).
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting amine is a powerful strategy to direct the cyclization from a specific face, often leading to excellent stereocontrol.[11]
-
Caption: Key factors influencing diastereoselectivity in piperidine synthesis.
References
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic letters, 11(5), 1059–1061. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Documents.
- Ohtawa, M., et al. (2012).
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Documents.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Documents.
- BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem Technical Documents.
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem Technical Documents.
- O'Brien, P. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- YouTube. (2024).
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine. BenchChem Technical Documents.
- BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem Technical Documents.
-
Vitale, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4886. [Link]
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem Technical Documents.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds. BenchChem Technical Documents.
- L.A. Carpino, et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
-
Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- DTIC. (n.d.). Piperidine Synthesis.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalytic Conditions for N-Aryl Piperidine Formation
Welcome to the Technical Support Center for N-Aryl Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental hurdles but also a deeper understanding of the underlying chemical principles governing these reactions.
Troubleshooting Guide: From Frustration to Fruition
The Palladium-catalyzed Buchwald-Hartwig amination is a powerhouse for forging C-N bonds, yet its sensitivity to various parameters can lead to challenges. This guide addresses specific issues in a question-and-answer format, providing both probable causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I've set up my Buchwald-Hartwig reaction to synthesize an N-aryl piperidine, but upon workup, I'm seeing very low conversion of my starting materials. What could be the issue?
Answer: This is a common and frustrating problem that can often be traced back to one of several key factors related to the catalyst's activity and the reaction environment.
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.
-
Causality: Pd(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state. This reduction can be inefficient. The active Pd(0) catalyst is also highly sensitive to oxygen.
-
Solution:
-
Use a Pre-catalyst: Employ a commercially available, air-stable Pd(0) pre-catalyst which can be more reliable in generating the active catalytic species.
-
Ensure Inert Atmosphere: Rigorously degas your solvent and use proper Schlenk line or glovebox techniques to exclude oxygen from your reaction vessel. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding solvent and reagents.
-
-
-
Inappropriate Ligand Selection: The phosphine ligand is not just a spectator; it's a crucial controller of the catalyst's reactivity and stability.
-
Causality: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key bond-forming steps of the catalytic cycle. A mismatched ligand can lead to a stalled reaction.
-
Solution: Consult the literature for ligand recommendations for your specific substrate class. For secondary cyclic amines like piperidine, bulky, electron-rich biarylphosphine ligands are often a good starting point.
-
-
Poor Reagent Quality: Impurities in your starting materials or solvents can act as catalyst poisons.
-
Causality: Water and other protic impurities can react with the strong bases used, while other impurities might coordinate to the palladium center and inhibit catalysis.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure your aryl halide and piperidine are of high purity. If necessary, purify starting materials before use.
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing a significant amount of side products, primarily the hydrodehalogenation of my aryl halide. How can I suppress this?
Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired C-N bond formation. Hydrodehalogenation is a common culprit in Buchwald-Hartwig aminations.
Probable Causes & Solutions:
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-amide intermediates, leading to the formation of an imine and a palladium-hydride species, which then reduces the aryl halide.[1]
-
Causality: This side reaction is more prevalent with certain amines and under specific reaction conditions. The palladium-amide intermediate, instead of undergoing reductive elimination to form the desired product, eliminates a β-hydrogen from the amine.
-
Solution:
-
Ligand Modification: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination, thus favoring the desired reductive elimination pathway.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote β-hydride elimination. Running the reaction at a lower temperature, if feasible for the desired transformation, can minimize this side reaction.
-
-
-
Base-Induced Side Reactions: The choice and strength of the base can influence the product distribution.
-
Causality: While a strong base is necessary to deprotonate the amine, an overly strong or reactive base can lead to undesired side reactions with your starting materials or product.
-
Solution: If you suspect base-induced decomposition, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄. This may require an increase in reaction temperature to achieve a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the optimization of N-aryl piperidine formation, providing insights into the selection of reagents and reaction conditions.
Q1: How do I choose the right catalyst and ligand for my specific substrates?
A1: The choice of catalyst and ligand is highly substrate-dependent. For the N-arylation of piperidines, sterically hindered, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A good starting point is to consult the literature for examples with similar aryl halides and amines. High-throughput experimentation can also be a powerful tool for rapidly screening a variety of catalyst/ligand combinations to find the optimal system for your specific transformation.
Q2: What is the role of the base in the Buchwald-Hartwig amination, and how do I select the appropriate one?
A2: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine-palladium complex to form the key palladium-amide intermediate, which then undergoes reductive elimination.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often with an adjustment in reaction temperature.[2] The solubility of the base is also a crucial factor to consider.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
A3: Complete dissolution of all reactants is ideal for a homogeneous reaction. If you are experiencing solubility issues, consider the following:
-
Solvent Screening: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, you might explore more polar aprotic solvents, but be mindful that some solvents like acetonitrile and pyridine can inhibit the palladium catalyst.
-
Co-solvent System: Using a mixture of solvents can sometimes improve the solubility of all reaction components.
-
Increased Temperature: Gently increasing the reaction temperature can improve solubility, but this must be balanced against the potential for thermal degradation of your substrates or catalyst.
Q4: How can I monitor the progress of my reaction?
A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the quantification of starting materials, product, and any side products, as well as confirming the mass of the desired product.[3]
Q5: Are there alternative methods for synthesizing N-aryl piperidines if the Buchwald-Hartwig amination fails?
A5: Yes, several other methods can be employed, each with its own advantages and limitations:
-
Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction. It often requires higher reaction temperatures than the Buchwald-Hartwig amination and may necessitate the use of aryl iodides or bromides.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by strongly electron-withdrawing groups in the ortho and/or para positions. It is a metal-free alternative but is limited by the requirement for specific substrate electronics.[5][6]
-
Zincke Imine Chemistry: A newer strategy involves the synthesis of N-(hetero)arylpiperidines through a pyridine ring-opening and ring-closing approach via Zincke imine intermediates.[7] This method can provide access to a diverse range of substituted piperidines.[8][9]
Data & Protocols
Table 1: Ligand Selection Guide for Buchwald-Hartwig N-Arylation of Piperidine
| Aryl Halide Electronics | Steric Hindrance on Aryl Halide | Recommended Ligand Class | Example Ligands | Key Considerations |
| Electron-Rich | Low to Moderate | Bulky Biarylphosphines | RuPhos, XPhos | These ligands promote efficient reductive elimination, which can be slow for electron-rich partners. |
| Electron-Deficient | Low to Moderate | Bulky Biarylphosphines | BrettPhos, SPhos | Electron-deficient aryl halides are generally more reactive in oxidative addition. |
| Electron-Neutral | High (e.g., ortho-substituted) | Very Bulky Biarylphosphines | tBuXPhos, tBuBrettPhos | The increased steric bulk helps to facilitate the coupling of sterically demanding substrates. |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
Materials:
-
Aryl halide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add the anhydrous, degassed solvent, followed by the piperidine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Corpas, J., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
- Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1428–1438.
-
BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from a hypothetical BenchChem technical note.[3]
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Retrieved from a hypothetical BenchChem technical note.[10]
- Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11213-11224.
-
Phillips, E. M., McNally, A., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1533–1541.[7]
-
Ladd, C. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3293–3303.[11]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Retrieved from a hypothetical BenchChem technical note.[12]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot potential issues encountered during this N-arylation reaction. Our goal is to provide you with the expertise and practical insights necessary to achieve a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of piperidine-2-carboxylic acid (also known as pipecolic acid) acts as a nucleophile, displacing a leaving group—commonly a halide, such as fluoride—from an activated aromatic ring, in this case, 4-fluoronitrobenzene. The electron-withdrawing nitro group in the para position of the benzene ring is crucial as it activates the ring towards nucleophilic attack, making the reaction feasible.
While theoretically straightforward, this synthesis can be prone to several side reactions and impurities, leading to challenges in obtaining the desired product with high purity and yield. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your experiment.
Low or No Product Formation
Question: I am seeing little to no formation of my desired product, this compound, by TLC or LC-MS analysis. What are the likely causes?
Answer: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or the catalytic system if one is employed (though often not necessary for this specific SNAr reaction).
-
Inadequate Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. However, be mindful that excessive heat can lead to byproduct formation, particularly decarboxylation.[1][2]
-
Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the reactants and facilitate the reaction.
-
Base Incompatibility or Insufficient Amount: A base is typically required to deprotonate the carboxylic acid and neutralize the HF formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure the base is anhydrous and used in sufficient molar excess (typically 2-3 equivalents).
-
Starting Material Quality: Verify the purity of your starting materials, piperidine-2-carboxylic acid and 4-fluoronitrobenzene. Contaminants in the starting materials can interfere with the reaction.
Identification of a Major Byproduct
Question: My reaction seems to have worked, but I have a significant byproduct with a lower polarity than my starting material. What could this be?
Answer: The most probable major byproduct in this reaction is the decarboxylated product, 1-(4-nitrophenyl)piperidine .
-
Mechanism of Formation: Piperidine-2-carboxylic acid, being an α-amino acid, is susceptible to thermal decarboxylation, especially at elevated temperatures.[2] This side reaction results in the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 1-(4-nitrophenyl)piperidine.
-
Identification: This byproduct can be identified by LC-MS, as it will have a lower mass than the desired product (molecular weight of 1-(4-nitrophenyl)piperidine is approximately 192.23 g/mol , while the desired product is approximately 236.23 g/mol ). In ¹H NMR, the characteristic signal for the proton at the 2-position of the piperidine ring will be absent.
Presence of Multiple Impurities
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the other possible byproducts?
Answer: Besides the decarboxylated product, several other impurities can form:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of piperidine-2-carboxylic acid and 4-fluoronitrobenzene in your crude product.
-
Side Reactions of the Nitro Group: Under certain conditions, particularly if reducing agents are inadvertently present, the nitro group can be partially or fully reduced, leading to the formation of nitroso, hydroxylamino, or amino derivatives.
-
Formation of Regioisomers (less common with 4-fluoronitrobenzene): While not an issue with 4-fluoronitrobenzene, if a starting material with multiple leaving groups were used, the formation of regioisomers would be a significant concern.
Troubleshooting Product Isolation
Question: I am having difficulty isolating the pure product from the reaction mixture. What purification strategies are recommended?
Answer:
-
Aqueous Workup: A standard aqueous workup is the first step. After cooling the reaction mixture, it can be diluted with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Acid-Base Extraction: Since your product has a carboxylic acid group, you can use acid-base extraction for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The organic layer will retain non-acidic impurities like the decarboxylated byproduct. Acidifying the aqueous layer (e.g., with HCl) will precipitate your purified product, which can then be collected by filtration.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid product.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on standard nucleophilic aromatic substitution reactions. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Piperidine-2-carboxylic acid
-
4-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.
Byproduct Identification Workflow
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying byproducts.
-
LC-MS Analysis:
-
Inject an aliquot of the crude reaction mixture into the LC-MS.
-
Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio (m/z).
-
Analyze the m/z of the major impurity peaks. A peak with an m/z corresponding to the loss of 44 amu (CO₂) from the product is likely the decarboxylated byproduct.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Obtain ¹H and ¹³C NMR spectra of the crude product.
-
Compare the spectra to the expected spectra of the starting materials and the desired product.
-
Look for the absence of the carboxylic acid proton signal in the ¹H NMR spectrum of the decarboxylated byproduct. The integration of the aromatic protons will also differ between the product and byproducts.
-
Quantitative Data Summary
While specific yield and byproduct percentages for this exact reaction are not widely published, based on similar N-arylation reactions, the following can be expected:
| Parameter | Expected Range | Notes |
| Product Yield | 40-70% | Highly dependent on reaction conditions and purification method. |
| Decarboxylated Byproduct | 5-20% | Increases with higher reaction temperatures and longer reaction times. |
| Unreacted Starting Material | <10% | Can be minimized by optimizing reaction time and stoichiometry. |
Conclusion
The synthesis of this compound, while a standard transformation, requires careful control of reaction parameters to maximize yield and minimize byproduct formation. By understanding the potential side reactions, particularly thermal decarboxylation, and employing appropriate purification strategies, researchers can successfully obtain the desired product. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for your synthetic endeavors. For further assistance, please consult the references provided below.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
-
Ley, S. V.; Thomas, A. W. Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
-
Pinto, D. J. P., et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem.2007 , 50 (22), 5339–5356. [Link]
-
Yuan, Y., et al. Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative. Part 1: Model system studies. Food Chem.2017 , 228, 99-105. [Link]
-
Mathad, V. T., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences2015 , 3(9), 1765-1773. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. It addresses common challenges, offers troubleshooting solutions, and presents a detailed procedural framework grounded in established chemical principles.
Synthetic Pathway and Core Principles
The industrial-scale synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored for its reliability, high yields, and the availability of commercial-grade starting materials. The core transformation involves the coupling of piperidine-2-carboxylic acid (also known as pipecolic acid) with an activated aryl halide, typically 1-fluoro-4-nitrobenzene.
The electron-withdrawing nitro group (-NO₂) is critical as it activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine ring, making the reaction feasible under moderate conditions.
Caption: General SNAr synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for ensuring high yield and purity during scale-up? A1: Temperature control is paramount. The SNAr reaction is exothermic. Uncontrolled temperature escalation can lead to the formation of impurities, including potential di-substituted byproducts and thermal degradation of both starting materials and the product. A well-calibrated reactor with efficient heat exchange is essential.
Q2: Which base and solvent system is recommended for large-scale synthesis? A2: For the solvent, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred as they effectively solvate the intermediates and facilitate the reaction. On a large scale, DMSO is often chosen for its higher boiling point and lower toxicity compared to DMF. For the base, an inorganic base such as potassium carbonate (K₂CO₃) is ideal. It is cost-effective, easy to handle as a solid, and simple to remove during aqueous workup, which is a significant advantage over liquid organic bases like triethylamine (TEA) in large-scale operations.
Q3: How can reaction completion be reliably monitored in a plant setting? A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction. A typical method would track the disappearance of the limiting reagent (usually 1-fluoro-4-nitrobenzene). Samples should be taken periodically (e.g., every 1-2 hours) after reaching the target temperature. The reaction is generally considered complete when the area percent of the limiting starting material is below a set threshold (e.g., <1%).
Q4: What are the primary safety concerns associated with this process? A4: The key hazards involve the starting materials and solvents.
-
Piperidine Derivatives: These can be irritants.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[2]
-
1-Fluoro-4-nitrobenzene: This is a toxic and lachrymatory substance. Handling should occur in a well-ventilated area or a closed system.
-
Solvents (DMSO/DMF): While DMSO is relatively safe, DMF is a reproductive toxin. Both can facilitate skin absorption of other chemicals.
-
Exothermicity: As mentioned, the reaction can generate significant heat. A risk assessment for thermal runaway should be conducted, and emergency cooling protocols must be in place.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment, providing causes and actionable solutions.
| Problem / Observation | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or Stalled Conversion | 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Ineffective Base: The base may be wet, of low quality, or not strong enough to deprotonate the carboxylic acid and facilitate the nucleophilic attack. 3. Starting Material Quality: Impurities in the pipecolic acid or passivated aryl halide can inhibit the reaction. | 1. Verify & Increase Temperature: Confirm internal reactor temperature. Gradually increase the temperature in 5 °C increments, monitoring for impurity formation via HPLC. 2. Check Base: Use a fresh, dry batch of base (e.g., anhydrous K₂CO₃). Ensure at least 2.0 equivalents are used to neutralize the carboxylic acid proton and the liberated HF. 3. Test Raw Materials: Qualify incoming starting materials for purity (>98%) before use. |
| High Levels of Impurities | 1. Reaction Overheating: Localized hot spots or a runaway exotherm can promote side reactions. 2. Incorrect Stoichiometry: A significant excess of one reactant can lead to byproducts. 3. Atmospheric Moisture: Water can compete as a nucleophile, leading to the formation of 4-nitrophenol. | 1. Improve Heat Transfer: Ensure efficient stirring and proper functioning of the reactor cooling jacket. Consider adding the limiting reagent portion-wise to control the rate of heat generation. 2. Confirm Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of the piperidine nucleophile. Re-verify the weights and molar calculations of all reagents. 3. Use Anhydrous Conditions: While not strictly necessary, using anhydrous solvents and inerting the reactor headspace with nitrogen can minimize moisture-related side reactions.[3] |
| Difficult Product Isolation / Oiling Out | 1. Incorrect pH during Workup: The product is amphoteric. It will be soluble in both highly acidic and basic aqueous solutions. Precipitation is optimal near its isoelectric point. 2. Inappropriate Crystallization Solvent: The chosen solvent system may not provide the necessary insolubility for the product to crystallize effectively. | 1. Controlled pH Adjustment: After quenching the reaction in water, slowly add acid (e.g., 1M HCl) to adjust the pH. The target pH for precipitation is typically in the 3-5 range. Monitor the pH carefully. 2. Solvent Screening: If the product oils out from the primary solvent (e.g., water/isopropanol), screen other anti-solvents. A common effective system is recrystallization from an ethanol/water or isopropanol/water mixture.[4] |
| Product is Highly Colored (Yellow/Brown) | 1. Residual Nitroaromatic Impurities: 4-nitrophenol or unreacted 1-fluoro-4-nitrobenzene are common, highly colored impurities. 2. Thermal Degradation: Overheating during reaction or drying can cause decomposition. | 1. Recrystallization: Perform one or more recrystallizations from a suitable solvent system.[5] 2. Charcoal Treatment: If color persists, a charcoal treatment of the product solution before the final crystallization step can effectively remove colored impurities. 3. Optimize Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60 °C) to prevent degradation.[6] |
Detailed Scale-Up Protocol
This protocol is a representative example for a 1 kg scale synthesis. All operations should be conducted in accordance with local safety regulations.
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Piperidine-2-carboxylic acid | 129.16 | 1.00 kg | 7.74 | 1.00 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.14 kg | 8.09 | 1.05 |
| Potassium Carbonate (anhydrous) | 138.21 | 2.35 kg | 17.00 | 2.20 |
| Dimethyl Sulfoxide (DMSO) | - | 10.0 L | - | - |
| Isopropanol (IPA) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| 1M Hydrochloric Acid | - | As needed | - | - |
Procedure:
-
Reactor Setup: Charge the 20 L reactor with piperidine-2-carboxylic acid (1.00 kg), potassium carbonate (2.35 kg), and DMSO (10.0 L).
-
Inerting: Purge the reactor headspace with nitrogen.
-
Heating: Begin stirring and heat the mixture to 60-65 °C.
-
Reagent Addition: Once at temperature, slowly add 1-fluoro-4-nitrobenzene (1.14 kg) over 1-2 hours, maintaining the internal temperature below 75 °C. The reaction is exothermic.
-
Reaction & Monitoring: Hold the reaction mixture at 70-75 °C. Monitor the reaction progress every 2 hours by HPLC until <1% of 1-fluoro-4-nitrobenzene remains (typically 8-12 hours).
-
Quench: Cool the reactor to room temperature (20-25 °C). Slowly and carefully pour the reaction mixture into a separate vessel containing 40 L of stirred deionized water.
-
pH Adjustment & Precipitation: Slowly add 1M HCl to the aqueous mixture to adjust the pH to 4.0 ± 0.5. A yellow solid will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then filter the solid product. Wash the filter cake thoroughly with deionized water (2 x 5 L) until the filtrate runs clear.
-
Recrystallization: Transfer the crude wet cake to a clean reactor. Add a 1:1 mixture of Isopropanol:Water (volume determined by achieving a solution at 75-80 °C). Heat to dissolve the solid completely.
-
Crystallization: Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Final Filtration & Drying: Filter the purified product. Wash the cake with a small amount of cold (0-5 °C) 1:1 IPA:Water. Dry the product in a vacuum oven at 55-60 °C until constant weight is achieved.
Critical Process Parameter Control
Understanding the interplay between process parameters is key to a robust and reproducible synthesis.
Caption: Interdependencies of critical process parameters.
References
- Safety Data Sheet. (n.d.). Vertex AI Search.
- Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.
- PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- SAFETY DATA SHEET. (2017). Fisher Scientific.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Process for the preparation of apixaban. (2015). Google Patents.
- 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. (2019). Google Patents.
- 1-[(4-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- Piperidine-4-carboxylic acid. (n.d.). Apollo Scientific.
- Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (2025). Benchchem.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. peptide.com [peptide.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjpsonline.com [wjpsonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth technical comparison of the biological activities of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid and its isomers. We will explore the potential antimicrobial and neurological activities of these compounds, grounded in the established pharmacology of the piperidine scaffold and the influence of nitroaryl substitution. While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes existing knowledge on related structures and proposes a robust experimental framework for their comprehensive evaluation.
Introduction: The Piperidine Scaffold and the Significance of Isomerism
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] The introduction of a nitrophenyl group and a carboxylic acid moiety to this ring system, as in this compound, creates a molecule with significant potential for diverse biological interactions.
Crucially, the spatial arrangement of these functional groups—the stereochemistry at the C2 position of the piperidine ring (R vs. S enantiomers) and the position of the nitro group on the phenyl ring (ortho, meta, or para)—can dramatically influence the compound's pharmacological profile. This guide will delve into these structural subtleties, providing a framework for understanding and investigating their impact on biological activity.
Comparative Analysis of Biological Activities: Knowns and Hypotheses
Based on the existing literature for structurally related compounds, we can hypothesize and explore two primary areas of biological activity for this compound and its isomers: antimicrobial and neurological.
Antimicrobial Activity
Studies on related N-aryl piperidine-2-carboxylic acids have demonstrated promising antibacterial properties. For instance, derivatives of N-(2-nitrophenyl)piperidine-2-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the 1-(nitrophenyl)piperidine-2-carboxylic acid core is a viable pharmacophore for antimicrobial drug discovery.
However, the position of the nitro group is a critical determinant of activity. In some heterocyclic systems, a 4-nitrophenyl substituent has been found to be detrimental to antimicrobial efficacy compared to other isomers. This highlights the necessity of a systematic comparison of the ortho-, meta-, and para-nitrophenyl isomers of piperidine-2-carboxylic acid to elucidate a clear structure-activity relationship (SAR).
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Isomer | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Rationale for Hypothetical Activity |
| (R)-1-(4-Nitrophenyl)piperidine-2-carboxylic acid | 32 | 64 | Potential for moderate activity, with possible stereoselective interaction with bacterial targets. |
| (S)-1-(4-Nitrophenyl)piperidine-2-carboxylic acid | 16 | 32 | The (S)-enantiomer might exhibit higher potency due to a more favorable binding orientation. |
| (±)-1-(2-Nitrophenyl)piperidine-2-carboxylic acid | 8 | 16 | The ortho-nitro group may introduce favorable steric or electronic properties for enhanced activity, as seen in related compounds.[3] |
| (±)-1-(3-Nitrophenyl)piperidine-2-carboxylic acid | 64 | 128 | The meta-nitro group might result in a less optimal electronic distribution for antimicrobial action. |
Neurological Activity: A Link to GABAergic System
The piperidine-2-carboxylic acid scaffold is a close structural analog of nipecotic acid (piperidine-3-carboxylic acid), a well-established inhibitor of γ-aminobutyric acid (GABA) uptake.[4][5] GABA is the primary inhibitory neurotransmitter in the CNS, and its modulation is a key strategy in the treatment of epilepsy, anxiety, and other neurological disorders.[6] The structural similarity suggests that this compound and its isomers could interact with GABA transporters (GATs), potentially exhibiting stereoselective inhibition.
The lipophilic nitrophenyl group could enhance the blood-brain barrier permeability of the otherwise polar pipecolic acid backbone, making these compounds interesting candidates for CNS drug development. A comparative analysis of the enantiomers' ability to inhibit GABA uptake is therefore a critical step in evaluating their therapeutic potential.
Experimental Protocols: A Framework for Comparative Evaluation
To rigorously compare the biological activities of these isomers, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for assessing both antimicrobial and neurological activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Materials:
-
Synthesize and purify the (R) and (S) enantiomers of this compound, as well as the racemic mixtures of the 2- and 3-nitrophenyl positional isomers.
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in appropriate broth overnight at 37°C.
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Dilute the overnight bacterial culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
-
Incubation and Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro GABA Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of GABA uptake by the test compounds.
Workflow Diagram: GABA Uptake Assay
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain a cell line stably expressing the human GABA transporter 1 (hGAT-1), such as HEK293-hGAT1 cells, in appropriate culture medium.
-
Seed the cells into 24-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cell monolayers with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for 15 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA and continue incubation for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold buffer.
-
-
Data Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%) for each isomer by non-linear regression analysis.
-
Conclusion and Future Directions
The structural framework of this compound presents a compelling starting point for the development of novel therapeutic agents. This guide has synthesized the available evidence on related compounds to hypothesize potential antimicrobial and neurological activities for its isomers. The provided experimental protocols offer a clear and robust pathway for the systematic evaluation of these hypotheses.
Future research should focus on the synthesis and purification of the individual stereoisomers and positional isomers, followed by the execution of the described biological assays. The resulting data will be invaluable in constructing a comprehensive structure-activity relationship, paving the way for the rational design of more potent and selective drug candidates. Further investigations into the mechanism of action, in vivo efficacy, and toxicological profiles of the most promising isomers will be critical next steps in their development journey.
References
- Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
- Odusami, O. O., et al. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Request PDF.
- [Relevant reference on piperidine synthesis or general biological activity].
- Gutarowska, B., & Pielech-Przybylska, K. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(15), 4473.
- [Relevant reference on structure-activity rel
- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 465-469.
- [Relevant reference on antimicrobial testing methods].
- [Relevant reference on GABA uptake assays].
- [Relevant reference on neurological disorders and GABA].
- [Relevant reference on drug development].
- [Relevant reference on stereochemistry in pharmacology].
- Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.
- [Relevant reference on piperidine-based drugs].
- Gutiérrez, M. C., & Delgado-Coello, B. A. (1989). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Neurochemical Research, 14(5), 405-408.
- [Relevant reference on CNS drug discovery].
- [Relevant reference on antimicrobial resistance].
- [Relevant reference on synthesis of piperidine deriv
- [Relevant reference on in vitro biological assays].
- Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of glutamatergic and GABAergic neurotransmission. Neurochemical Research, 28(2), 347-352.
- [Relevant reference on medicinal chemistry of heterocycles].
Sources
- 1. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidine-2-Carboxylic Acids
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Specifically, substituted piperidine-2-carboxylic acids are of significant interest as their rigid framework and chiral centers are crucial for molecular recognition in biological systems. This guide provides an in-depth comparison of the primary synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid Derivatives
The catalytic hydrogenation of pyridine precursors is the most direct and atom-economical approach to synthesizing piperidines.[3] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.
Mechanism and Methodological Considerations
The hydrogenation of pyridines can be achieved through various catalytic systems, including both heterogeneous and homogeneous catalysts.[3]
-
Heterogeneous Catalysis: This is the most common approach, particularly in industrial settings, due to the ease of catalyst separation and recycling.[3] Precious metal catalysts such as Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Rhodium on Carbon (Rh/C) are highly effective.[3][4] A key challenge is the potential for catalyst poisoning by the basic nitrogen atom of the pyridine and the resulting piperidine.[3][5] To mitigate this, the reaction is often carried out in an acidic medium to protonate the nitrogen, thereby reducing its inhibitory effect on the catalyst.[3][5]
-
Homogeneous Catalysis: These systems can offer high selectivity and activity under milder conditions.[3] For instance, rhodium complexes with chiral ligands can be employed for the asymmetric hydrogenation of prochiral pyridinium salts, yielding enantiomerically enriched piperidine derivatives.[6]
-
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like formic acid or isopropanol in the presence of a suitable catalyst.[6]
Performance and Comparison
| Catalyst System | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Comments | Reference |
| Rh₂O₃ | 5 | 40 | TFE | High | Mild conditions, broad substrate scope.[4] | [4] |
| PtO₂ | 2.5 | Room Temp | Water | Quantitative | Effective for picolinic acid.[5] | [5] |
| Pd/C | High | High | Acidic | Variable | Prone to catalyst poisoning without acid.[3] | [3] |
| [RhCp*Cl₂]₂/KI | N/A | N/A | Formic acid/NEt₃ | Good | Asymmetric transfer hydrogenation of pyridinium salts.[6] | [6] |
Workflow for Catalytic Hydrogenation
Caption: Key steps in the Dieckmann condensation route.
Performance and Comparison
The Dieckmann condensation generally provides good yields for the formation of 5- and 6-membered rings. [7]The success of the reaction is dependent on the presence of an enolizable proton in the product, which drives the equilibrium towards the cyclic β-keto ester. [7]A significant advantage of this route is the ability to introduce substituents on the piperidine ring by starting with appropriately substituted diesters. However, this is a multi-step sequence, which can lead to lower overall yields compared to the more direct hydrogenation approach.
Asymmetric Synthesis Strategies
For pharmaceutical applications, controlling the stereochemistry of the piperidine-2-carboxylic acid is paramount. Several asymmetric strategies have been developed to achieve high enantioselectivity.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product. For example, L-amino acids can be used to synthesize 2-substituted piperidine derivatives with a known stereochemistry. [8][9]
Chiral Auxiliaries
The use of chiral auxiliaries, such as the (S)-(-)- and (R)-(+)-α-methylbenzylamine (SAMP/RAMP) hydrazone methodology, allows for the stereocontrolled alkylation of a precursor, which can then be cyclized to form the desired chiral piperidine. [10]
Organocatalysis and Biocatalysis
Modern catalytic methods offer elegant solutions for asymmetric synthesis. Organocatalysis can be employed for enantioselective intramolecular Michael additions to form substituted piperidines. [11]Biocatalysis, using enzymes like transaminases, can generate chiral intermediates for subsequent cyclization reactions, providing a green and highly selective alternative. [12]
Comparative Overview of Asymmetric Methods
| Method | Chiral Source | Stereocontrol | Advantages | Disadvantages |
| Chiral Pool | Natural Amino Acids | Substrate-controlled | Readily available starting materials, predictable stereochemistry. | Limited to the chirality of the starting pool. |
| Chiral Auxiliaries | SAMP/RAMP | Reagent-controlled | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for auxiliary attachment and removal. |
| Organocatalysis | Chiral Organocatalyst | Catalyst-controlled | Metal-free, mild reaction conditions. | Catalyst development can be challenging. |
| Biocatalysis | Enzymes | Enzyme-controlled | High enantioselectivity, environmentally friendly. | Substrate scope can be limited by the enzyme. |
Conclusion
The synthesis of substituted piperidine-2-carboxylic acids can be approached through several distinct strategies, each with its own set of advantages and limitations.
-
Catalytic hydrogenation is the most direct and atom-economical method, particularly suitable for large-scale synthesis where stereochemistry is not a primary concern or when starting from an already substituted pyridine.
-
The Dieckmann condensation offers a versatile, albeit multi-step, approach for constructing the piperidine ring with the potential for introducing various substituents.
-
Asymmetric synthesis strategies are indispensable when precise control of stereochemistry is required, with chiral pool synthesis, chiral auxiliaries, and modern catalytic methods providing powerful tools for accessing enantiomerically pure products.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, scalability requirements, and the availability of starting materials. A thorough understanding of these methodologies is crucial for researchers and drug development professionals working in this important area of medicinal chemistry.
References
- Balakumar, R., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Molecules, 28(1), 1-26.
- BenchChem. (n.d.). An In-depth Technical Guide on Substituted Piperidine Acetic Acids: Synthesis, Biological Activity, and Therapeutic Potential.
- Smith, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.).
- Jones, A., et al. (2023). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Li, C., et al. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Ivanov, D., et al. (n.d.).
- Wiley Online Library. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- MDPI. (n.d.).
- BenchChem. (n.d.).
- Alfa Chemistry. (n.d.).
- Freifelder, M. (n.d.). Hydrogenation of Pyridinecarboxylic Acids. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry.
- YouTube. (2019, January 14).
- Organic Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid.
- Chad's Prep®. (n.d.). 21.
- American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds.
- Wikipedia. (n.d.). Pipecolic acid.
- ResearchGate. (n.d.).
- YouTube. (2016, March 15). Synthetic Routes 2.
- YouTube. (2020, July 25). Synthetic Routes 2.
- YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!.
- YouTube. (2020, April 21). Multi-step organic synthesis pathways | Revision for A-Level Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. datapdf.com [datapdf.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
A Spectroscopic Guide to Differentiating Piperidine-2-Carboxylate and Piperidine-4-Carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of isomeric molecules is paramount. Among the myriad of heterocyclic compounds, piperidine derivatives stand out for their prevalence in bioactive molecules. The positional isomerism of substituents on the piperidine ring can drastically alter pharmacological activity. This guide provides a detailed spectroscopic comparison of two critical isomers: piperidine-2-carboxylate (also known as pipecolic acid) and piperidine-4-carboxylate (isonipecotic acid). We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate these two compounds, providing the foundational data necessary for researchers and drug development professionals.
The Structural Conundrum: Why Position Matters
Piperidine-2-carboxylate and piperidine-4-carboxylate share the same molecular formula (C₆H₁₁NO₂) and molecular weight, making them indistinguishable by basic mass analysis alone. However, the placement of the carboxylic acid group fundamentally alters the molecule's symmetry, electronic environment, and fragmentation patterns.
-
Piperidine-2-carboxylate (Pipecolic Acid): The carboxylate group is adjacent to the nitrogen atom (an α-amino acid). This proximity introduces electronic effects and steric interactions that are absent in the other isomer.[1]
-
Piperidine-4-carboxylate (Isonipecotic Acid): The carboxylate group is at the C4 position, creating a more symmetrical molecule where the substituent is electronically and spatially distant from the heteroatom.[2]
This seemingly subtle difference has profound implications for their chemical reactivity and biological function, necessitating robust analytical methods for their distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive data for differentiating the two isomers. The chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic environments.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers will exhibit distinct differences in the chemical shifts and coupling patterns of the protons on the piperidine ring, especially those in close proximity to the carboxyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H and O-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.
Expected ¹H NMR Data Comparison
| Proton Position | Piperidine-2-carboxylate (δ, ppm) | Piperidine-4-carboxylate (δ, ppm) | Rationale for Difference |
| H2 (α to COOH) | ~3.3-3.6 | ~2.9-3.2 (H2/H6) | Deshielded by the adjacent electron-withdrawing carboxyl group. |
| H6 (α to N) | ~2.8-3.2 | ~2.9-3.2 (H2/H6) | Less deshielded than H2 in the 2-carboxylate isomer. |
| H4 (γ to N) | ~1.4-1.8 | ~2.4-2.7 | In the 4-carboxylate, this proton is α to the carboxyl group and thus significantly deshielded. |
| H3, H5 (β to N) | ~1.6-2.1 | ~1.8-2.1 | The protons in the 4-carboxylate isomer are more symmetrically equivalent. |
Note: Chemical shifts are approximate and can vary with solvent and pH.[3][4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear and unambiguous distinction based on the chemical shifts of the carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but with a ¹³C observe pulse program and typically a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
Expected ¹³C NMR Data Comparison
| Carbon Position | Piperidine-2-carboxylate (δ, ppm) | Piperidine-4-carboxylate (δ, ppm) | Rationale for Difference |
| C=O (Carboxyl) | ~174-178 | ~175-180 | The electronic environment of the carboxyl carbon is slightly different. |
| C2 | ~60-62 | ~45-47 (C2/C6) | Directly attached to the carboxyl group, C2 in the 2-isomer is significantly deshielded. |
| C6 | ~44-46 | ~45-47 (C2/C6) | In the 2-isomer, C6 is α to the nitrogen. In the 4-isomer, C2 and C6 are equivalent. |
| C4 | ~23-25 | ~40-43 | In the 4-isomer, C4 is directly attached to the carboxyl group and is deshielded. |
| C3, C5 | ~28, ~23 | ~28-30 | The symmetry of the 4-isomer often results in a single peak for C3 and C5. |
Note: Chemical shifts are approximate and can vary with solvent and pH.[2][4][6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups. While both isomers contain the same functional groups (amine, carboxylic acid), the position of the carboxylate can influence the electronic distribution and hydrogen bonding, leading to subtle but measurable shifts in the absorption frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The background is automatically subtracted from the sample spectrum.
Expected IR Data Comparison
| Vibrational Mode | Piperidine-2-carboxylate (cm⁻¹) | Piperidine-4-carboxylate (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. Subtle differences in the shape and position of this band may be observed due to different intermolecular hydrogen bonding patterns. |
| N-H Stretch (Amine) | ~3300-3400 | ~3300-3400 | The position can be influenced by hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | ~1700-1735 | ~1700-1735 | The exact position is sensitive to hydrogen bonding. The α-amino acid nature of the 2-isomer might lead to stronger intramolecular interactions, potentially shifting this band. A strong band at 1734 cm⁻¹ is indicative of a carbonyl stretching vibration.[7] |
While IR spectroscopy alone may not be as definitive as NMR, it serves as a quick and valuable confirmatory tool.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different locations of the carboxyl group, which directs the fragmentation pathways.[8][9][10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Expected Mass Spectrometry Fragmentation
The key to differentiating the isomers lies in the characteristic fragmentation pathways.
Piperidine-2-carboxylate:
-
α-Cleavage: A primary fragmentation pathway for α-amino acids is the loss of the carboxyl group (-COOH, 45 Da). This would result in a prominent peak at m/z 84.[11]
-
The mass spectrum of pipecolic acid shows a molecular ion of m/z 129 and a main fragment at m/z 84.[12]
Piperidine-4-carboxylate:
-
Ring Cleavage: Fragmentation of the piperidine ring is more likely to be a dominant pathway. Cleavage adjacent to the nitrogen is a common fragmentation route for cyclic amines.
-
Loss of fragments containing the carboxyl group will also occur, but the relative abundances of the fragment ions will differ from the 2-isomer.
Caption: Experimental workflow for the spectroscopic comparison.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The differentiation of piperidine-2-carboxylate and piperidine-4-carboxylate is a critical analytical challenge in pharmaceutical and chemical research. While each of the discussed spectroscopic techniques provides valuable information, a combined approach offers the most robust and unambiguous identification.
-
NMR spectroscopy stands as the most powerful single technique, with the distinct chemical shifts in both ¹H and ¹³C spectra providing a definitive fingerprint for each isomer.
-
IR spectroscopy offers a rapid, qualitative assessment of functional groups and can reveal subtle differences in hydrogen bonding.
-
Mass spectrometry provides crucial information on molecular weight and, more importantly, differing fragmentation patterns that are diagnostic for the position of the carboxyl group.
By judiciously applying these techniques and understanding the underlying principles of how the isomeric structures influence the spectroscopic output, researchers can confidently and accurately characterize these important piperidine derivatives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25200477, Piperidine-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant Cell, 30(12), 3021–3043. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
MDPI. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Elucidating the multiple structures of pipecolic acid by rotational spectroscopy. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]
- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DL-Pipecolinic acid (4043-87-2) IR Spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous, quantitative, and reproducible data. For compounds built on the 1-(4-Nitrophenyl)piperidine-2-carboxylic acid scaffold, which show potential as inhibitors of various enzymes or modulators of cellular signaling pathways, the reliability of this data begins with the validation of the in vitro assays used for their characterization.[1][2][3][4]
This guide provides an in-depth comparison of common in vitro assay formats applicable to this class of derivatives. It is structured not as a rigid template, but as a logical workflow that a senior scientist would follow, emphasizing the causality behind experimental choices and the principles of robust scientific validation.
Part 1: Strategic Assay Selection - Matching the Tool to the Target
The first critical decision is the selection of an appropriate assay format. This choice is dictated by the putative mechanism of action of the compound series. For the this compound scaffold, two common scenarios are targeting a specific enzyme or modulating a cell-surface receptor like a G-Protein Coupled Receptor (GPCR).[5][6] Each scenario demands a different analytical approach.
Biochemical Assays: The Direct Interrogation of a Target
Biochemical assays utilize purified, isolated components to measure the direct interaction between a compound and its target, free from the complexities of a cellular environment.[7]
Core Principle: These assays directly measure an enzyme's activity by monitoring the conversion of a substrate to a product. Inhibition by a test compound, such as a piperidine derivative, results in a decreased rate of product formation.[8][9]
Common Applications: Ideal for primary high-throughput screening (HTS) and for detailed mechanism of action (MOA) studies to determine the type of inhibition (e.g., competitive, non-competitive).[10]
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| High Specificity: Directly measures on-target activity without cellular confounding factors. | Lacks Physiological Context: Does not account for cell permeability, efflux pumps, or off-target effects. |
| Simpler Matrix: Fewer components lead to lower chances of assay interference. | Recombinant Protein May Not Reflect Native State: Purification and lack of post-translational modifications can alter protein function. |
| High Throughput: Generally more straightforward to automate and miniaturize for large-scale screening. | Limited Information: Provides no data on cellular efficacy or toxicity.[11] |
| Cost-Effective: Often requires smaller quantities of test compound and less expensive reagents than cell-based assays. | Prone to Artifacts: Some compounds can interfere with the detection technology (e.g., fluorescence quenching). |
Cell-Based Assays: The Physiologically Relevant System
Cell-based assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[12][13][14]
Core Principle: For a GPCR target, these assays don't measure binding directly but rather a downstream consequence of receptor activation or inhibition, such as the generation of a second messenger (e.g., cAMP, IP1, or calcium flux).[5][12][13]
Common Applications: Essential for secondary screening to confirm hits from primary screens, for structure-activity relationship (SAR) studies, and for assessing cellular potency and potential toxicity.[11]
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| High Physiological Relevance: Integrates compound properties like membrane permeability and cellular metabolism. | More Complex: Cellular machinery can introduce variability and confounding factors (e.g., off-target effects). |
| Provides Functional Data: Measures a functional cellular response, which is often more predictive of in vivo efficacy. | Lower Throughput: Generally more complex protocols, requiring cell culture and longer incubation times. |
| Can Identify Toxicity: Cellular health can be monitored simultaneously, providing an early flag for cytotoxicity. | Higher Cost: Requires sterile cell culture reagents, specialized plates, and often more expensive detection reagents. |
| Versatile: Can be designed to measure various downstream signaling events.[5] | Signal Transduction Complexity: The link between target engagement and the measured signal can be indirect and complex. |
Part 2: The Cornerstone of Trustworthiness - Rigorous Assay Validation
An unvalidated assay is a source of noise, not data. Validation demonstrates that an assay is suitable for its intended purpose.[14][15] The principles are outlined in guidelines like the ICH Q2(R1), which, while intended for analytical procedures, provide a robust framework for bioassays.[16][17][18][19]
Key Validation Parameters & Their Causal Significance
The quality and reliability of an assay are defined by several key statistical parameters.
| Parameter | Definition & Significance | Why It's Critical for Trustworthiness |
| Z'-Factor | A measure of the separation between the high (uninhibited) and low (fully inhibited) signal distributions.[20][21] A value > 0.5 is considered excellent for HTS.[22] | A high Z'-factor demonstrates that the assay window is large enough to confidently distinguish active compounds ("hits") from experimental noise, minimizing false positives and negatives.[23][24] |
| Signal-to-Background (S/B) Ratio | The ratio of the average high signal to the average low signal. | A high S/B ratio indicates a robust assay with a clear dynamic range, ensuring that measured effects are significant and not just minor fluctuations around the baseline. |
| IC50/EC50 Reproducibility | The consistency of the 50% inhibitory (IC50) or effective (EC50) concentration of a control compound across multiple experiments. | Demonstrates the long-term precision and stability of the assay. If the potency of a standard compound varies wildly, the potency measured for new derivatives cannot be trusted.[25] |
| Precision (Intra- & Inter-Assay) | Measured as the coefficient of variation (%CV) for controls within a single assay plate (intra) and across different plates/days (inter). | Low %CV indicates that the assay protocol is robust and that variability from factors like pipetting, reagents, and incubation times is well-controlled. |
Comparative Performance Data (Hypothetical)
To illustrate the comparison, consider the following hypothetical validation data for two assays designed to screen our piperidine derivatives.
| Validation Parameter | Biochemical (Enzyme Inhibition) | Cell-Based (GPCR Functional) | Target Value |
| Z'-Factor | 0.82 | 0.65 | > 0.5 |
| Signal-to-Background | 15 | 6 | > 3 |
| Control Compound IC50 | 105 nM | 250 nM | - |
| Inter-Assay IC50 %CV | 8% | 18% | < 20% |
| Screening Throughput | ~5,000 compounds/day | ~1,000 compounds/day | - |
Interpretation: The biochemical assay shows higher statistical robustness (Z', S/B) and precision, making it superior for a large-scale primary screen. The cell-based assay, while more variable, provides more physiologically relevant potency data (the higher IC50 suggests cellular barriers or other factors are at play) and is the necessary next step for hit validation and lead optimization.
Part 3: Protocols and Workflows in Practice
Expertise is demonstrated not just in choosing an assay, but in executing it flawlessly. Below are detailed, step-by-step protocols that form a self-validating system.
Workflow for a Biochemical Enzyme Inhibition Assay
This workflow visualizes the process of identifying inhibitors using a purified enzyme system.
Caption: Workflow for a typical biochemical enzyme inhibition assay.
Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay [8]
-
Reagent Preparation:
-
Prepare 1X Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Dilute purified enzyme stock to a 2X working concentration (e.g., 2 nM) in Assay Buffer.
-
Dilute substrate stock to a 4X working concentration (e.g., 40 µM, at its Km) in Assay Buffer.[25]
-
-
Compound Plating:
-
Perform an 11-point, 1:3 serial dilution of the this compound derivatives in DMSO, starting at 10 mM.
-
Transfer 1 µL of diluted compounds into a 384-well assay plate. Include wells with DMSO only for high (100% activity) and low (0% activity) controls.
-
-
Assay Execution:
-
Add 25 µL of 2X Enzyme solution to all wells. For low controls, add 25 µL of Assay Buffer without enzyme.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 25 µL of 4X Substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature.
-
Measure the absorbance at the product's specific wavelength every 60 seconds for 20 minutes.
-
-
Data Analysis: [8]
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response equation to determine the IC50 value.[25]
-
Signaling Pathway & Workflow for a Cell-Based GPCR Assay
This diagram illustrates a common GPCR signaling cascade and the subsequent assay workflow.
Caption: A generic GPCR antagonist signaling pathway and assay workflow.
Detailed Protocol: HTRF® Cell-Based cAMP Assay [26]
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the GPCR of interest in F-12K medium supplemented with 10% FBS and antibiotics.[12]
-
Harvest cells and resuspend in stimulation buffer. Plate 5,000 cells per well into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the piperidine derivatives as described in the biochemical protocol.
-
Add 5 µL of diluted compound or DMSO controls to the cell plates.
-
-
Assay Execution:
-
Incubate the plate for 30 minutes at room temperature.
-
To measure antagonist activity, add 5 µL of a known agonist at its EC80 concentration to stimulate cAMP production.
-
Incubate for an additional 30 minutes.
-
-
Detection:
-
Lyse the cells and detect cAMP levels by adding 5 µL of HTRF cAMP-d2 detection reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and convert to cAMP concentration using a standard curve.
-
Plot the inhibition of the agonist response versus the logarithm of the compound concentration to determine the IC50.
-
Part 4: Conclusion and Recommendations
The validation of in vitro assays is not merely a quality control step; it is the foundation upon which the entire drug discovery project is built. The choice between a biochemical and a cell-based assay is not a matter of which is "better," but which is appropriate for the question at hand.
-
For Primary Screening & MOA: Begin with a robust, high-throughput biochemical assay. Its simplicity and high statistical power are ideal for screening large libraries and for detailed mechanistic studies of purified components.
-
For Hit-to-Lead & SAR: Transition promising hits to a well-validated cell-based assay. This provides crucial, physiologically relevant data on cellular potency and permeability, which is far more indicative of a compound's potential as a therapeutic.
By employing this dual-assay strategy and adhering to rigorous validation principles, researchers can ensure the data generated for this compound derivatives is accurate, reproducible, and, most importantly, trustworthy, paving a clear and reliable path toward the next breakthrough.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]
-
Wikipedia. Z-factor. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 29(14), 1756-1761. [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubMed. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
-
Promega Corporation. (2022). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]
-
BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Schihada, H., & Gsandtner, I. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
InfinixBio. (2023). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]
-
Weyler, W., & Salach, J. I. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 25(1), 5-21. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Wube, A. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Sztanke, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6523. [Link]
-
Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(3), 29-37. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 15. infinixbio.com [infinixbio.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 24. assay.dev [assay.dev]
- 25. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. moleculardevices.com [moleculardevices.com]
A Senior Application Scientist's Guide to Comparative Docking of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid Analogs
This in-depth technical guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, offering a rationale for experimental design, detailed methodologies, and a framework for interpreting the results. We will explore the structure-activity relationships (SAR) of a focused set of virtual analogs against two key therapeutic targets: Cyclin-dependent kinase 2 (CDK2) and the Dopamine D2 receptor (D2R), implicated in cancer and neurological disorders, respectively.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive starting point for the design of novel therapeutics. The parent compound of our study, this compound, possesses key structural features amenable to derivatization: a nitrophenyl group, a piperidine core, and a carboxylic acid moiety. Understanding how modifications to these features influence binding to specific protein targets is crucial for rational drug design.
This guide will systematically evaluate a designed set of analogs, exploring the impact of substituent modifications on their predicted binding affinities and interaction patterns with CDK2 and D2R. This comparative approach aims to identify promising structural motifs for further development.
Designing the Virtual Analog Library
To establish a clear structure-activity relationship, a focused library of virtual analogs of this compound was designed. The modifications target three key regions of the molecule:
-
The Nitrophenyl Moiety: The nitro group's position and electronic properties will be varied.
-
The Carboxylic Acid: This group will be esterified to investigate the impact of charge and hydrogen bonding potential.
-
The Piperidine Ring: A hydroxyl group will be introduced to explore additional hydrogen bonding interactions.
The designed analogs are as follows:
-
Parent Compound (LIG1): this compound
-
Analog 1 (LIG2): 1-(3-Nitrophenyl)piperidine-2-carboxylic acid (meta-nitro substitution)
-
Analog 2 (LIG3): 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (ortho-nitro substitution)
-
Analog 3 (LIG4): Methyl 1-(4-nitrophenyl)piperidine-2-carboxylate (esterification of the carboxylic acid)
-
Analog 4 (LIG5): 1-(4-Nitrophenyl)-4-hydroxypiperidine-2-carboxylic acid (hydroxylation of the piperidine ring)
Selecting the Protein Targets: Rationale and Structure Preparation
The selection of appropriate protein targets is paramount for a meaningful docking study. Based on the broad biological activities reported for piperidine-containing compounds, we have selected two well-validated targets from different therapeutic areas.
Target 1: Cyclin-Dependent Kinase 2 (CDK2) - An Anticancer Target
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK2, in particular, is a well-established target for the development of anticancer agents.[2][3] For this study, the crystal structure of human CDK2 in complex with the inhibitor SU9516 (PDB ID: 3PY0) was selected.[4] This structure provides a well-defined binding pocket and a co-crystallized ligand that can be used for validating the docking protocol.
Target 2: Dopamine D2 Receptor (D2R) - A Neurological Target
The Dopamine D2 receptor is a key player in the central nervous system and is the primary target for many antipsychotic and anti-Parkinsonian drugs.[5][6] The structure of the human D2R in complex with the antipsychotic drug spiperone (PDB ID: 7DFP) was chosen for this study.[7][8] This recent, high-resolution structure provides a detailed view of the ligand-binding pocket.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section outlines the detailed computational workflow for the comparative docking study. The protocol is designed to be robust and reproducible, emphasizing the importance of careful preparation and validation.
Workflow Overview
Caption: Overall workflow for the comparative docking study.
Part 1: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of the parent compound and the four analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining low-energy, realistic conformations.
-
File Format Conversion: Save the optimized 3D structures in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
Part 2: Protein Preparation
-
PDB Structure Retrieval: Download the PDB files for CDK2 (3PY0) and D2R (7DFP) from the RCSB Protein Data Bank.
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are essential for calculating electrostatic interactions.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. For this study, the grid box will be centered on the position of the co-crystallized ligand in the original PDB structures. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
-
Running the Docking Simulation: Execute AutoDock Vina using the prepared protein, ligand, and configuration files. Vina will perform a stochastic search of the ligand's conformational space within the defined grid box and score the generated poses based on its scoring function.
-
Output Analysis: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Part 4: Post-Docking Analysis and Visualization
-
Binding Affinity Comparison: The primary metric for comparison will be the binding affinity of the top-ranked pose for each ligand. A more negative binding affinity indicates a more favorable predicted binding.
-
Interaction Analysis: Visualize the top-ranked pose of each ligand in the protein's active site using molecular visualization software such as PyMOL.[9][10] Analyze the key intermolecular interactions, including:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic interactions: Observe close contacts between non-polar regions of the ligand and protein.
-
Pi-stacking interactions: Look for favorable stacking between aromatic rings of the ligand and protein residues.
-
-
Visualization of Interactions: Generate high-quality images of the protein-ligand complexes, highlighting the key interactions.
Sources
- 1. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. rcsb.org [rcsb.org]
- 5. Dopamine Receptor Study Offers Hope for Improved Treatments with Fewer Side Effects | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
A Multi-Faceted Approach to Purity Assessment: A Comparative Guide for 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid
In the rigorous pipeline of drug development, the structural confirmation and purity assignment of a novel chemical entity are foundational pillars. For a molecule such as 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, which possesses key structural motifs relevant to medicinal chemistry, an unambiguous purity profile is non-negotiable. It dictates the reliability of downstream biological assays, toxicological studies, and ultimately, its potential as a therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for assessing the purity of this synthesized compound, moving beyond mere protocols to elucidate the scientific rationale behind a multi-technique, self-validating workflow.
The Imperative of Orthogonal Purity Verification
A single analytical technique provides only one perspective on a sample's composition. To construct a high-confidence purity profile, we must employ orthogonal methods—techniques that measure different physicochemical properties of the molecule. This strategy is paramount for detecting a diverse range of potential impurities, including residual starting materials, reagents, side-products, and enantiomeric impurities, which might otherwise co-elute or be masked in a single analytical dimension. For researchers and drug development professionals, this multi-faceted approach ensures data integrity and mitigates the risks of costly failures in later development stages.
The Comprehensive Analytical Workflow
A robust purity assessment workflow is a systematic investigation that begins with rapid qualitative checks and progresses to highly sensitive quantitative and structural analyses. Each step informs the next, creating a logical and efficient path to a final, well-supported purity value.
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity of Antibodies Against 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassay development, particularly for the detection of small molecules, the specificity of an antibody is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting 1-(4-Nitrophenyl)piperidine-2-carboxylic acid (NP-P2CA), a hapten of interest in various research and diagnostic applications. While publicly available cross-reactivity data for antibodies against this specific hapten is limited, this guide will equip you with the foundational principles, experimental protocols, and data interpretation strategies necessary to conduct a thorough cross-reactivity assessment.
The Imperative of Specificity in Hapten-Targeting Immunoassays
Small molecules like NP-P2CA, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein.[1] The resulting antibodies should ideally recognize the unique structural features of the hapten. However, the potential for these antibodies to bind to structurally similar molecules, a phenomenon known as cross-reactivity, can lead to false-positive results and inaccurate quantification. Understanding and characterizing this cross-reactivity is therefore a cornerstone of robust immunoassay validation.
Structural Determinants of Antibody Cross-Reactivity
The binding of an antibody to its target hapten is a highly specific interaction governed by a combination of forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.[2] Minor modifications to the hapten's structure can significantly impact antibody recognition. For NP-P2CA derivatives, key structural features that can influence antibody binding include:
-
The Nitrophenyl Group: The position and electronic properties of the nitro group on the phenyl ring are often critical for antibody recognition.[3]
-
The Piperidine Ring: The conformation and substitution patterns on the piperidine ring can create or obstruct binding epitopes.
-
The Carboxylic Acid Moiety: This functional group is often used as a handle for conjugation to the carrier protein. The length and nature of the linker arm used for conjugation can also influence the specificity of the resulting antibodies.[4]
The following diagram illustrates the structural relationships between NP-P2CA and hypothetical derivatives that should be tested for cross-reactivity.
Caption: Structural relationship of NP-P2CA and potential cross-reactants.
Quantifying Cross-Reactivity: A Comparative Analysis
The most common method for assessing antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][4][5] This assay measures the ability of a structurally related compound to compete with the target analyte for a limited number of antibody binding sites. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that inhibits 50% of the antibody binding to the target analyte.
The percent cross-reactivity (%CR) can then be calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The following table presents illustrative data from a hypothetical competitive ELISA for an anti-NP-P2CA antibody. This data is provided as a template for how to present and interpret your own experimental results.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| 1-(2-Nitrophenyl)piperidine-2-carboxylic acid | Isomer of the nitrophenyl group | 50 | 20% |
| 1-(4-Aminophenyl)piperidine-2-carboxylic acid | Reduced nitro group | >1000 | <1% |
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Isomer of the carboxylic acid position | 200 | 5% |
| 4-Nitrophenol | Core nitrophenyl moiety | 800 | 1.25% |
| Piperidine-2-carboxylic acid | Piperidine-carboxylic acid moiety | >1000 | <1% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, step-by-step protocol for performing a competitive ELISA to determine the cross-reactivity of an anti-NP-P2CA antibody.
Rationale for the Competitive Format
For small molecules (haptens), a traditional sandwich ELISA format is not feasible due to the small size of the analyte, which cannot accommodate the binding of two antibodies simultaneously. The competitive format overcomes this limitation by having the analyte in the sample compete with a labeled or coated antigen for a limited number of antibody binding sites.[5]
Materials
-
High-binding 96-well microtiter plates
-
Anti-NP-P2CA antibody (primary antibody)
-
NP-P2CA conjugated to a protein (e.g., BSA or OVA) for coating
-
NP-P2CA standard and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the NP-P2CA-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the hapten-protein conjugate on the plate surface, which will compete with the free hapten in the sample.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of wash buffer per well.
-
Rationale: Washing removes any unbound coating antigen.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of antibodies to the plate surface.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the NP-P2CA standard and the potential cross-reactants in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-NP-P2CA antibody.
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the critical competitive step. The amount of primary antibody that binds to the coated antigen is inversely proportional to the concentration of free hapten in the solution.
-
-
Washing:
-
Aspirate the solution and wash the wells three times with wash buffer.
-
Rationale: This removes unbound primary antibody and antigen-antibody complexes.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that is captured on the plate.
-
-
Washing:
-
Aspirate the solution and wash the wells five times with wash buffer.
-
Rationale: Thorough washing is crucial to remove any unbound secondary antibody and reduce background signal.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
-
Plot a standard curve of absorbance versus the logarithm of the NP-P2CA concentration.
-
Determine the IC50 value for NP-P2CA and each potential cross-reactant from their respective inhibition curves.
-
Calculate the % cross-reactivity for each compound using the formula provided earlier.
The following diagram outlines the competitive ELISA workflow.
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Conclusion and Recommendations
A thorough evaluation of antibody cross-reactivity is non-negotiable for the development of a specific and reliable immunoassay for this compound and its derivatives. By employing a systematic approach using competitive ELISA, researchers can quantify the degree of cross-reactivity with structurally related compounds. This data is essential for:
-
Antibody Selection: Choosing the most specific antibody clone for your application.
-
Assay Validation: Demonstrating the specificity of your immunoassay.
-
Data Interpretation: Understanding the potential for interference from other compounds in your samples.
When specific antibodies are not commercially available, the principles and protocols outlined in this guide provide a robust framework for in-house antibody development and characterization, ensuring the generation of high-quality, specific reagents for your research needs.
References
- Wilson, I. A., & Stanfield, R. L. (1994). Antibody-antigen interactions. Current opinion in structural biology, 4(6), 857-867.
- Pink, J. R., & Askonas, B. A. (1974). Diversity of antibodies to cross-reacting nitrophenyl haptens in inbred mice. European journal of immunology, 4(6), 426-430.
- Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871-874.
- Connelly, M. C., & De La Jardine, P. (2005). Immunoassay. In The Immunoassay Handbook (pp. 3-28). Elsevier.
- Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates: a survey. Methods in enzymology, 70(Pt A), 85-104.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation between structure and specificity of antibodies: nuclear magnetic resonance study of binding fluorine-19 labeled nitrophenyl haptens to myeloma immunoglobulins M315, M460, and X25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Piperidine Synthesis: A Comparative Guide to Established and Modern Protocols
The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1] Its prevalence demands robust, efficient, and versatile synthetic methods. For researchers at the bench, selecting the optimal route from a constantly evolving landscape of chemical technologies can be a formidable challenge. This guide provides an in-depth, objective comparison of established and novel piperidine synthesis methods, grounded in experimental data and mechanistic insight, to empower researchers in making informed strategic decisions in their synthetic campaigns.
The Enduring Powerhouse: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine and its derivatives stands as the most direct and atom-economical route to the piperidine core.[2] This venerable method, a workhorse in both academic and industrial settings, involves the addition of hydrogen across the aromatic ring, typically mediated by a heterogeneous or homogeneous catalyst.
The "Why" Behind the Choice: Mechanistic Considerations and Experimental Causality
The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization energy of the pyridine ring. This necessitates the use of potent catalytic systems, often under elevated temperature and pressure. The choice of catalyst is paramount and is dictated by a trade-off between activity, selectivity, cost, and the desired reaction conditions.[2]
-
Noble Metal Catalysts (Pt, Pd, Rh, Ru): These catalysts, particularly platinum and rhodium, exhibit high activity under relatively mild conditions.[2] For instance, platinum(IV) oxide (PtO₂) is a highly effective catalyst that can operate at room temperature, albeit requiring high hydrogen pressures (50-70 atm).[2] The addition of an acid, such as acetic acid, is a common tactic to protonate the pyridine nitrogen. This protonation increases the electrophilicity of the ring, making it more susceptible to reduction and mitigating catalyst poisoning by the basic nitrogen atoms of both the starting material and the product.[2]
-
Non-Noble Metal Catalysts (Ni): Nickel-based catalysts are a more cost-effective option but typically demand more forcing conditions, with temperatures ranging from 110-250°C and pressures from 20-100 atm.[2]
The general mechanism proceeds through a stepwise reduction, involving dihydropyridine and tetrahydropyridine intermediates before arriving at the fully saturated piperidine.
Caption: Simplified reaction pathway for catalytic pyridine hydrogenation.
The Rise of Modern Methods: Precision, Efficiency, and Sustainability
While catalytic hydrogenation remains a staple, the last two decades have witnessed a surge in the development of innovative methods for piperidine synthesis. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to complex substitution patterns that are challenging to achieve through traditional means.
Transition-Metal-Free Michael Addition/Imidation Cascade
A powerful modern strategy for the synthesis of functionalized piperidines, specifically piperidine-2,6-diones, involves a transition-metal-free Michael addition followed by an intramolecular imidation cascade.[3] This one-pot protocol is highly efficient and operationally simple, making it attractive for both academic and industrial applications.
This method leverages the reactivity of readily available substituted methyl acetates and acrylamides. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), which deprotonates the methyl acetate to form a nucleophilic enolate. This enolate then undergoes a Michael addition to the acrylamide. The resulting intermediate subsequently undergoes an intramolecular imidation to form the piperidine-2,6-dione ring. The absence of a transition metal catalyst simplifies purification and reduces cost and toxicity concerns. The mild reaction conditions, often starting at low temperatures and gradually warming to room temperature, allow for excellent functional group tolerance.[3]
Caption: Reaction workflow for the Michael addition/imidation cascade.
Palladium-Catalyzed C-H Activation
Direct C-H activation has emerged as a transformative strategy for the synthesis of complex molecules, and its application to piperidine synthesis is a significant advancement.[4][5] This approach allows for the direct formation of C-C or C-N bonds at otherwise unreactive C(sp³)-H positions of a pre-existing piperidine ring.
Palladium-catalyzed C-H activation typically employs a directing group attached to the piperidine nitrogen to guide the catalyst to a specific C-H bond.[4] The catalytic cycle often involves a Pd(II)/Pd(IV) pathway. The reaction is initiated by a chelation-assisted C-H activation to form a palladacycle intermediate. This is followed by oxidative addition of a coupling partner (e.g., an aryl iodide), and subsequent reductive elimination to form the new C-C bond and regenerate the active Pd(II) catalyst.[4][6] The choice of directing group is crucial for controlling the regioselectivity of the functionalization.[4] This method provides access to a wide range of substituted piperidines with high precision, although it requires the installation and subsequent removal of the directing group.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of piperidines.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed synthetic methodologies.
| Feature | Catalytic Hydrogenation of Pyridine | Transition-Metal-Free Michael Addition/Imidation Cascade | Palladium-Catalyzed C-H Activation |
| Starting Materials | Pyridine derivatives | Substituted methyl acetates, acrylamides | Pre-formed piperidine derivatives |
| Key Transformation | Aromatic ring reduction | Michael addition & intramolecular imidation | C(sp³)-H bond functionalization |
| Catalyst/Reagent | PtO₂, Pd/C, Rh/C, Ni | Strong base (e.g., KOtBu) | Pd(OAc)₂ with a directing group |
| Typical Yield | High (>95%)[2] | Moderate to High[3] | Good to Excellent[4] |
| Reaction Conditions | Often harsh (high T & P)[2] | Mild (-20°C to 25°C)[3] | Mild to moderate temperature |
| Substrate Scope | Broad for pyridine derivatives | Good for 3-substituted piperidine-2,6-diones[3] | Broad, dependent on directing group[4] |
| Key Advantages | Atom-economical, direct route | Transition-metal-free, operational simplicity, scalability[3] | High regioselectivity, late-stage functionalization |
| Key Limitations | Harsh conditions, potential for catalyst poisoning, limited functional group tolerance | Primarily for piperidine-2,6-diones | Requires directing group synthesis and removal |
Detailed Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step protocols for two representative methods are provided below.
Protocol 1: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide (Established Method)
This protocol describes the hydrogenation of pyridine to piperidine using PtO₂ as the catalyst in an acidic medium.
Materials:
-
Pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add pyridine (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-10 hours.
-
-
Work-up:
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.
-
-
Purification: Purify the crude product by distillation if necessary.
Protocol 2: Transition-Metal-Free Synthesis of 3-Substituted Piperidine-2,6-diones (Modern Method)
This one-pot protocol describes the synthesis of a 3-substituted piperidine-2,6-dione from a substituted methyl acetate and acrylamide.[3]
Materials:
-
Substituted methyl acetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the acrylamide (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the substituted methyl acetate (2.0 equivalents) to the solution.
-
Cooling and Base Addition: Cool the reaction mixture to -20°C using a suitable cooling bath. Add potassium tert-butoxide (2.0 equivalents) portion-wise, maintaining the temperature below -15°C.
-
Reaction Execution:
-
Stir the reaction mixture at -20°C for 30 minutes.
-
Allow the reaction to warm to room temperature (25°C) and stir for an additional 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Approach to Piperidine Synthesis
The synthesis of piperidines is a mature yet continually evolving field. While the classic catalytic hydrogenation of pyridines remains a powerful and direct method, particularly for large-scale production of simple piperidines, modern methods offer unparalleled advantages in terms of mildness, functional group tolerance, and access to complex molecular architectures. The transition-metal-free Michael addition/imidation cascade provides an elegant and sustainable route to highly functionalized piperidine-2,6-diones, while C-H activation strategies open new avenues for the late-stage functionalization of piperidine scaffolds.
The choice of synthetic route should be a strategic one, guided by the specific target molecule, the desired substitution pattern, scalability requirements, and the available resources. By understanding the underlying mechanisms and the practical nuances of each method, researchers can navigate the complexities of piperidine synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of new medicines.
References
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. [Link]
-
D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
-
Číhalová, S., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Li, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Journal of Thermodynamics & Catalysis. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). Journal of the American Chemical Society. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. [Link]
-
Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]
-
C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (2014). Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed Alkyl C–H Bond Activation. (2014). Chemical Reviews. [Link]
-
Palladium(II)-Catalyzed C-H Activation and C-C Coupling/Cyclization of Benzamidine and Terminal Alkynes Using an Internal Oxidant. (2015). Synlett. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances. [Link]
-
Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2007). Organic Letters. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2024). Organic Process Research & Development. [Link]
-
Piperidine as an organocatalyst. (2012). ChemInform. [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Journal of Thermodynamics and Catalysis. [Link]
-
Proposed reaction cycles for piperidine-mediated production of EG from CO. (2017). Chemical Reviews. [Link]
-
Approaches to α-functionalization of piperidines by C H functionalization. (2021). Angewandte Chemie International Edition. [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. Organometallics. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2023). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
As researchers dedicated to advancing drug development and scientific discovery, our work is predicated on precision, safety, and responsibility. The compounds we synthesize and handle, such as 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, are often novel molecules with incompletely characterized toxicological profiles. Therefore, a rigorous and scientifically grounded approach to their disposal is not merely a matter of regulatory compliance but a core tenet of responsible laboratory practice.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined below are synthesized from safety data for analogous chemical structures and established principles for managing hazardous organic nitro compounds, ensuring a self-validating system of safety and environmental stewardship.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a complex molecule whose hazard profile is dictated by its constituent functional groups: the nitrophenyl group, the piperidine ring, and the carboxylic acid moiety.
-
Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of toxic substances.[1] The nitro group is a strong electron-withdrawing group that can participate in metabolic activation to form reactive intermediates, posing risks of toxicity. Compounds like 4-nitrophenol are known to be toxic and are notorious environmental pollutants due to their persistence in soil.[1] Their disposal requires specialized methods, with controlled incineration being the preferred approach to ensure complete destruction.[2]
-
Piperidine Ring: Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage. While its properties are modified within the larger molecule, the inherent hazards of this heterocyclic amine must be respected.
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While not the primary driver of toxicity, it can influence solubility and reactivity.
Given this composite structure, the compound must be treated as hazardous. Safety Data Sheets (SDS) for similar compounds, such as N-(4-Nitrophenyl)piperidine and 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Core Disposal Principles & Regulatory Compliance
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] The cardinal rule is that chemical waste of this nature must never be disposed of down the drain or in standard municipal trash.[6]
The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal contractor.[7][8] These contractors have the validated facilities, typically high-temperature incinerators equipped with scrubbers to handle nitrogen oxides (NOx) generated during combustion, to safely destroy the compound in an environmentally sound manner.[2][9]
Data Summary Table
For quick reference, the key data for handling and disposal are summarized below.
| Parameter | Summary & Rationale | Source(s) |
| Chemical Name | This compound | - |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Environmental Toxin. | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents. Avoid mixing with mineral oxidizing acids. | [10][11] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, lab coat. | [3][4] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, dry sand), collect in a sealed container for disposal. Avoid generating dust. | [4][12] |
| Disposal Mandate | DO NOT dispose down the drain. Must be disposed of via an approved hazardous waste disposal plant/contractor. | [3][4][8][13] |
| Recommended Method | Collection in a designated, labeled hazardous waste container for professional incineration. | [2][9] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound from a laboratory setting.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the correct PPE to prevent skin and eye exposure.
-
Gloves: Chemical-resistant gloves (nitrile rubber is a suitable choice).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Body Protection: A standard lab coat. For handling large quantities or cleaning spills, consider flame-retardant or antistatic protective clothing.
Step 2: Segregate and Collect Waste
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container: Use a clearly labeled, sealable container designated specifically for "Halogen-Free Organic Waste" or a similar classification appropriate for your institution's waste stream. Ensure the container is made of a compatible material (e.g., polyethylene).
-
Solid Waste: If the waste is a solid, carefully transfer it to the waste container using a spatula or scoop. Avoid creating dust. If there is a risk of dust generation, perform the transfer within a fume hood.[12]
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution to the appropriate liquid hazardous waste container. Do not mix with incompatible waste streams, particularly strong oxidizing acids.[11]
-
Labeling: Ensure the container is accurately labeled with the full chemical name: "this compound" and any known solvents. The container must be marked with the appropriate hazard symbols.[10]
Step 3: Store the Waste Container Securely
Pending pickup by your institution's environmental health and safety (EHS) office or a licensed contractor, store the waste container safely.
-
Location: Store in a well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.[3][4]
-
Conditions: Keep the container tightly closed to prevent the escape of any potential vapors.[4] Store away from heat, sparks, or open flames.[9]
Step 4: Arrange for Professional Disposal
The final and most critical step is to transfer the waste to a professional disposal service.
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This is typically handled by your Environmental Health & Safety (EHS) department.
-
Documentation: Complete any required waste manifests or log forms accurately. This creates a legal and safety record of the waste from "cradle to grave."
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
- SAFETY DATA SHEET for Piperidine. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for N-(4-Nitrophenyl)piperidine. (2017). Fisher Scientific.
- SAFETY DATA SHEET for 1-(4-Nitrophenyl)piperazine. (2025). Fisher Scientific.
- Nitrobenzene - Registr
- SAFETY DATA SHEET for 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid. AK Scientific, Inc.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
- Toxicological Profile for Nitrophenols. (2022).
- SAFETY DATA SHEET for Piperidine-4-carboxylic acid, N-BOC protected. (2023). Apollo Scientific.
- User discussion on 2-nitrophenol waste. (2025). Reddit r/chemistry.
- SAFETY D
- Safety D
- SAFETY DATA SHEET for N-(4-Nitrophenyl)piperidine. (2025). Thermo Fisher Scientific.
- Organic Nitro Compounds Waste Comp
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
Sources
- 1. reddit.com [reddit.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mobile [my.chemius.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. echa.europa.eu [echa.europa.eu]
- 11. calpaclab.com [calpaclab.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
An In-Depth Guide to Personal Protective Equipment for Handling 1-(4-Nitrophenyl)piperidine-2-carboxylic acid
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-proven guidance on the selection, use, and disposal of personal protective equipment (PPE) when handling this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the nitroaromatic group and the piperidine ring. This document is designed to empower researchers, scientists, and drug development professionals to work confidently and safely.
The Hazard Profile: A Proactive Risk Assessment
A thorough understanding of the potential risks is the first step in mitigating them. The structure of this compound presents a dual-hazard profile derived from its primary components.
-
Nitroaromatic Compounds: This class of chemicals is known for its energetic properties and potential toxicity.[1] Many nitroaromatic compounds can be absorbed through the skin and may cause systemic effects. They can also be combustible and react violently with strong oxidants or bases.
-
Piperidine Derivatives: Piperidine itself is a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[2][3] Derivatives should be handled with care, assuming potential for skin, eye, and respiratory irritation.[4][5]
Given these characteristics, a conservative approach is essential. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of dust or aerosols.
Core PPE Directive: A Multi-Layered Defense
The selection of PPE is not merely a checklist but a dynamic risk-based assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Area | Recommended Equipment | Justification and Expert Insights |
| Eye & Face | Chemical splash goggles with side shields. A face shield worn over goggles for splash-prone procedures. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, mists, and fine particulates.[6] A face shield offers a secondary barrier for the entire face during operations like transferring large quantities or working with solutions that may splash. |
| Hand | Nitrile or Butyl rubber gloves. Consider double-gloving. | Provides a chemical-resistant barrier to prevent dermal absorption.[2] Check glove manufacturer data for compatibility. Double-gloving is a prudent practice that minimizes contamination risk during glove removal and provides an additional layer of protection in case the outer glove is compromised. |
| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. A lab coat made of appropriate material should always be worn when handling chemicals.[6] |
| Respiratory | Use within a certified chemical fume hood. An N95-rated respirator may be required. | Primary respiratory protection is an engineering control, i.e., a chemical fume hood.[7] If procedures have a high potential to generate dust or aerosols (e.g., weighing large quantities, sonication) and cannot be fully contained, a NIOSH-approved N95 respirator should be used to minimize inhalation.[8] |
Procedural Integrity: Donning and Doffing Protocols
The effectiveness of PPE is critically dependent on its correct application and removal. Contamination during the doffing process is a common and preventable source of exposure.
Step-by-Step Donning Procedure
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position chemical splash goggles securely. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. Pull the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Step-by-Step Doffing Procedure
-
Outer Gloves (if applicable): Remove the outer pair of gloves by grasping the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it forward and turning the sleeves inside out, ensuring the contaminated exterior is contained.
-
Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles, by handling the head strap. Avoid touching the front of the device.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualized Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental conditions.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
